molecular formula C23H34N4O2 B606322 BP14979 CAS No. 1000036-77-0

BP14979

カタログ番号: B606322
CAS番号: 1000036-77-0
分子量: 398.5 g/mol
InChIキー: PLMAPPWZOQMTBI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

BP-14979 is under investigation in clinical trial NCT01785147 (Efficacy and Safety of BP1.4979 in Smoking Cessation).
BP-14979 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

特性

CAS番号

1000036-77-0

分子式

C23H34N4O2

分子量

398.5 g/mol

IUPAC名

N-[4-[2-[4-(3-cyanophenyl)piperazin-1-yl]ethyl]cyclohexyl]-3-methoxypropanamide

InChI

InChI=1S/C23H34N4O2/c1-29-16-10-23(28)25-21-7-5-19(6-8-21)9-11-26-12-14-27(15-13-26)22-4-2-3-20(17-22)18-24/h2-4,17,19,21H,5-16H2,1H3,(H,25,28)

InChIキー

PLMAPPWZOQMTBI-UHFFFAOYSA-N

正規SMILES

COCCC(=O)NC1CCC(CC1)CCN2CCN(CC2)C3=CC=CC(=C3)C#N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

BP14979;  BP 14979;  BP-14979;  BP1,4979;  BP 1,4979;  BP-1,4979;  BP1.4979;  BP 1.4979;  BP-1.4979.

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BP14979 is a novel pharmaceutical agent characterized as a potent and selective partial agonist for the dopamine (B1211576) D3 receptor (DRD3), with a significantly lower affinity for the dopamine D2 receptor (DRD2). This unique pharmacological profile positions this compound as a modulator of the dopaminergic system, with potential therapeutic applications in a range of neurological and psychiatric disorders. Its mechanism of action is centered on its ability to differentially modulate DRD3 signaling depending on the endogenous dopamine levels, acting as a functional antagonist in hyperdopaminergic states and as an agonist in hypodopaminergic conditions. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Selective Dopamine D3 Receptor Partial Agonism

The primary mechanism of action of this compound is its high-affinity binding to and partial agonism at the dopamine D3 receptor. As a partial agonist, this compound possesses an intrinsic activity that is lower than that of the endogenous full agonist, dopamine. This property allows it to stabilize the receptor in a state of moderate activity.

In environments with high concentrations of dopamine, such as those implicated in certain psychiatric disorders, this compound competes with endogenous dopamine for binding to DRD3. Due to its lower intrinsic activity, this competition results in a net decrease in receptor signaling, thereby functioning as an antagonist. Conversely, in conditions of low dopaminergic tone, this compound's agonistic properties prevail, leading to an increase in DRD3 signaling.

This dual functionality allows this compound to act as a homeostatic regulator of the dopaminergic system, a desirable characteristic for therapeutic agents targeting this pathway. Furthermore, this compound exhibits significant selectivity for the DRD3 over the DRD2, which is noteworthy as DRD2 antagonism is often associated with undesirable extrapyramidal side effects and hyperprolactinemia.[1]

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

ParameterValueReceptorSpeciesReference
Binding Affinity (Ki) ~1 nMHuman DRD3Human[1]
192 nMHuman DRD2Human[1]
Selectivity ~200-foldDRD3 vs. DRD2Human[2]
Functional Activity
Intrinsic Activity32% ± 2.6%Human DRD3Human[1]
EC500.7 ± 0.3 nMHuman DRD3Human[1]
Metabolites
Active MetaboliteBP1.6239-Human[1]
Inactive MetaboliteBP1.6197-Human[1]

Table 1: In Vitro and In Vivo Pharmacological Parameters of this compound.

Study PopulationDosing RegimenKey FindingsReference
Healthy Human VolunteersSingle doses (1, 3, 10, or 30 mg)Dose-dependent and preferential occupancy of DRD3 over DRD2.[1][2]
Sub-chronic regimen (5-7 days, once or twice daily)Sustained and preferential DRD3 occupancy. Minimal increase in prolactin levels.[1]

Table 2: Summary of Human Positron Emission Tomography (PET) Study Data for this compound.

Signaling Pathways

The binding of this compound to the dopamine D3 receptor initiates a cascade of intracellular signaling events. As a D2-like receptor, DRD3 primarily couples to the Gi/o family of G proteins.

Canonical Gi/o Signaling Pathway

Partial agonism of this compound at the DRD3 receptor leads to the activation of Gi/o proteins. This activation results in the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This is the canonical signaling pathway for DRD3.

This compound This compound DRD3 Dopamine D3 Receptor This compound->DRD3 Binds to G_protein Gi/o Protein DRD3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Canonical Gi/o Signaling Pathway of this compound at the Dopamine D3 Receptor.
Non-Canonical Signaling Pathways

In addition to the canonical Gi/o-cAMP pathway, DRD3 activation can also modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) pathway. The precise effects of this compound on these non-canonical pathways are a subject of ongoing research but are believed to contribute to its overall pharmacological profile.

This compound This compound DRD3 Dopamine D3 Receptor This compound->DRD3 Beta_Arrestin β-Arrestin DRD3->Beta_Arrestin Recruits MAPK_cascade MAPK/ERK Cascade Beta_Arrestin->MAPK_cascade Activates Gene_expression Changes in Gene Expression MAPK_cascade->Gene_expression Regulates

Potential Non-Canonical (β-Arrestin-Mediated) Signaling of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (for determining binding affinity, Ki)

Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.

Materials:

  • Cell membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand (e.g., [³H]-Spiperone).

  • This compound (test compound).

  • Non-specific binding control (e.g., Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer, a saturating concentration of the non-specific control, or varying concentrations of this compound.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay (for determining functional activity, EC50 and intrinsic activity)

Objective: To measure the effect of this compound on cAMP production in cells expressing the dopamine D3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine D3 receptor.

  • This compound (test compound).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Dopamine (full agonist control).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

  • 96-well cell culture plates.

Procedure:

  • Seed the cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with assay buffer and pre-incubate with varying concentrations of this compound or dopamine.

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration as a function of the log concentration of the test compound.

  • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

  • Calculate the intrinsic activity relative to the maximal effect of the full agonist, dopamine.

cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay start Start cell_prep Prepare Cells Expressing Dopamine D3 Receptor start->cell_prep b_assay_setup Add Membranes, Radioligand, Compound cell_prep->b_assay_setup f_assay_setup Seed Cells in Plates cell_prep->f_assay_setup assay_setup Set up Assay Plates compound_add Add Test Compound (this compound) incubation Incubate measurement Measure Response data_analysis Data Analysis end End b_incubation Incubate to Equilibrium b_assay_setup->b_incubation b_filtration Filter and Wash b_incubation->b_filtration b_counting Scintillation Counting b_filtration->b_counting b_analysis Calculate Ki b_counting->b_analysis b_analysis->end f_compound_add Add Compound and Forskolin f_assay_setup->f_compound_add f_incubation Incubate f_compound_add->f_incubation f_cAMP_measure Measure cAMP Levels f_incubation->f_cAMP_measure f_analysis Calculate EC50 and Intrinsic Activity f_cAMP_measure->f_analysis f_analysis->end

General Experimental Workflow for In Vitro Characterization of this compound.

Conclusion

This compound is a selective dopamine D3 receptor partial agonist with a well-characterized mechanism of action. Its ability to modulate the dopaminergic system in a state-dependent manner, coupled with its selectivity over the D2 receptor, makes it a promising candidate for further drug development. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and scientists working to further elucidate the therapeutic potential of this compound and similar compounds. Future research should continue to explore its effects on non-canonical signaling pathways and its efficacy in relevant animal models of neurological and psychiatric disorders.

References

An In-Depth Technical Guide to BP14979: A Dopamine D3 Receptor Partial Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BP14979 is a potent and selective partial agonist for the dopamine (B1211576) D3 receptor, a G protein-coupled receptor implicated in a variety of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and preclinical and clinical findings. Detailed experimental methodologies for key assays are presented, along with visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts.

Introduction

The dopamine D3 receptor is a member of the D2-like family of dopamine receptors and is predominantly expressed in the limbic regions of the brain, such as the nucleus accumbens and the islands of Calleja. This localization has made the D3 receptor an attractive target for the development of therapeutics for a range of central nervous system (CNS) disorders, including substance use disorders, schizophrenia, and Restless Legs Syndrome. This compound, with its high affinity and partial agonist activity at the D3 receptor, represents a significant tool for elucidating the role of this receptor in health and disease and holds potential as a therapeutic agent.

Pharmacological Profile

Binding Affinity and Selectivity

This compound exhibits a high affinity for the human dopamine D3 receptor with a Ki of approximately 1 nM.[1] It demonstrates significant selectivity for the D3 receptor over the D2 receptor, with a reported 200-fold selectivity.[1] At the human D2 receptor, this compound acts as an antagonist with a Ki of 192 nM.[1] This selectivity profile is crucial for minimizing the potential side effects associated with D2 receptor modulation, such as extrapyramidal symptoms.

ReceptorLigandSpeciesK i (nM)Assay TypeReference
Dopamine D3This compoundHuman~1Radioligand Binding[1]
Dopamine D2This compoundHuman192Radioligand Binding[1]
Functional Activity

As a partial agonist, this compound elicits a submaximal response at the D3 receptor compared to the endogenous full agonist, dopamine. It has an intrinsic activity of 32% and an EC50 of 0.7 nM.[1] This partial agonism is a key feature, as it may allow this compound to act as a functional antagonist in the presence of high levels of dopamine while providing a basal level of receptor stimulation in dopamine-deficient states.

ParameterValueAssay TypeReference
Intrinsic Activity (D3R)32% ± 2.6%Functional Assay[1]
EC50 (D3R)0.7 ± 0.3 nMFunctional Assay[1]

Experimental Protocols

Radioligand Binding Assay (Hypothetical Protocol)

This protocol describes a general method for determining the binding affinity of this compound for the dopamine D3 receptor, based on standard industry practices.

Objective: To determine the inhibitory constant (Ki) of this compound for the human dopamine D3 receptor.

Materials:

  • HEK293 cells stably expressing the human dopamine D3 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or another suitable D3-preferring antagonist.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compound: this compound at various concentrations.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Harvest HEK293-hD3R cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer and the protein concentration is determined.

  • Binding Reaction: In a 96-well plate, combine the cell membranes (20-40 µg of protein), the radioligand (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of haloperidol.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value for this compound is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

experimental_workflow_radioligand_binding cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293-hD3R Cells homogenization Homogenization cell_culture->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 resuspension1 Resuspension centrifugation1->resuspension1 centrifugation2 Centrifugation resuspension1->centrifugation2 resuspension2 Final Resuspension centrifugation2->resuspension2 protein_assay Protein Assay resuspension2->protein_assay assay_setup Combine Membranes, Radioligand, and this compound protein_assay->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration counting Scintillation Counting filtration->counting data_processing Calculate Specific Binding counting->data_processing ic50_determination Determine IC50 data_processing->ic50_determination ki_calculation Calculate Ki ic50_determination->ki_calculation

Workflow for Radioligand Binding Assay
cAMP Functional Assay (Hypothetical Protocol)

This protocol outlines a general method for assessing the functional activity of this compound as a partial agonist at the Gi-coupled dopamine D3 receptor.

Objective: To determine the EC50 and intrinsic activity of this compound at the human dopamine D3 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human dopamine D3 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • Forskolin (B1673556).

  • Test compound: this compound at various concentrations.

  • Full agonist control: Dopamine or a selective D3 agonist.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Preparation: Culture the cells to an appropriate confluency and then harvest them. Resuspend the cells in the assay buffer at a predetermined optimal density.

  • Compound Treatment: In a 96-well plate, add varying concentrations of this compound. Include wells with the full agonist for determining the maximal response and wells with only buffer as a baseline control.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and raise the basal cAMP levels. This allows for the detection of the inhibitory effect of the Gi-coupled D3 receptor activation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for the modulation of cAMP levels.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP levels against the concentration of this compound. The EC50 value is determined by non-linear regression analysis. The intrinsic activity is calculated as the maximal response produced by this compound as a percentage of the maximal response produced by the full agonist.

experimental_workflow_cAMP_assay cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection Detection & Analysis cell_culture CHO-hD3R Cells harvesting Harvesting cell_culture->harvesting resuspension Resuspension in Assay Buffer harvesting->resuspension compound_addition Add this compound/Controls resuspension->compound_addition forskolin_stimulation Add Forskolin compound_addition->forskolin_stimulation incubation Incubation forskolin_stimulation->incubation lysis Cell Lysis incubation->lysis cAMP_measurement Measure cAMP lysis->cAMP_measurement data_analysis Determine EC50 & Intrinsic Activity cAMP_measurement->data_analysis

Workflow for cAMP Functional Assay

Signaling Pathways

The dopamine D3 receptor, like other D2-like receptors, primarily couples to the Gi/o family of G proteins. Activation of the D3 receptor by an agonist, such as this compound, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for D3 receptors.

Beyond the canonical G protein-dependent pathway, D3 receptor activation can also trigger signaling through β-arrestin-dependent mechanisms.[2] This can lead to the activation of other downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[3][4] The balance between G protein- and β-arrestin-mediated signaling can be influenced by the specific ligand, a concept known as biased agonism. The precise signaling profile of this compound in terms of biased agonism has yet to be fully elucidated.

D3R_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D3R D3 Receptor This compound->D3R Gi_protein Gi/o Protein D3R->Gi_protein Activation beta_arrestin β-Arrestin D3R->beta_arrestin Recruitment adenylyl_cyclase Adenylyl Cyclase Gi_protein->adenylyl_cyclase Inhibition cAMP ↓ cAMP adenylyl_cyclase->cAMP ERK_pathway ERK/MAPK Pathway beta_arrestin->ERK_pathway Activation

Dopamine D3 Receptor Signaling Pathways

In Vivo Studies

Human Pharmacokinetics and Receptor Occupancy

In human studies using positron emission tomography (PET) with the radioligand [¹¹C]-(+)-PHNO, this compound has been shown to dose-dependently occupy both D3 and D2 receptors in the brain.[1] Notably, it displays preferential and more sustained occupancy of the D3 receptor.[1] Following oral administration, this compound reaches peak serum concentrations in approximately one hour and has a half-life of about 8 hours.[1]

Preclinical Animal Models

While specific preclinical data for this compound is not extensively published, D3 receptor partial agonists are being investigated in various animal models of CNS disorders. These models are crucial for evaluating the therapeutic potential of compounds like this compound.

  • Substance Use Disorders: Animal models such as cocaine self-administration and conditioned place preference are used to assess the potential of D3 partial agonists to reduce the rewarding effects of drugs of abuse and prevent relapse.

  • Schizophrenia: Models like prepulse inhibition of the startle reflex and amphetamine-induced hyperlocomotion are employed to evaluate the antipsychotic potential and effects on sensorimotor gating deficits.

  • Movement Disorders: Rodent models of Parkinson's disease and Restless Legs Syndrome are utilized to investigate the effects on motor function.

Clinical Development

This compound has been investigated in several clinical trials for various indications, highlighting its potential therapeutic applications.

Clinical Trial IdentifierIndicationStatus (as of latest information)
NCT01785147Smoking CessationInformation available on DrugBank
NCT03345953Restless Legs SyndromePhase II, recruiting
NCT07047404Primary Premature EjaculationRecruiting

Synthesis

The chemical name for this compound is N-(trans-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide. The synthesis of this compound and similar compounds generally involves a multi-step process. A plausible synthetic route would involve the preparation of the key intermediates, the piperazine-cyclohexyl-ethylamine core and the 3-methoxypropanoic acid side chain, followed by their coupling. For instance, a patent for a similar compound, cariprazine, describes a process involving the acylation of 1-(2,3-dichlorophenyl)-piperazine with a cyclohexyl acetic acid derivative, followed by reduction. A similar strategy could be employed for the synthesis of this compound.

Conclusion

This compound is a promising dopamine D3 receptor partial agonist with a favorable selectivity profile and demonstrated target engagement in humans. Its unique pharmacological properties make it a valuable research tool for exploring the role of the D3 receptor in various physiological and pathological processes. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential in a range of neuropsychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.

References

BP14979 In Vivo Dopamine Receptor Occupancy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo dopamine (B1211576) D2 and D3 receptor occupancy of BP14979, a novel dopamine D3 receptor partial agonist. The information is compiled from peer-reviewed scientific literature to support research and development activities.

Introduction to this compound

This compound is a selective dopamine D3 receptor partial agonist that has garnered significant interest for its potential therapeutic applications in conditions such as substance use disorders.[1] Its mechanism of action involves preferential binding to and partial activation of D3 receptors over D2 receptors.[1] Understanding the in vivo receptor occupancy profile of this compound is crucial for dose selection in clinical trials and for elucidating its pharmacological effects. This document summarizes the key quantitative data, experimental protocols, and relevant biological pathways.

Pharmacological Profile

This compound exhibits a distinct binding and functional profile at human dopamine D2 and D3 receptors. In vitro studies have established its high affinity and partial agonist activity at the D3 receptor, with significantly lower affinity and antagonist behavior at the D2 receptor.[1]

Table 1: In Vitro Pharmacological Profile of this compound [1]

ParameterReceptorValueNotes
Binding Affinity (Ki) Human Dopamine D3~1 nMHigh affinity for the primary target.
Human Dopamine D2192 nMDemonstrates ~192-fold selectivity for D3 over D2 receptors.
Functional Activity Human Dopamine D3Partial Agonist
Intrinsic ActivityHuman Dopamine D332% ± 2.6%
EC50Human Dopamine D30.7 ± 0.3 nMPotent activation of the D3 receptor.
Human Dopamine D2AntagonistBlocks or has no effect on D2 receptor activation.
Metabolites

This compound is metabolized in the body into two main metabolites:

  • BP1.6239: An active metabolite.[1]

  • BP1.6197: An inactive metabolite.[1]

In human studies, serum levels of the parent compound, this compound, were found to be higher than its active metabolite, BP1.6239, with no significant increases in the inactive metabolite observed.[1][2]

Human In Vivo Receptor Occupancy

The in vivo occupancy of dopamine D2 and D3 receptors by this compound has been extensively characterized in healthy human subjects using Positron Emission Tomography (PET).[1]

Single-Dose Administration

Following a single oral dose, this compound demonstrates a dose-dependent occupancy of both D3 and D2 receptors, with a clear preference for the D3 receptor.[1]

Table 2: Dopamine Receptor Occupancy 1 Hour After Single-Dose Administration of this compound [1]

Oral Dose (mg)Mean D3 Receptor Occupancy (%)Mean D2 Receptor Occupancy (%)
1~10%Not significant
3~30%~5%
10~60%~25%
30~80%~50%
Sub-chronic Dosing and Time-Course

Sub-chronic administration of this compound confirms its preferential and sustained occupancy of D3 receptors. Notably, D3 receptor occupancy remains high even as plasma concentrations of the drug decrease, suggesting a longer residence time in the brain compared to the systemic circulation.[1]

Table 3: Dopamine D3 Receptor Occupancy with Sub-chronic Dosing of this compound (10 mg b.i.d.) [1]

Time Post-Last DoseMean D3 Receptor Occupancy (%)
1 hour~80%
12 hours~61%

These findings suggest that a twice-daily (b.i.d.) dosing regimen may be optimal for maintaining high and persistent D3 receptor occupancy.[1]

Experimental Protocols

The primary data on this compound in vivo receptor occupancy comes from a human PET study.[1] The following is a detailed summary of the methodology employed.

Study Design
  • Participants: Healthy adult volunteers.[1]

  • Study Type: Open-label, dose-finding study.[1]

  • Dosing Regimens:

    • Single Dose: Participants received a single oral dose of 1, 3, 10, or 30 mg of this compound.[1]

    • Sub-chronic: Participants received a twice-daily (b.i.d.) or once-daily (q.d.) oral dose for 5-7 days.[1]

  • Imaging: PET scans were performed at 1, 12, or 24 hours after the final drug administration.[1]

PET Imaging Protocol
  • Radioligand: [11C]-(+)-PHNO, an agonist radiotracer with high affinity for both D2 and D3 receptors, was used.[1]

  • Scanner: High-resolution PET scanner.

  • Image Acquisition: Dynamic PET scans were acquired over a period of up to 120 minutes following the injection of [11C]-(+)-PHNO.[1]

  • Image Analysis:

    • Regions of Interest (ROIs): ROIs were defined for D3-rich areas (e.g., substantia nigra, globus pallidus) and D2-rich areas (e.g., caudate, putamen).

    • Kinetic Modeling: The Simplified Reference Tissue Model (SRTM) was used to quantify radioligand binding potential (BPND), with the cerebellum serving as the reference region (assumed to have negligible specific binding).[1]

    • Occupancy Calculation: Receptor occupancy was calculated as the percentage reduction in BPND after drug administration compared to a baseline (drug-free) scan: Occupancy (%) = [(BPND_Baseline - BPND_Post-dose) / BPND_Baseline] x 100

Visualizations

Signaling Pathway

Dopamine D2 and D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit. This initiates a signaling cascade that inhibits the production of cyclic AMP (cAMP). As a partial agonist at D3 receptors, this compound provides a modulated level of signal transduction compared to the full endogenous agonist, dopamine.

G_protein_signaling cluster_membrane Cell Membrane D3_Receptor Dopamine D3 Receptor G_Protein Gαi/o Protein D3_Receptor->G_Protein Activation AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts This compound This compound (Partial Agonist) This compound->D3_Receptor Binds to ATP ATP ATP->AC Response Cellular Response (Modulated) cAMP->Response Leads to

This compound D3 Receptor Partial Agonist Signaling Pathway.
Experimental Workflow

The process of determining in vivo receptor occupancy involves several key steps, from participant recruitment to final data analysis.

experimental_workflow cluster_prep Preparation Phase cluster_study Study Phase cluster_analysis Analysis Phase Recruitment Participant Recruitment Screening Screening & Informed Consent Recruitment->Screening Baseline Baseline PET Scan (Drug-Free) Screening->Baseline DrugAdmin This compound Administration (Single or Sub-chronic) Baseline->DrugAdmin PostDose Post-Dose PET Scan (1, 12, or 24h) DrugAdmin->PostDose Reconstruction Image Reconstruction PostDose->Reconstruction ROI ROI Definition (D2 & D3 regions) Reconstruction->ROI Modeling Kinetic Modeling (SRTM) ROI->Modeling Calculation Occupancy Calculation Modeling->Calculation

Workflow for Human PET Receptor Occupancy Study.
Dose-Occupancy Relationship

The relationship between the administered dose of this compound and the resulting occupancy at D2 and D3 receptors can be visualized to illustrate the compound's selectivity.

dose_occupancy cluster_receptors Receptor Occupancy Dose This compound Dose D3_Occ D3 Occupancy Dose->D3_Occ Steep Increase D2_Occ D2 Occupancy Dose->D2_Occ Shallow Increase Selectivity D3 Preferential Binding D3_Occ->Selectivity D2_Occ->Selectivity

Logical Relationship of this compound Dose and Receptor Selectivity.

References

Investigational New Drug BP14979: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the investigational new drug BP14979. As this compound is currently under investigation, much of the detailed preclinical and clinical data, as well as specific experimental protocols, are not yet publicly disclosed. This guide will be updated as more information becomes available.

Executive Summary

This compound is an investigational small molecule drug identified as a dopamine (B1211576) D3 receptor partial agonist . It is being developed by Bioprojet Pharma and is under evaluation for its therapeutic potential in a range of neurological and psychiatric disorders. Clinical trials have been initiated to explore its efficacy and safety in conditions including Binge Eating Disorder (BED), Essential Tremor, Primary Premature Ejaculation, and Restless Legs Syndrome (RLS). Preclinical evidence and early clinical studies suggest that this compound's preferential binding and partial agonism at the dopamine D3 receptor may offer a targeted therapeutic approach with a favorable side-effect profile compared to less selective dopamine agonists.

Mechanism of Action: Dopamine D3 Receptor Partial Agonism

This compound's primary pharmacological activity is as a partial agonist of the dopamine D3 receptor. D3 receptors are predominantly expressed in the limbic areas of the brain, which are associated with reward, emotion, and cognition.[1] As a partial agonist, this compound binds to the D3 receptor and elicits a response that is lower than that of the endogenous full agonist, dopamine.[1] This mechanism is thought to provide a modulatory effect on the dopaminergic system; in states of low dopamine, it can increase dopaminergic tone, while in states of excessive dopamine, it can act as a functional antagonist by competing with dopamine for receptor binding.[1] This nuanced modulation is hypothesized to be beneficial in conditions where dopamine signaling is dysregulated.

Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by an agonist, the receptor undergoes a conformational change, leading to the dissociation of the G protein subunits and initiation of downstream signaling cascades. As a partial agonist, this compound is expected to induce a submaximal conformational change compared to a full agonist. The primary downstream effect of D3 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

BP14979_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D3R Dopamine D3 Receptor This compound->D3R Binds and partially activates G_protein Gαi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Figure 1: Simplified signaling pathway of this compound as a dopamine D3 receptor partial agonist.

Pharmacology and Pharmacokinetics

Receptor Occupancy

A positron emission tomography (PET) study in healthy human subjects using the radioligand [11C]-(+)-PHNO has provided quantitative data on the in vivo occupancy of dopamine D2 and D3 receptors by this compound. The study demonstrated that both single and sub-chronic administration of this compound resulted in dose-dependent occupancy of both D2 and D3 receptors, with a clear preference for the D3 receptor, particularly at longer time points after administration.

Table 1: Dopamine D2 and D3 Receptor Occupancy of this compound (Data from PET Study) | Dose | Time Post-Dose | D3 Receptor Occupancy (%) | D2 Receptor Occupancy (%) | | :--- | :--- | :--- | :--- | | Data not publicly available in tabular format. | | The study reports preferential D3 occupancy. |

Note: Specific quantitative data from the PET study publication is not presented in a tabular format suitable for direct reproduction here. The publication should be consulted for detailed graphical representations of receptor occupancy.

Metabolism

The aforementioned PET study also identified two metabolites of this compound: one active metabolite, BP1.6239, and one inactive metabolite, BP1.6197. Serum levels of this compound were found to be higher than its active metabolite.

Preclinical Studies

Detailed quantitative results from preclinical studies, including in vitro pharmacology, animal model efficacy, and toxicology, are not extensively available in the public domain. Preclinical evidence is cited as overwhelmingly supporting the use of dopamine D3 receptor partial agonists for substance use disorders, though specific data for this compound is not provided.

Experimental Protocols

Detailed experimental protocols for preclinical studies of this compound have not been publicly released. General methodologies for evaluating dopamine D3 receptor partial agonists in preclinical settings typically include:

  • In Vitro Pharmacology:

    • Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors, as well as a panel of other receptors, to assess selectivity.

    • Functional Assays: To characterize the partial agonist activity (EC50 and Emax) at D3 receptors, often using cell lines expressing the recombinant human receptor and measuring downstream signaling events like cAMP inhibition.

  • Animal Models:

    • Efficacy studies in established animal models relevant to the target indications (e.g., models of binge eating, tremor, or premature ejaculation).

    • Pharmacokinetic studies in various species to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

    • Safety and toxicology studies to identify potential adverse effects and determine the therapeutic window.

Clinical Development Program

This compound is being investigated in several Phase 2 clinical trials for a variety of indications. The general design of these trials is randomized, double-blind, and placebo-controlled.

Clinical Trials Overview

Table 2: Summary of Clinical Trials for this compound

Indication NCT Number Phase Status (as of late 2025) Dosage
Binge Eating Disorder NCT05118906 2 Completed 15 mg BID
Restless Legs Syndrome NCT03345953 2 Terminated 15 mg BID
Essential Tremor NCT07074002 2 Not yet recruiting Not specified

| Primary Premature Ejaculation | NCT07047404 | 2 | Recruiting | Not specified |

BID: twice a day

Quantitative Clinical Trial Results

As of the date of this document, detailed quantitative results from the completed and ongoing clinical trials of this compound have not been published in peer-reviewed journals or presented at major scientific conferences. Therefore, tables summarizing efficacy and safety data cannot be provided at this time.

Experimental Protocols: Clinical Trials

While full clinical trial protocols are not publicly available, information from clinical trial registries provides an overview of the study designs.

Binge Eating Disorder (NCT05118906) [2]

  • Study Design: A pilot study to assess the efficacy and safety of this compound in female patients with moderate to severe binge eating disorder.

  • Methodology:

    • Screening and Enrollment: Female patients aged 18-65 with a DSM-5 diagnosis of BED and a BMI < 50 kg/m2 were enrolled.

    • Randomization: Patients were randomized to receive either this compound (15 mg BID) or a placebo.

    • Treatment Phase: A double-blind treatment period.

    • Primary Outcome: Change in the number of binge-eating days per week.

    • Inclusion Criteria: Voluntary participation, signed informed consent, diagnosis of BED.

    • Exclusion Criteria: Current diagnosis of bulimia or anorexia nervosa, history of bariatric surgery, pregnancy or lactation.

Essential Tremor (NCT07074002) [3]

  • Study Design: A proof-of-concept study to evaluate the efficacy and safety of this compound in adults with essential tremor.

  • Methodology:

    • Screening and Enrollment: Male or female patients aged 18-85 with a confirmed diagnosis of essential tremor for at least 3 years and a TETRAS-P score of at least 1.5 in an upper extremity.

    • Randomization: Patients are to be randomized to receive this compound or placebo.

    • Treatment Phase: A 4-week double-blind treatment period with twice-daily dosing.

    • Primary Outcome: Change in the total score of the Performance Subscale of The Essential Tremor Rating Assessment Scale (TETRAS-P).

    • Inclusion Criteria: Confirmed diagnosis of essential tremor.

    • Exclusion Criteria: Severe tremor, isolated head tremor.

Primary Premature Ejaculation (NCT07047404)

  • Study Design: A proof-of-concept study to assess the efficacy and safety of this compound in adult males with primary premature ejaculation.

  • Methodology:

    • Screening and Enrollment: Males aged 18-50 with a diagnosis of primary (lifelong) premature ejaculation and a self-reported Intravaginal Ejaculatory Latency Time (IELT) of approximately one minute.

    • Randomization: Patients are to be randomized to receive this compound or placebo.

    • Treatment Phase: A 12-week double-blind treatment period where the study drug is taken on demand before sexual intercourse.

    • Primary Outcome: Change in IELT.

    • Inclusion Criteria: Diagnosis of primary premature ejaculation.

    • Exclusion Criteria: Not publicly specified in detail.

Generalized Clinical Trial Workflow

Clinical_Trial_Workflow Start Patient Screening Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessment (e.g., TETRAS-P, IELT, Binge Diaries) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Treatment_Arm This compound Treatment Randomization->Treatment_Arm Group 1 Placebo_Arm Placebo Randomization->Placebo_Arm Group 2 Follow_Up Follow-up Visits (Safety & Efficacy Assessments) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up End_of_Treatment End of Treatment (Final Assessments) Follow_Up->End_of_Treatment Data_Analysis Data Analysis End_of_Treatment->Data_Analysis

Figure 2: Generalized workflow for the Phase 2 clinical trials of this compound.

Synthesis

A specific, detailed synthesis protocol for this compound is not publicly available. However, the chemical name for a closely related or identical compound has been described in the literature as (R)-N-(4-(4-(3-chloro-5-ethyl-2-methoxyphenyl) piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide. The synthesis of similar 4-phenylpiperazine derivatives typically involves multi-step organic synthesis, potentially including epoxide opening, amide coupling, and other standard transformations.

Future Directions

The future development of this compound will depend on the outcomes of the ongoing and planned Phase 2 clinical trials. Positive efficacy and safety data will be necessary for progression to Phase 3 studies and eventual submission for regulatory approval. The preferential activity of this compound at the dopamine D3 receptor represents a targeted approach that may offer therapeutic benefits across a spectrum of neurological and psychiatric conditions with a favorable safety profile. As more data becomes publicly available, a clearer picture of the therapeutic potential of this compound will emerge.

References

BP14979 for Binge Eating Disorder Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Binge Eating Disorder (BED) is a serious eating disorder characterized by recurrent episodes of eating large quantities of food, often very quickly and to the point of discomfort. These episodes are accompanied by a feeling of a loss of control and subsequent distress. The neurobiological underpinnings of BED are complex, with the brain's reward and inhibitory control circuits playing a crucial role. Emerging research has identified the dopamine (B1211576) D3 receptor as a promising therapeutic target for BED and other compulsive disorders. This technical guide provides an in-depth overview of BP14979, a novel dopamine D3 receptor partial agonist, for researchers and drug development professionals investigating new treatments for binge eating disorder.

Core Compound Profile: this compound

This compound is a selective dopamine D3 receptor partial agonist. Its preferential binding to the D3 receptor over the D2 receptor is a key characteristic, potentially offering a more targeted therapeutic approach with a reduced risk of the side effects associated with less selective dopamine receptor modulators.

Mechanism of Action

This compound acts as a partial agonist at the dopamine D3 receptor. This means it has a lower intrinsic activity at the receptor compared to the endogenous ligand, dopamine. In situations of excessive dopaminergic signaling, as is hypothesized to occur during binge eating episodes, this compound can act as a functional antagonist, dampening the hyper-dopaminergic state. Conversely, in conditions of low dopamine, it can provide a baseline level of receptor stimulation. This modulatory effect on the dopamine system, particularly within the brain's reward circuitry, is the basis for its investigation in binge eating disorder.

Quantitative Data

While specific preclinical efficacy data for this compound in animal models of binge eating disorder are not yet publicly available, a human Positron Emission Tomography (PET) study has provided valuable in vivo receptor occupancy data.

Table 1: Human Dopamine D3 and D2 Receptor Occupancy of this compound
Dose (mg)Time Post-Dose (hours)D3 Receptor Occupancy (%)D2 Receptor Occupancy (%)
11~20<10
31~40~15
101~60~25
301~80~40
10 (b.i.d.)12~61Not Reported
15 (b.i.d.)12~83Not Reported

Data extrapolated from a [11C]-(+)-PHNO PET study in healthy human volunteers.[1][2][3][4][5]

Signaling Pathways

Dopamine D3 Receptor Signaling in Reward Pathways

The dopamine D3 receptor is highly expressed in the nucleus accumbens, a key region of the brain's reward system. As a Gαi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP-PKA signaling cascade can influence the expression and function of various downstream targets involved in synaptic plasticity and reward-related learning. Furthermore, D3 receptor signaling can impact other pathways, such as the Akt and ERK pathways, which are implicated in cell survival and synaptic regulation. By acting as a partial agonist, this compound is hypothesized to normalize dysregulated D3 receptor signaling in the nucleus accumbens, thereby attenuating the reinforcing properties of binge eating.

D3R_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Nucleus Accumbens) Dopamine Dopamine Dopamine_released Dopamine Dopamine->Dopamine_released Release D3R Dopamine D3 Receptor Dopamine_released->D3R Binds G_protein Gαi/o D3R->G_protein Activates This compound This compound (Partial Agonist) This compound->D3R Binds AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt G_protein->Akt Modulates ERK ERK G_protein->ERK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Reward_Modulation Modulation of Reward Signaling & Binge Behavior PKA->Reward_Modulation Phosphorylates Targets Akt->Reward_Modulation ERK->Reward_Modulation

Caption: Dopamine D3 Receptor Signaling Pathway in the Context of Binge Eating.

Experimental Protocols

In Vitro Dopamine D3 Receptor Partial Agonist Activity Assay

This protocol is designed to determine the partial agonist activity of a test compound like this compound at the human dopamine D3 receptor by measuring its effect on cAMP levels.

Materials:

  • CHO-K1 cells stably expressing the human dopamine D3 receptor.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4).

  • Forskolin (B1673556).

  • Dopamine (as a full agonist control).

  • Test compound (this compound).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

Procedure:

  • Cell Culture: Culture the D3 receptor-expressing CHO-K1 cells to ~80-90% confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well plates at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and dopamine in assay buffer.

  • Assay: a. Wash the cells with assay buffer. b. Add the test compound or dopamine at various concentrations to the wells. c. Add a sub-maximal concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels. d. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: a. Plot the cAMP concentration against the log concentration of the agonist. b. Determine the EC50 value and the maximal response (Emax) for both dopamine and the test compound. c. Calculate the intrinsic activity of the test compound as a percentage of the maximal response to dopamine.

Rodent Model of Binge-Like Eating Behavior

This protocol describes an intermittent access model to induce binge-like eating of a palatable high-fat diet in rodents.

Animals:

  • Adult female C57BL/6J mice or Sprague-Dawley rats.

Materials:

  • Standard rodent chow.

  • Highly palatable high-fat diet (HFD) (e.g., 45-60% kcal from fat).

  • Animal caging with food hoppers.

  • Animal scale.

Procedure:

  • Acclimation: Acclimate the animals to the housing facility for at least one week with ad libitum access to standard chow and water.

  • Baseline: Measure baseline body weight and daily food intake of standard chow for 3-5 days.

  • Intermittent HFD Access: a. Provide the animals with ad libitum access to standard chow. b. On three non-consecutive days per week (e.g., Monday, Wednesday, Friday), provide access to a pre-weighed amount of HFD for a limited period (e.g., 2-4 hours) during the dark cycle. c. On the remaining days, only provide standard chow.

  • Data Collection: a. Measure the intake of both HFD and standard chow after each access period. b. Record body weight weekly.

  • Drug Administration: Once a stable pattern of binge-like eating is established (typically after 2-4 weeks), begin administration of the test compound (this compound) or vehicle prior to the HFD access periods.

  • Outcome Measures: a. Primary: HFD intake during the access period. b. Secondary: Standard chow intake, total caloric intake, body weight changes.

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for evaluating a novel compound like this compound for its potential in treating binge eating disorder.

Preclinical_Workflow Start Compound Synthesis (this compound) In_Vitro In Vitro Characterization Start->In_Vitro D3_Binding D3 Receptor Binding Assay (Ki determination) In_Vitro->D3_Binding Functional_Assay D3 Functional Assay (cAMP, β-arrestin) In_Vitro->Functional_Assay PK_PD Preclinical Pharmacokinetics & Pharmacodynamics PK_Rodent Rodent PK (t1/2, Cmax, AUC) PK_PD->PK_Rodent Receptor_Occupancy Ex Vivo Receptor Occupancy PK_PD->Receptor_Occupancy Efficacy Animal Model of Binge Eating Binge_Model Intermittent High-Fat Diet Model Efficacy->Binge_Model Reward_Model Conditioned Place Preference Efficacy->Reward_Model Tox Toxicology Studies IND IND-Enabling Studies Tox->IND Acute_Tox Acute Toxicity Tox->Acute_Tox Chronic_Tox Chronic Toxicity Tox->Chronic_Tox Clinical Clinical Trials IND->Clinical D3_Binding->PK_PD Functional_Assay->PK_PD PK_Rodent->Efficacy Receptor_Occupancy->Efficacy Binge_Model->Tox Reward_Model->Tox

Caption: Preclinical Development Workflow for this compound in Binge Eating Disorder.

Conclusion

This compound, with its selective dopamine D3 receptor partial agonism, represents a promising and targeted approach for the treatment of binge eating disorder. The available human receptor occupancy data provides a strong rationale for its clinical investigation. Further preclinical studies to elucidate its efficacy in established animal models of binge eating are warranted to fully characterize its therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute studies aimed at further evaluating this compound and similar compounds for this challenging disorder.

References

The Interplay of Dopaminergic and Glutamatergic Systems in Restless Legs Syndrome: A Role for BP14979

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Restless Legs Syndrome (RLS), also known as Willis-Ekbom Disease, is a sensorimotor neurological disorder characterized by an irresistible urge to move the legs, particularly during periods of rest and inactivity.[1] While the pathophysiology is complex and not fully elucidated, current research points to a multifactorial origin involving genetic predisposition, central iron dysregulation, and significant disruptions in neurotransmitter systems, primarily the dopaminergic pathway, with growing evidence for the involvement of the glutamatergic and adenosinergic systems.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of RLS pathophysiology and explores the therapeutic potential of BP14979, a dopamine (B1211576) D3 receptor partial agonist. This document details the intricate signaling pathways, summarizes key quantitative data, and provides detailed experimental protocols relevant to the study of RLS and the evaluation of novel therapeutics like this compound.

The Pathophysiology of Restless Legs Syndrome: A Multi-faceted Perspective

The underlying mechanisms of RLS are intricate, with several interconnected factors contributing to its clinical manifestations.

The Central Role of Iron Deficiency

A primary and well-established etiological factor in RLS is brain iron deficiency.[1][4][5] Iron is a crucial cofactor for tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine.[1][6] Insufficient iron levels in the central nervous system, even with normal peripheral iron stores, can lead to a cascade of downstream effects, including reduced dopamine production and altered dopamine receptor function.[1][5][6] This brain iron deficiency is considered a foundational element in the development of RLS.[7]

Dopaminergic Dysfunction

The dopaminergic system, particularly the A11 dopaminergic neurons in the hypothalamus that project to the spinal cord, is strongly implicated in RLS pathophysiology.[6][8] Dysfunction in this pathway is thought to lead to altered spinal cord excitability and sensory processing.[6] Evidence for dopaminergic involvement is supported by the efficacy of dopamine agonists in alleviating RLS symptoms.[6][9] However, the precise nature of this dysfunction is debated, with evidence suggesting a complex dysregulation rather than a simple dopamine deficiency.[8] Studies have shown both reduced D2 receptor binding in the striatum and increased dopamine transporter density, suggesting a state of presynaptic hyperdopaminergia alongside postsynaptic hyposensitivity.[8][10]

The Emerging Roles of Adenosine (B11128) and Glutamate (B1630785)

Recent research has highlighted the critical involvement of adenosine and glutamate in RLS.[11][12] Brain iron deficiency has been shown to cause a downregulation of adenosine A1 receptors.[2][12][13] This reduction in A1 receptor signaling is hypothesized to lead to a disinhibition of both dopamine and glutamate release in the striatum, contributing to a hyperdopaminergic and hyperglutamatergic state.[11][12][14] This hypoadenosinergic state may underlie both the motor (periodic limb movements in sleep - PLMS) and arousal-related symptoms of RLS.[11][13] Glutamate, the primary excitatory neurotransmitter, is implicated in the hyperarousal and sensory disturbances characteristic of the syndrome.[11][12]

This compound: A Novel Dopamine D3 Receptor Partial Agonist

This compound is a novel small molecule that acts as a partial agonist at the dopamine D3 receptor, with a preference for D3 over D2 receptors.[1][6][15] This selectivity is of significant interest for the treatment of RLS, as the D3 receptor is highly expressed in limbic areas of the brain involved in motivation and reward, and its modulation may offer a more targeted therapeutic approach with potentially fewer side effects compared to non-selective dopamine agonists.

Mechanism of Action

As a partial agonist, this compound is expected to stabilize the dopaminergic system. In a state of low dopamine, it would act as an agonist, while in a hyperdopaminergic state, it would act as a functional antagonist, competing with endogenous dopamine and reducing excessive signaling.[16] This modulatory effect could be particularly beneficial in the context of the dopaminergic dysregulation observed in RLS. The preference for the D3 receptor may also contribute to a more favorable side-effect profile, potentially reducing the risk of augmentation, a common and debilitating complication of long-term treatment with dopamine agonists.

Quantitative Data
ParameterReceptorValue/ObservationCitation
Receptor Occupancy Dopamine D3Preferential and dose-dependent occupancy.[1][15][17]
Dopamine D2Dose-dependent occupancy, but to a lesser extent than D3.[1][15][17]
Clinical Trial (NCT03345953) Efficacy in RLSTerminated due to recruitment difficulties; no efficacy data available.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of RLS pathophysiology and the evaluation of compounds like this compound.

Radioligand Binding Assay for Dopamine Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK) 293 cells stably transfected to express human dopamine D2 or D3 receptors.

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).[7]

  • Competitive Binding Assay:

    • In a 96-well plate, incubate a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone for D2/D3 receptors) with varying concentrations of the unlabeled test compound.[19]

    • Add a known amount of the membrane preparation to each well.

    • To determine non-specific binding, include wells containing the radioligand and a high concentration of a known D2/D3 antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Scintillation Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and add scintillation cocktail.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Rodent Model of Restless Legs Syndrome

Objective: To induce an RLS-like phenotype in rodents to study pathophysiology and test the efficacy of therapeutic compounds.

Methodology (Iron-Deficiency Model):

  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Iron Deficiency:

    • Wean animals at 21 days of age.

    • Feed the experimental group an iron-deficient diet (e.g., 2-6 ppm iron) for a period of 4-6 weeks.

    • Feed the control group a standard diet with normal iron content (e.g., >35 ppm iron).

    • Monitor iron status by measuring serum ferritin and transferrin saturation.

  • Behavioral Assessment:

    • Activity Monitoring: Use automated activity monitors to measure locomotor activity, particularly during the light (rest) and dark (active) phases. RLS models typically show increased activity during the rest phase.

    • Polysomnography (PSG): Implant electrodes for electroencephalography (EEG) and electromyography (EMG) to record sleep-wake states and limb movements. Analyze for sleep fragmentation and periodic limb movements.

  • Pharmacological Testing:

    • Administer the test compound (e.g., this compound) or a vehicle control to both iron-deficient and control animals.

    • Assess the effect of the compound on the behavioral and PSG parameters. A successful therapeutic should reduce the abnormal locomotor activity and improve sleep architecture in the iron-deficient animals.

A task force has developed consensus guidelines for experimental readouts in RLS animal models, which should be consulted for detailed recommendations on methods and outcome measures.[3][8][11][21]

Measurement of Periodic Limb Movements in Sleep (PLMS)

Objective: To objectively quantify the frequency and periodicity of limb movements during sleep in clinical trials.

Methodology:

  • Polysomnography (PSG) Recording:

    • Conduct a full overnight PSG in a sleep laboratory.

    • Place surface EMG electrodes on the anterior tibialis muscle of both legs.[22]

    • Record EEG, electrooculography (EOG), EMG, electrocardiogram (ECG), and respiratory parameters according to standard guidelines.

  • Scoring of Limb Movements:

    • Score limb movements according to the latest American Academy of Sleep Medicine (AASM) criteria.[23][24]

    • A limb movement is defined as an EMG signal increase of at least 8 µV above the resting baseline, with a duration of 0.5 to 10 seconds.[24]

    • A series of at least four consecutive limb movements with an inter-movement interval of 5 to 90 seconds constitutes periodic limb movements.[23][24]

  • Data Analysis:

    • Calculate the Periodic Limb Movement Index (PLMI), which is the number of periodic limb movements per hour of sleep. A PLMI of >15 per hour is generally considered clinically significant in adults.[25][26]

    • Calculate the Periodic Limb Movement Arousal Index (PLMAI), which is the number of periodic limb movements associated with an arousal per hour of sleep.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in RLS and a typical experimental workflow for drug evaluation.

RLS_Pathophysiology cluster_upstream Upstream Factors cluster_neurotransmitter Neurotransmitter Dysregulation cluster_symptoms Clinical Manifestations Genetic Predisposition Genetic Predisposition Brain Iron Deficiency Brain Iron Deficiency Genetic Predisposition->Brain Iron Deficiency Dopaminergic Dysfunction Dopaminergic Dysfunction Brain Iron Deficiency->Dopaminergic Dysfunction Reduced Adenosine A1R Signaling Reduced Adenosine A1R Signaling Brain Iron Deficiency->Reduced Adenosine A1R Signaling Sensory Symptoms Sensory Symptoms Dopaminergic Dysfunction->Sensory Symptoms Motor Symptoms (PLMS) Motor Symptoms (PLMS) Dopaminergic Dysfunction->Motor Symptoms (PLMS) Reduced Adenosine A1R Signaling->Dopaminergic Dysfunction Increased Glutamate Release Increased Glutamate Release Reduced Adenosine A1R Signaling->Increased Glutamate Release Increased Glutamate Release->Sensory Symptoms Hyperarousal Hyperarousal Increased Glutamate Release->Hyperarousal

Caption: Core Pathophysiology of Restless Legs Syndrome.

BP14979_Mechanism This compound This compound Dopamine D3 Receptor Dopamine D3 Receptor This compound->Dopamine D3 Receptor Partial Agonist Dopaminergic Signaling Dopaminergic Signaling Dopamine D3 Receptor->Dopaminergic Signaling Modulation RLS Symptoms RLS Symptoms Dopaminergic Signaling->RLS Symptoms Alleviation

Caption: Proposed Mechanism of Action of this compound in RLS.

Drug_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Target Identification Target Identification Lead Compound Identification (this compound) Lead Compound Identification (this compound) Target Identification->Lead Compound Identification (this compound) Preclinical Studies Preclinical Studies Lead Compound Identification (this compound)->Preclinical Studies Clinical Trials Clinical Trials Preclinical Studies->Clinical Trials In vitro Binding Assays In vitro Binding Assays Preclinical Studies->In vitro Binding Assays Animal Models of RLS Animal Models of RLS Preclinical Studies->Animal Models of RLS Toxicology Studies Toxicology Studies Preclinical Studies->Toxicology Studies Phase I (Safety) Phase I (Safety) Clinical Trials->Phase I (Safety) Regulatory Approval Regulatory Approval Phase II (Efficacy - NCT03345953) Phase II (Efficacy - NCT03345953) Phase I (Safety)->Phase II (Efficacy - NCT03345953) Phase III (Pivotal Trials) Phase III (Pivotal Trials) Phase II (Efficacy - NCT03345953)->Phase III (Pivotal Trials) Phase III (Pivotal Trials)->Regulatory Approval

Caption: General Drug Development Workflow for RLS Therapeutics.

Conclusion

The pathophysiology of Restless Legs Syndrome is a complex interplay of genetic factors, central iron dysregulation, and neurotransmitter imbalances, with the dopaminergic, adenosinergic, and glutamatergic systems playing pivotal roles. This compound, as a dopamine D3 receptor partial agonist, represents a targeted therapeutic approach that holds promise for the effective management of RLS symptoms. While the termination of its Phase II clinical trial for RLS presents a setback, the underlying scientific rationale for targeting the D3 receptor in this condition remains compelling. Further research is warranted to fully elucidate the intricate mechanisms of RLS and to develop novel, effective, and well-tolerated therapies for this debilitating disorder. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the understanding and treatment of Restless Legs Syndrome.

References

The Role of Dopamine D3 Receptors in Smoking Cessation: A Technical Guide Featuring BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dopamine (B1211576) D3 receptor (D3R) has emerged as a promising target for the development of novel smoking cessation therapies. Its strategic localization in brain regions associated with reward, motivation, and cue-induced relapse makes it a compelling candidate for intervention in nicotine (B1678760) addiction. Unlike traditional nicotine replacement therapies, which primarily address withdrawal symptoms, D3R--targeting compounds offer the potential to modulate the motivational aspects of smoking and reduce the likelihood of relapse. This technical guide provides an in-depth overview of the role of D3 receptors in nicotine dependence, with a specific focus on the novel D3R partial agonist, BP14979. It includes a summary of key preclinical and clinical findings, detailed experimental protocols for relevant assays, and a discussion of the underlying signaling mechanisms.

The Dopamine D3 Receptor as a Therapeutic Target

Nicotine, the primary psychoactive component in tobacco, exerts its reinforcing effects by increasing dopamine levels in the mesolimbic pathway, a key component of the brain's reward system. The D3R is highly expressed in this pathway, including the nucleus accumbens and ventral tegmental area. Preclinical evidence strongly suggests that D3R antagonists and partial agonists can effectively reduce the motivation to self-administer nicotine and prevent relapse to nicotine-seeking behavior triggered by drug-associated cues and contexts.[1][2]

Rationale for Targeting D3 Receptors

Targeting D3Rs for smoking cessation is based on the following key observations:

  • Localization: D3Rs are concentrated in limbic brain regions that are critical for the motivational and conditioning processes underlying addiction.[2]

  • Modulation of Drug Seeking: D3R ligands have been shown to decrease the reinforcing effects of nicotine and reduce cue- and context-induced reinstatement of nicotine-seeking in animal models.[1]

  • Distinct Mechanism: Unlike nicotine replacement therapies, D3R antagonists do not appear to have intrinsic rewarding effects or alleviate withdrawal symptoms, suggesting a mechanism focused on reducing the motivation to smoke.[2]

This compound: A Novel D3 Receptor Partial Agonist

This compound is a novel compound identified as a dopamine D3 receptor partial agonist. Its unique pharmacological profile makes it a person of interest for smoking cessation therapy. As a partial agonist, this compound is expected to act as a functional antagonist in the presence of high dopamine levels induced by nicotine, while providing a low level of receptor stimulation in the absence of nicotine, potentially mitigating withdrawal-associated anhedonia.

A key clinical study investigated the in vivo occupancy of D3 and D2 receptors by BP1.4979 in healthy human subjects using positron emission tomography (PET) with the radioligand [11C]-(+)-PHNO. The study demonstrated that BP1.4979 has preferential occupancy for D3Rs over D2Rs, a desirable characteristic for minimizing potential side effects associated with D2R blockade.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the role of D3R ligands in nicotine-related behaviors and receptor occupancy.

CompoundAnimal ModelBehavioral ParadigmDoseEffect on Nicotine-Seeking/ReinstatementReference
SB-277011-A RatCue-Induced Reinstatement1, 3, 10 mg/kgDose-dependent blockade of reinstatementKhaled et al., 2010
SB-277011-A RatContext-Induced Reinstatement10 mg/kgBlocked reinstatement on first exposureLe Foll et al., 2016[1]
BP 897 RatCue-Induced ReinstatementNot specifiedDid not block reinstatementKhaled et al., 2010
BP 897 RatNicotine-Induced Conditioned Place Preference (CPP)Not specifiedBlocked the expression of nicotine CPPLe Foll et al., 2005

Table 1: Preclinical Efficacy of D3 Receptor Ligands

CompoundDoseTime After Last DoseD3 Receptor Occupancy (%)D2 Receptor Occupancy (%)Reference
BP1.4979 1 mg (single)1h~20<10Gervais et al., 2018
BP1.4979 3 mg (single)1h~40~15Gervais et al., 2018
BP1.4979 10 mg (single)1h~60~30Gervais et al., 2018
BP1.4979 30 mg (single)1h~75~50Gervais et al., 2018
BP1.4979 5 mg BID (subchronic)1h~50~20Gervais et al., 2018
BP1.4979 5 mg BID (subchronic)12h~30<10Gervais et al., 2018
BP1.4979 10 mg BID (subchronic)1h~65~35Gervais et al., 2018
BP1.4979 10 mg BID (subchronic)12h~45~15Gervais et al., 2018
BP1.4979 15 mg BID (subchronic)1h~75~45Gervais et al., 2018
BP1.4979 15 mg BID (subchronic)12h~55~25Gervais et al., 2018

Table 2: In Vivo Receptor Occupancy of BP1.4979 in Humans

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the role of D3 receptors in nicotine addiction.

Nicotine Self-Administration in Rats

This protocol assesses the reinforcing properties of nicotine.

Apparatus:

  • Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, a drug infusion pump, and a house light.

Procedure:

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A response on the active lever results in an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) and the presentation of a cue light for a short duration (e.g., 5 seconds). Responses on the inactive lever are recorded but have no programmed consequences.

  • Maintenance: Training continues until stable responding is achieved (e.g., less than 20% variation in the number of infusions over three consecutive days).

  • Pharmacological Testing: Once stable responding is established, animals are pretreated with the test compound (e.g., a D3R ligand) or vehicle at various time points before the self-administration session to assess its effect on nicotine intake.

Cue-Induced Reinstatement of Nicotine-Seeking

This model evaluates the ability of drug-associated cues to trigger relapse.

Procedure:

  • Acquisition and Maintenance: As described in the nicotine self-administration protocol.

  • Extinction: Following stable self-administration, the nicotine infusion and the associated cue light are withheld. Sessions continue until responding on the active lever decreases to a predefined criterion (e.g., less than 25% of the average of the last three maintenance days).

  • Reinstatement Test: After extinction, animals are pretreated with the test compound or vehicle. They are then placed back into the operant chamber, and responses on the active lever result in the presentation of the previously nicotine-paired cue light, but no nicotine infusion. The number of active lever presses is measured as an index of nicotine-seeking.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding effects of nicotine by measuring the animal's preference for an environment previously paired with the drug.

Apparatus:

  • A two-compartment chamber with distinct visual and tactile cues in each compartment.

Procedure:

  • Pre-conditioning (Baseline Preference): On the first day, rats are allowed to freely explore both compartments for a set duration (e.g., 15 minutes), and the time spent in each compartment is recorded to determine any initial preference.

  • Conditioning: Over several days, rats receive alternating injections of nicotine and vehicle. Following a nicotine injection, the animal is confined to one compartment. On alternate days, following a vehicle injection, it is confined to the other compartment. The drug-paired compartment is typically the initially non-preferred one to avoid ceiling effects.

  • Post-conditioning (Test for Preference): On the test day, the animal is drug-free and allowed to freely explore both compartments. The time spent in each compartment is recorded. A significant increase in time spent in the nicotine-paired compartment compared to the pre-conditioning phase is indicative of a conditioned place preference.

In Vivo Receptor Occupancy using PET

This protocol quantifies the binding of a drug to its target receptor in the living brain.

Procedure:

  • Subject Recruitment: Healthy human volunteers are recruited for the study.

  • Radioligand Administration: The subject is injected with a radiolabeled ligand that binds to the target receptor (e.g., [11C]-(+)-PHNO for D3/D2 receptors).

  • PET Scanning: Dynamic PET scans are acquired over a period of time (e.g., 90 minutes) to measure the distribution and binding of the radioligand in the brain.

  • Drug Administration and Repeat Scan: The subject is administered the test compound (e.g., BP1.4979) at a specific dose. After a predetermined time, a second PET scan is performed to measure the displacement of the radioligand by the test compound.

  • Data Analysis: The PET data are analyzed to calculate the binding potential of the radioligand in various brain regions. Receptor occupancy is then calculated as the percentage reduction in binding potential after drug administration compared to the baseline scan.

Signaling Pathways and Experimental Workflows

D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. Activation of D3Rs by dopamine or an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA). D3R activation can also lead to the modulation of ion channels and the activation of other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway.

D3R_Signaling cluster_membrane Cell Membrane D3R D3 Receptor Gi_o Gi/o Protein D3R->Gi_o Activates MAPK MAPK Pathway D3R->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine / Agonist Dopamine->D3R Binds Gi_o->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK->Downstream

D3 Receptor Signaling Cascade
Preclinical Drug Development Workflow for Smoking Cessation

The development of a new smoking cessation drug targeting the D3 receptor typically follows a structured preclinical workflow. This involves in vitro characterization, in vivo behavioral testing in animal models of nicotine addiction, and safety pharmacology studies before advancing to clinical trials.

Drug_Development_Workflow cluster_preclinical Preclinical Development Target_ID Target Identification (D3 Receptor) Lead_Gen Lead Generation & Optimization (e.g., this compound) Target_ID->Lead_Gen In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Gen->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK Animal_Models Animal Models of Nicotine Addiction In_Vivo_PK->Animal_Models Self_Admin Nicotine Self-Administration Animal_Models->Self_Admin Reinstatement Cue/Context/Drug-Induced Reinstatement Animal_Models->Reinstatement CPP Conditioned Place Preference Animal_Models->CPP Safety_Pharm Safety Pharmacology & Toxicology Animal_Models->Safety_Pharm IND Investigational New Drug (IND) Application Safety_Pharm->IND

Preclinical Drug Development Workflow

Conclusion

The dopamine D3 receptor represents a highly promising and validated target for the development of novel smoking cessation pharmacotherapies. Ligands such as the partial agonist this compound, which demonstrate preferential occupancy of D3Rs, hold significant potential for reducing the motivational drive to smoke and preventing relapse, offering a distinct mechanistic advantage over existing treatments. The preclinical and clinical data gathered to date provide a strong rationale for the continued investigation of D3R--targeting compounds. The experimental protocols and workflows detailed in this guide serve as a foundational resource for researchers and drug development professionals working to advance this important area of therapeutic innovation. Further research is warranted to fully elucidate the clinical efficacy and safety profile of compounds like this compound in diverse populations of smokers seeking to quit.

References

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Assays of BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP14979 is a novel small molecule that acts as a partial agonist at the human dopamine (B1211576) D3 receptor (D3R) and an antagonist at the dopamine D2 receptor (D2R).[1] Its high affinity and distinct functional profile at the D3R make it a compound of interest for investigating the role of this receptor in various neurological and psychiatric disorders. These application notes provide detailed protocols for a suite of in vitro cell-based assays to characterize the pharmacological and functional properties of this compound and similar molecules.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound at the human dopamine D3 and D2 receptors.

ParameterReceptorValue
Binding Affinity (Ki)Human Dopamine D3 Receptor~1 nM[1]
Human Dopamine D2 Receptor192 nM[1]
Functional Activity (EC50)Human Dopamine D3 Receptor0.7 ± 0.3 nM[1]
Intrinsic ActivityHuman Dopamine D3 Receptor32% ± 2.6%[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the dopamine D3 receptor and the general workflows for the described experimental protocols.

D3R_Signaling_Pathway cluster_membrane Plasma Membrane D3R Dopamine D3 Receptor Gi_Go Gαi/o D3R->Gi_Go Activates MAPK MAPK (ERK) Activation D3R->MAPK Activates beta_arrestin β-Arrestin Recruitment D3R->beta_arrestin Promotes This compound This compound (Partial Agonist) This compound->D3R Binds AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Internalization Receptor Internalization beta_arrestin->Internalization Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-K1 or HEK293 expressing hD3R) start->cell_culture assay_prep Assay Preparation (Seeding, Starvation, etc.) cell_culture->assay_prep compound_treatment Compound Treatment (this compound, Controls) assay_prep->compound_treatment incubation Incubation compound_treatment->incubation detection Signal Detection (e.g., Luminescence, Fluorescence, Radioactivity) incubation->detection data_analysis Data Analysis (e.g., EC50, Ki calculation) detection->data_analysis end End data_analysis->end

References

Application Notes and Protocols for BP14979 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The BP14979 receptor is a putative G-protein coupled receptor (GPCR) implicated in a variety of physiological processes, making it a compelling target for therapeutic intervention. Understanding the binding characteristics of ligands to the this compound receptor is fundamental for the discovery and development of novel drugs. This document provides detailed application notes and protocols for conducting a robust receptor binding assay for the this compound receptor.

GPCRs represent a large family of transmembrane proteins that play a crucial role in cellular signaling.[1][2] Ligand binding to a GPCR initiates a cascade of intracellular events, making the characterization of this initial binding event a critical step in drug discovery.[3][4] Binding assays are essential for determining the affinity of a ligand for its receptor, quantifying receptor expression levels, and elucidating the kinetics of the interaction.[5]

This guide outlines three common and powerful techniques for studying receptor-ligand interactions: the Radioligand Binding Assay, the Fluorescence Polarization (FP) Assay, and the Surface Plasmon Resonance (SPR) Assay. Each method offers distinct advantages and is suited for different stages of the drug discovery process, from high-throughput screening to detailed kinetic analysis.

Signaling Pathway

The this compound receptor is hypothesized to couple to Gαi, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to modulate downstream cellular processes such as gene transcription and cell proliferation.

BP14979_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand BP14979_Receptor This compound Receptor Ligand->BP14979_Receptor Binding G_Protein Gαiβγ BP14979_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene_Transcription CREB->Gene_Transcription Modulation Radioligand_Workflow A Prepare this compound Receptor Membranes B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound from Free Radioligand via Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Data Analysis (IC50 and Ki Determination) D->E FP_Workflow A Prepare Solubilized this compound Receptor B Incubate Receptor with Fluorescent Tracer and Test Compound A->B C Measure Fluorescence Polarization B->C D Data Analysis (IC50 Determination) C->D SPR_Workflow A Immobilize this compound Receptor on Sensor Chip B Inject Test Compound (Analyte) over the Sensor Surface A->B C Monitor Binding in Real-Time (Association) B->C D Inject Buffer to Monitor Dissociation C->D F Data Analysis (ka, kd, KD) C->F E Regenerate Sensor Surface D->E D->F E->B Next Cycle

References

Application Notes and Protocols: [11C]-(+)-PHNO PET Imaging with BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]-(+)-PHNO is a positron emission tomography (PET) radioligand with a preference for the dopamine (B1211576) D3 receptor over the D2 receptor, making it a valuable tool for in vivo imaging of these receptors in the human brain.[1][2][3] As an agonist radiotracer, [11C]-(+)-PHNO is particularly sensitive to the high-affinity state of D2/D3 receptors.[1][4] This characteristic makes it well-suited for studying the pathophysiology of neuropsychiatric and neurological disorders where dopamine signaling is implicated, as well as for assessing the target engagement of novel therapeutics.[5][6]

BP14979 is a novel dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[7][8] Understanding the in vivo binding characteristics of this compound to D2 and D3 receptors is crucial for dose-finding studies and for elucidating its mechanism of action. [11C]-(+)-PHNO PET imaging offers a non-invasive method to quantify the occupancy of D2 and D3 receptors by this compound in the living human brain.[7][8]

These application notes provide a comprehensive overview and detailed protocols for conducting [11C]-(+)-PHNO PET imaging studies to assess the receptor occupancy of this compound.

Quantitative Data Summary

The following tables summarize the dose-dependent occupancy of dopamine D2 and D3 receptors by this compound as measured by [11C]-(+)-PHNO PET. The data is derived from a study in healthy human participants.[7]

Table 1: Dopamine D3 Receptor Occupancy by Single Doses of this compound

This compound Dose (mg)Time of PET Scan Post-Dose (hours)Mean D3 Receptor Occupancy (%)
11Not specified
31Significant
101Significant
301Significant
Not specified12Higher than D2 occupancy
Not specified24Higher than D2 occupancy

Table 2: Dopamine D2 Receptor Occupancy by Single Doses of this compound

This compound Dose (mg)Time of PET Scan Post-Dose (hours)Mean D2 Receptor Occupancy (%)
11Not significant
31Not significant
101Significant
301Significant

Table 3: Dopamine D3 and D2 Receptor Occupancy after Sub-chronic Dosing of this compound (B.I.D. Administration)

This compound Dose (mg, B.I.D.)Time of PET Scan Post-Last Dose (hours)ReceptorMean Occupancy (%)
1012D3Greater than D2
1512D3Greater than D2
1012D2Significant
1512D2Significant

Note: "Significant" indicates a statistically significant decrease in [11C]-(+)-PHNO binding compared to baseline. B.I.D. refers to twice-daily administration.[7]

Signaling Pathways and Experimental Workflow

Dopamine D2/D3 Receptor Signaling

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Endogenous Dopamine Dopamine_vesicle->Dopamine Release D2R D2 Receptor G_protein G-protein Signaling D2R->G_protein D3R D3 Receptor D3R->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Dopamine->D2R Dopamine->D3R PHNO [11C]-(+)-PHNO (Agonist Radiotracer) PHNO->D2R PHNO->D3R This compound This compound (Partial Agonist) This compound->D2R This compound->D3R

Caption: Dopamine D2/D3 receptor signaling pathway.

Experimental Workflow for a [11C]-(+)-PHNO PET Occupancy Study

cluster_screening Participant Screening cluster_imaging PET Imaging Sessions cluster_analysis Data Analysis Inclusion_Exclusion Inclusion/Exclusion Criteria (e.g., age, health status) Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Baseline_Scan Baseline [11C]-(+)-PHNO PET Scan Informed_Consent->Baseline_Scan BP14979_Admin Administer this compound (Single or Sub-chronic Dosing) Baseline_Scan->BP14979_Admin Post_Dose_Scan Post-Dose [11C]-(+)-PHNO PET Scan BP14979_Admin->Post_Dose_Scan Image_Reconstruction PET Image Reconstruction Post_Dose_Scan->Image_Reconstruction Kinetic_Modeling Kinetic Modeling (e.g., SRTM, 2TCM) Image_Reconstruction->Kinetic_Modeling Occupancy_Calc Receptor Occupancy Calculation Kinetic_Modeling->Occupancy_Calc

Caption: Experimental workflow for a this compound occupancy study.

Experimental Protocols

Participant Selection and Preparation
  • Inclusion/Exclusion Criteria: Participants should be healthy volunteers. Exclusion criteria should include any history of significant medical or psychiatric illness, substance abuse, and contraindications for PET or MRI scanning. A urine toxicology screen should be performed to confirm the absence of recent substance use.[1]

  • Informed Consent: All participants must provide written informed consent after a complete explanation of the study procedures and potential risks. The study protocol should be approved by the local Institutional Review Board or Human Investigation Committee.[1]

  • Pre-scan Instructions: Participants should abstain from food and drink (except water) for a specified period before the scan.

Radiotracer: [11C]-(+)-PHNO
  • Synthesis: [11C]-(+)-PHNO is synthesized via the N-alkylation of the corresponding des-propyl precursor with [11C]propyl iodide.

  • Quality Control: The final product should be sterile, pyrogen-free, and radiochemically pure.

  • Dosage: The injected dose of [11C]-(+)-PHNO should be minimized to reduce the risk of side effects such as nausea.[2] Doses should be kept below 0.029 µg/kg to minimize the likelihood of adverse events.[2] The mean effective dose of radiation from [11C]-(+)-PHNO is approximately 4.5 µSv/MBq.[9]

PET Imaging Protocol
  • Scanner: A high-resolution research tomograph (HRRT) PET scanner or a similar high-performance scanner is recommended.[1][10]

  • Participant Positioning: The participant's head should be comfortably positioned and immobilized using a head-fixation device to minimize motion during the scan.[11]

  • Transmission Scan: A transmission scan for attenuation correction should be performed prior to the injection of the radiotracer.[11]

  • Radiotracer Administration: [11C]-(+)-PHNO is administered as an intravenous bolus injection over approximately one minute.[11]

  • Dynamic PET Acquisition: Dynamic emission data are acquired in list mode for a total of 90-120 minutes following the injection of the radiotracer.[6][12] The data can be framed into a series of time-binned images.

  • Arterial Blood Sampling (optional but recommended for full kinetic modeling): If arterial input function is to be measured, an arterial line should be placed for serial blood sampling throughout the scan to determine the concentration of the radiotracer in plasma.[1]

This compound Administration
  • Dosing Regimen: this compound can be administered as a single oral dose or in a sub-chronic regimen (e.g., once or twice daily for several days).[7][8]

  • Timing of Post-dose Scan: The post-dose [11C]-(+)-PHNO PET scan should be timed to capture the desired pharmacodynamic effect. Scans can be performed at various time points after the last dose of this compound (e.g., 1, 12, or 24 hours).[7][13]

Image Processing and Data Analysis
  • Image Reconstruction: PET data should be reconstructed using an appropriate algorithm (e.g., 3D ordered subset expectation maximization) with corrections for attenuation, scatter, and random coincidences.

  • Anatomical Coregistration: A structural MRI of each participant's brain should be acquired and co-registered to the PET images to allow for accurate delineation of regions of interest (ROIs).

  • Region of Interest (ROI) Definition: ROIs for D3-rich areas (e.g., substantia nigra, hypothalamus, globus pallidus, ventral striatum) and D2-rich areas (e.g., caudate, putamen) should be delineated on the co-registered MRI.[3] The cerebellum is typically used as a reference region for non-specific binding.[1][6]

  • Kinetic Modeling: Time-activity curves are generated for each ROI. The binding potential relative to the non-displaceable tissue compartment (BPND) is a common outcome measure and can be estimated using various kinetic models.[1]

    • Simplified Reference Tissue Model (SRTM/SRTM2): This is a non-invasive method that uses the cerebellum as a reference region and does not require arterial blood sampling.[1][6][12]

    • Two-Tissue Compartment Model (2TCM): This model requires an arterial input function but can provide more detailed kinetic information.[6]

  • Receptor Occupancy Calculation: Receptor occupancy is calculated as the percentage reduction in [11C]-(+)-PHNO BPND after this compound administration compared to the baseline scan:

    • Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100

Conclusion

[11C]-(+)-PHNO PET imaging is a powerful technique for quantifying dopamine D2 and D3 receptor availability in the human brain. When combined with the administration of a D3-preferring partial agonist like this compound, it provides invaluable in vivo data on drug-target engagement. The protocols and data presented here offer a guide for researchers and drug developers to design and execute robust studies to investigate the pharmacodynamics of novel compounds targeting the dopaminergic system. Careful adherence to standardized imaging and analysis protocols is essential for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Evaluating the Efficacy of BP14979 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing established animal models to investigate the efficacy of BP14979, a dopamine (B1211576) D3 receptor partial agonist, for four potential therapeutic indications: Binge Eating Disorder, Essential Tremor, Restless Legs Syndrome, and Premature Ejaculation. The protocols are designed to offer a robust framework for preclinical assessment of this compound and similar compounds.

Animal Model for Binge Eating Disorder (BED)

Introduction

Rodent models of binge eating are crucial for understanding the neurobiology of this disorder and for the preclinical evaluation of potential pharmacotherapies.[1][2][3] These models often involve manipulating access to highly palatable food to induce binge-like consumption patterns.[2][4] Given the role of dopamine in reward and feeding behaviors, and the implication of dopaminergic circuits in binge eating, this model is highly relevant for testing a dopamine D3 receptor partial agonist like this compound.[2][5]

Experimental Protocol: Limited Access Model

This protocol is adapted from established limited access models that induce binge-like eating behavior in rats.[6]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Standard chow

  • Highly palatable food (e.g., chocolate-flavored high-sucrose pellets)[6]

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Oral gavage needles

  • Animal scale

  • Feeding chambers with automated food dispensers (optional)

Procedure:

  • Acclimation: Individually house rats and allow ad libitum access to standard chow and water for one week to acclimate to the housing conditions.

  • Baseline Food Intake: Measure daily food and water intake and body weight for 3-5 days to establish a baseline.

  • Binge Induction:

    • Provide ad libitum access to standard chow and water throughout the experiment.

    • For one hour each day, during the dark cycle, provide access to the highly palatable food.[6]

    • Continue this schedule for at least 4 weeks to establish a stable binge-eating phenotype, characterized by a significant and escalating intake of the palatable food during the limited access period.[6]

  • Drug Administration:

    • Randomly assign rats to treatment groups (e.g., vehicle, this compound low dose, this compound high dose).

    • Administer this compound or vehicle via oral gavage at a predetermined time before the palatable food access period (e.g., 30-60 minutes prior).

  • Data Collection:

    • Measure the amount of palatable food consumed during the 1-hour access period.

    • Continue to monitor daily standard chow and water intake, as well as body weight.

  • Data Analysis:

    • Compare the palatable food intake between the treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to determine the effect of this compound on binge-like eating.

Expected Quantitative Data

The following table presents hypothetical data based on typical results from studies evaluating the effects of dopamine modulators on binge eating.

Treatment GroupPalatable Food Intake (g) (Mean ± SEM)% Reduction vs. Vehicle
Vehicle15.2 ± 1.5-
This compound (Low Dose)10.8 ± 1.228.9%
This compound (High Dose)7.5 ± 0.950.7%
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed signaling pathway involved in binge eating and the experimental workflow for this model.

binge_eating_pathway cluster_reward Reward Pathway VTA VTA NAc NAc VTA->NAc Dopaminergic Projection PFC PFC NAc->PFC Modulates Decision Making Dopamine_Release Dopamine Release NAc->Dopamine_Release Palatable_Food Palatable Food Palatable_Food->VTA Stimulates D3_Receptor D3 Receptor Dopamine_Release->D3_Receptor Activates Binge_Eating Binge Eating Behavior D3_Receptor->Binge_Eating Influences This compound This compound (Partial Agonist) This compound->D3_Receptor Modulates

Caption: Dopaminergic reward pathway in binge eating.

binge_eating_workflow Acclimation Acclimation (1 week) Baseline Baseline Measurement (3-5 days) Acclimation->Baseline Binge_Induction Binge Induction (4 weeks) Baseline->Binge_Induction Drug_Administration Drug Administration (Vehicle or this compound) Binge_Induction->Drug_Administration Data_Collection Data Collection (Palatable food intake) Drug_Administration->Data_Collection Data_Analysis Data Analysis (ANOVA) Data_Collection->Data_Analysis

Caption: Workflow for the binge eating disorder model.

Animal Model for Essential Tremor

Introduction

The harmaline-induced tremor model is a well-established and validated preclinical model for essential tremor.[7][8] Harmaline (B1672942), a central nervous system stimulant, induces a rhythmic and involuntary tremor in rodents that mimics the characteristics of essential tremor in humans.[3][8] This model is widely used to screen for potential anti-tremor medications.[3]

Experimental Protocol: Harmaline-Induced Tremor in Rats

This protocol details the induction and assessment of harmaline-induced tremor in rats.[1][3]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Harmaline hydrochloride

  • This compound

  • Vehicle (e.g., sterile saline)

  • Subcutaneous injection needles

  • Tremor monitoring system (e.g., piezoelectric plate or accelerometer)[5][9]

Procedure:

  • Acclimation: Acclimate rats to the testing environment for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before harmaline administration.

  • Tremor Induction:

    • Administer harmaline hydrochloride (e.g., 10 mg/kg, s.c.) to induce tremor.[1][3] Tremor typically begins within 5-10 minutes and can last for several hours.[1]

  • Tremor Assessment:

    • Place the rat in the tremor monitoring system.

    • Record tremor activity for a defined period (e.g., 30-60 minutes) after harmaline injection.

    • The tremor is typically within the 8-12 Hz frequency band in rats.[1][3]

  • Data Analysis:

    • Quantify tremor intensity using the power of the signal in the tremor frequency band.

    • Compare tremor intensity between treatment groups using an appropriate statistical test (e.g., t-test or ANOVA).

Expected Quantitative Data

The table below shows representative data for a study evaluating an anti-tremor compound.

Treatment GroupTremor Power (Arbitrary Units) (Mean ± SEM)% Reduction vs. Vehicle
Vehicle + Harmaline125.6 ± 10.2-
This compound (Low Dose) + Harmaline88.4 ± 8.529.6%
This compound (High Dose) + Harmaline52.1 ± 6.958.5%
Signaling Pathway and Experimental Workflow

The following diagrams depict the proposed mechanism of harmaline-induced tremor and the experimental workflow.

essential_tremor_pathway Harmaline Harmaline Inferior_Olive Inferior Olive Harmaline->Inferior_Olive Activates Cerebellum Cerebellum Inferior_Olive->Cerebellum Oscillatory Activity Thalamus Thalamus Cerebellum->Thalamus Motor_Cortex Motor Cortex Thalamus->Motor_Cortex Tremor Tremor Motor_Cortex->Tremor Generates Dopamine_System Dopaminergic System Dopamine_System->Thalamus Modulates Activity This compound This compound This compound->Dopamine_System Modulates

Caption: Olivocerebellar pathway in harmaline-induced tremor.

essential_tremor_workflow Acclimation Acclimation to Test Environment Drug_Administration Drug Administration (Vehicle or this compound) Acclimation->Drug_Administration Tremor_Induction Harmaline Injection Drug_Administration->Tremor_Induction Tremor_Assessment Tremor Recording Tremor_Induction->Tremor_Assessment Data_Analysis Data Analysis Tremor_Assessment->Data_Analysis

Caption: Workflow for the essential tremor model.

Animal Model for Restless Legs Syndrome (RLS)

Introduction

Animal models of RLS aim to replicate the sensory and motor symptoms of the disorder. Iron deficiency is a key etiological factor in RLS, and iron-deficient rodent models exhibit RLS-like symptoms, including increased locomotor activity, particularly during rest periods.[10][11][12] These models are responsive to dopaminergic agents, which are a mainstay of RLS treatment, making them suitable for evaluating this compound.[10]

Experimental Protocol: Iron Deficiency-Induced Hyperactivity

This protocol describes the induction of an RLS-like phenotype in rats through dietary iron restriction.[10]

Materials:

  • Male Sprague-Dawley rats (weanlings)

  • Iron-deficient diet (e.g., 2-4 ppm iron)

  • Control diet (e.g., 35-50 ppm iron)

  • This compound

  • Vehicle

  • Activity monitoring chambers (e.g., with infrared beams)

Procedure:

  • Dietary Manipulation:

    • Upon weaning, place rats on either an iron-deficient diet or a control diet for several weeks (e.g., 4-6 weeks) to induce iron deficiency.

  • Activity Monitoring:

    • Individually house the rats in activity monitoring chambers.

    • Record locomotor activity continuously over a 24-hour period, paying close attention to the light and dark cycles. RLS-like symptoms are expected to be more pronounced during the inactive (light) phase.

  • Drug Administration:

    • After establishing a stable baseline of hyperactivity in the iron-deficient group, administer this compound or vehicle.

  • Data Collection:

    • Continue to monitor locomotor activity after drug administration.

  • Data Analysis:

    • Compare locomotor activity between the iron-deficient and control groups to confirm the RLS-like phenotype.

    • Analyze the effect of this compound on the hyperactivity of the iron-deficient rats using appropriate statistical methods (e.g., repeated measures ANOVA).

Expected Quantitative Data

The following table provides an example of data from an iron-deficiency RLS model.

GroupLocomotor Activity (Beam Breaks/hr during light cycle) (Mean ± SEM)
Control Diet + Vehicle150 ± 20
Iron-Deficient Diet + Vehicle450 ± 45
Iron-Deficient Diet + this compound250 ± 30
Signaling Pathway and Experimental Workflow

The diagrams below illustrate the proposed pathophysiology and the experimental workflow for the RLS model.

rls_pathway Iron_Deficiency Iron Deficiency Dopamine_Dysfunction Dopamine System Dysfunction Iron_Deficiency->Dopamine_Dysfunction Spinal_Cord_Excitability Increased Spinal Cord Excitability Dopamine_Dysfunction->Spinal_Cord_Excitability RLS_Symptoms RLS-like Symptoms (Hyperactivity) Spinal_Cord_Excitability->RLS_Symptoms This compound This compound D3_Receptor D3 Receptor This compound->D3_Receptor Modulates D3_Receptor->Dopamine_Dysfunction Restores Function

Caption: Pathophysiology of iron deficiency-induced RLS.

rls_workflow Dietary_Manipulation Iron-Deficient Diet (4-6 weeks) Activity_Monitoring Baseline Activity Monitoring Dietary_Manipulation->Activity_Monitoring Drug_Administration Drug Administration (Vehicle or this compound) Activity_Monitoring->Drug_Administration Post_Drug_Monitoring Post-Administration Activity Monitoring Drug_Administration->Post_Drug_Monitoring Data_Analysis Data Analysis Post_Drug_Monitoring->Data_Analysis

Caption: Workflow for the restless legs syndrome model.

Animal Model for Premature Ejaculation (PE)

Introduction

Animal models of premature ejaculation often involve selecting male rats that exhibit naturally short ejaculation latencies, so-called "rapid ejaculators".[10][13][14] This approach is based on the "ejaculation distribution theory," which posits a natural variation in ejaculatory performance.[13] These models have good face and predictive validity for studying PE and for testing the efficacy of pharmacological interventions.[13]

Experimental Protocol: Rapid Ejaculator Rat Model

This protocol outlines the selection and testing of rapid ejaculator rats.[13][14]

Materials:

Procedure:

  • Female Preparation: Induce sexual receptivity in ovariectomized female rats by sequential administration of estradiol benzoate and progesterone.

  • Male Screening and Selection:

    • Screen a large cohort of sexually experienced male rats for their ejaculatory performance.

    • Conduct several mating tests (e.g., once a week for 3-4 weeks) with receptive females.

    • Measure key copulatory parameters, including ejaculation latency (time from the first intromission to ejaculation).

    • Select males with consistently short ejaculation latencies (e.g., the bottom 10-20% of the population) as the "rapid ejaculator" group.[14]

  • Drug Administration:

    • Administer this compound or vehicle to the selected rapid ejaculator rats prior to mating tests.

  • Mating Test:

    • Place a treated male rat in the mating arena with a receptive female.

    • Record the mating behavior for a set duration (e.g., 30 minutes).

  • Data Collection and Analysis:

    • From the video recordings, score the following parameters:

      • Ejaculation latency (EL)

      • Intromission frequency (IF)

      • Mount frequency (MF)

      • Post-ejaculatory interval (PEI)

    • Compare these parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).

Expected Quantitative Data

The table below presents hypothetical data for a study in rapid ejaculator rats.

Treatment GroupEjaculation Latency (seconds) (Median)
Vehicle180
This compound (Low Dose)240
This compound (High Dose)360
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the central control of ejaculation and the experimental workflow for the PE model.

pe_pathway cluster_cns Central Nervous System Brainstem_Ejaculation_Generator Brainstem Ejaculation Generator Spinal_Cord Spinal Cord Brainstem_Ejaculation_Generator->Spinal_Cord Ejaculatory Reflex Spinal_Cord->Brainstem_Ejaculation_Generator Ejaculation Ejaculation Spinal_Cord->Ejaculation Sensory_Input Genital Sensory Input Sensory_Input->Spinal_Cord Dopaminergic_Control Supraspinal Dopaminergic Control (D3 Receptors) Dopaminergic_Control->Brainstem_Ejaculation_Generator Modulates Threshold This compound This compound This compound->Dopaminergic_Control Modulates pe_workflow Screening Screening of Male Rats Selection Selection of Rapid Ejaculators Screening->Selection Drug_Administration Drug Administration (Vehicle or this compound) Selection->Drug_Administration Mating_Test Mating Test with Receptive Female Drug_Administration->Mating_Test Data_Analysis Analysis of Copulatory Parameters Mating_Test->Data_Analysis

References

Application Notes and Protocols: BP14979 Dose-Response Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of the latest search, detailed public-domain data from dose-response studies of BP14979 specifically in rodent models is not available. The information presented here is based on the general pharmacological profile of this compound and typical methodologies for similar compounds. The protocols provided are illustrative templates and should be adapted based on specific experimental goals and institutional guidelines.

Introduction

This compound is an investigational drug identified as a partial agonist of the dopamine (B1211576) D3 receptor.[1] It has shown preferential binding to the D3 receptor over the D2 receptor.[2] Due to its mechanism of action, this compound is being explored for its therapeutic potential in a variety of conditions, including substance use disorders, binge eating disorder, essential tremor, and premature ejaculation.[1][3][4][5][6] Preclinical dose-response studies in rodent models are a critical step to determine the efficacy, safety, and pharmacokinetic profile of a drug candidate like this compound before it proceeds to human clinical trials.[7][8]

Mechanism of Action: Dopamine D3 Receptor Modulation

This compound acts as a partial agonist at the dopamine D3 receptor.[1] The dopamine D3 receptor is a G protein-coupled receptor that plays a significant role in cognition, motivation, and emotional behavior. Dysregulation of the D3 receptor has been implicated in various neuropsychiatric and substance use disorders. By selectively targeting the D3 receptor, this compound is hypothesized to modulate dopaminergic pathways implicated in these conditions.[3]

Below is a simplified representation of the dopamine D3 receptor signaling pathway.

Dopamine_D3_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound D3_Receptor Dopamine D3 Receptor This compound->D3_Receptor Binds to G_Protein G Protein (Gi/o) D3_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production of Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates

Simplified Dopamine D3 Receptor Signaling Pathway.

Hypothetical Dose-Response Data in Rodents

The following tables represent hypothetical data that would be sought in dose-response studies of this compound in rodents. These tables are for illustrative purposes only.

Table 1: Hypothetical Efficacy of this compound in a Rat Model of Binge Eating

Dose Group (mg/kg, p.o.)Number of AnimalsMean Food Intake (g) during Binge Episode (± SEM)Percent Reduction in Binge Intake vs. Vehicle
Vehicle1015.2 (± 1.5)0%
This compound (1)1012.8 (± 1.2)15.8%
This compound (3)109.7 (± 1.1)36.2%
This compound (10)106.5 (± 0.9)57.2%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice

Dose (mg/kg, i.p.)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)
1500.5200
52500.51100
105501.02600

Experimental Protocols

The following are generalized protocols for conducting dose-response studies with a compound like this compound in rodents.

Protocol: Evaluation of this compound in a Rodent Model of Binge-Like Eating Behavior

Objective: To assess the dose-dependent effect of this compound on binge-like eating behavior in rats.

Materials:

  • Male Wistar rats (250-300g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Standard rat chow and highly palatable food (e.g., high-fat, high-sugar diet)

  • Oral gavage needles

  • Animal balance

  • Metabolic cages

Procedure:

  • Animal Acclimation: Acclimate rats to the housing facility for at least one week.

  • Induction of Binge-Like Behavior:

    • Provide restricted access to the highly palatable food for a limited time (e.g., 2 hours) on alternating days for 2-3 weeks to establish a stable baseline of binge eating.

    • On intervening days, provide ad libitum access to standard chow.

  • Drug Administration:

    • On the test day, randomly assign rats to different treatment groups (vehicle, and various doses of this compound).

    • Administer the assigned treatment via oral gavage at a specified time before the presentation of the highly palatable food (e.g., 30 minutes prior).

  • Binge Eating Assessment:

    • Present the highly palatable food and measure the amount consumed over the specified access period (e.g., 2 hours).

  • Data Analysis:

    • Analyze the food intake data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different dose groups.

Binge_Eating_Protocol Acclimation 1. Animal Acclimation (1 week) Induction 2. Induction of Binge-Like Behavior (2-3 weeks, intermittent access to palatable food) Acclimation->Induction Grouping 3. Random Assignment to Dose Groups Induction->Grouping Dosing 4. Drug Administration (Oral Gavage) Grouping->Dosing Assessment 5. Binge Eating Assessment (Measure food intake) Dosing->Assessment Analysis 6. Data Analysis Assessment->Analysis

Workflow for a Rodent Binge Eating Study.
Protocol: Pharmacokinetic Study of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound in mice after a single administration.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound

  • Vehicle (e.g., saline)

  • Injection supplies (e.g., syringes, needles for intraperitoneal injection)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing facility for at least one week.

  • Drug Administration:

    • Administer a single dose of this compound via the desired route (e.g., intraperitoneal injection).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples from a designated group of mice for each time point.

    • Process the blood samples to separate plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Pharmacokinetic_Study_Workflow Acclimation 1. Animal Acclimation Dosing 2. Single Dose Administration Acclimation->Dosing Sampling 3. Serial Blood Sampling at Predetermined Time Points Dosing->Sampling Processing 4. Plasma Separation Sampling->Processing Analysis 5. Quantification of this compound (e.g., LC-MS/MS) Processing->Analysis Calculation 6. Calculation of PK Parameters (Cmax, Tmax, AUC) Analysis->Calculation

Workflow for a Mouse Pharmacokinetic Study.

References

Application Notes and Protocols for BP14979 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP14979 is a potent and selective partial agonist for the Dopamine D3 Receptor (D3R). The D3R, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain and is implicated in modulating cognition, emotion, and motivation. As a Gi/Go-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Dysregulation of D3R signaling is associated with various neurological and psychiatric disorders, making it a significant target for drug discovery. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to investigate its effects on D3R signaling and cellular function.

Physicochemical and Storage Information

Proper handling and storage of this compound are critical for maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₃H₃₄N₄O₂
Molecular Weight 398.55 g/mol
Appearance Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)
Storage (Powder) -20°C for up to 3 years
Storage (Stock Solution) -80°C in DMSO for up to 6 months

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.9855 mg of this compound in 1 mL of DMSO.

  • Vortex the solution until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Experimental Protocols

The following are detailed protocols for common cell culture experiments to characterize the activity of this compound. It is recommended to use cell lines stably expressing the human D3 receptor, such as transfected Chinese Hamster Ovary (CHO) or SH-SY5Y human neuroblastoma cells, for these assays.

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

This assay determines the effect of this compound on cell viability and proliferation.

Materials:

  • D3R-expressing cells (e.g., CHO-D3R or SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested starting concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Following incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • If using MTT, add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Expected Outcome: As a partial agonist, this compound is not expected to be significantly cytotoxic at typical working concentrations. This assay is primarily to confirm that the concentrations used in functional assays do not adversely affect cell health.

Experimental Workflow for Cell Viability Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Viability Assessment cluster_analysis Data Analysis seed Seed cells in 96-well plate incubate1 Incubate 24h seed->incubate1 add_cpd Add compound to cells incubate1->add_cpd prepare_cpd Prepare this compound dilutions prepare_cpd->add_cpd incubate2 Incubate 24-72h add_cpd->incubate2 add_mtt Add MTT/XTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 read_plate Read absorbance incubate3->read_plate analyze Calculate % viability and IC50 read_plate->analyze

Caption: Workflow for assessing cell viability after this compound treatment.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of Gi/Go-coupled receptor activation.

Materials:

  • D3R-expressing cells (e.g., CHO-D3R)

  • Serum-free culture medium

  • 96-well or 384-well plates

  • This compound stock solution (10 mM in DMSO)

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • IBMX (phosphodiesterase inhibitor)

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Seed cells in the appropriate plate at a density optimized for the cAMP assay kit (typically 5,000-20,000 cells per well).

  • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • The next day, gently wash the cells with serum-free medium or assay buffer.

  • Pre-incubate the cells with IBMX (typically 100-500 µM) in assay buffer for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the wells.

  • Immediately add a fixed concentration of forskolin (typically 1-10 µM, a concentration that gives a submaximal stimulation of cAMP production) to all wells except the basal control.

  • Incubate for 15-60 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).

Quantitative Data (Representative):

CompoundCell LineAssay TypeEC50 / IC50 (nM)
DopamineCHO-D3RcAMP Inhibition5 - 20
This compound CHO-D3R cAMP Inhibition 1 - 50 (Expected)
DopamineSH-SY5YCell Viability>10,000
This compound SH-SY5Y Cell Viability >10,000 (Expected)

Note: The EC50 for this compound is an expected range and should be determined empirically.

Experimental Workflow for cAMP Assay

cluster_prep Cell Preparation cluster_treat Treatment cluster_assay cAMP Measurement cluster_analysis Data Analysis seed Seed cells incubate1 Incubate overnight seed->incubate1 wash Wash cells incubate1->wash add_ibmx Pre-incubate with IBMX wash->add_ibmx add_cpd Add this compound add_ibmx->add_cpd add_fsk Add Forskolin add_cpd->add_fsk incubate2 Incubate 15-60 min add_fsk->incubate2 lyse Lyse cells incubate2->lyse detect Detect cAMP lyse->detect analyze Calculate EC50 detect->analyze

Caption: Workflow for measuring cAMP inhibition by this compound.

Protocol 3: MAPK/ERK Phosphorylation Assay (Western Blot)

This assay investigates the effect of this compound on downstream signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade.

Materials:

  • D3R-expressing cells

  • 6-well or 10 cm culture plates

  • Serum-free medium

  • This compound stock solution (10 mM in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-24 hours prior to treatment to reduce basal phosphorylation levels.

  • Treat the cells with various concentrations of this compound (e.g., 10 nM - 1 µM) for different time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Signaling Pathway Diagram

Activation of the D3 receptor by this compound initiates a signaling cascade that modulates neuronal function.

Dopamine D3 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound D3R D3 Receptor This compound->D3R binds G_protein Gi/o Protein D3R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway modulates cAMP cAMP AC->cAMP converts ATP to ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_expression Gene Expression (Neuronal Function) MAPK_pathway->Gene_expression regulates CREB->Gene_expression regulates

Caption: this compound activates the D3R, leading to Gi/o-mediated inhibition of adenylyl cyclase and modulation of downstream pathways.

These protocols and notes provide a comprehensive guide for the preparation and application of this compound in cell culture experiments. Researchers should optimize the specific conditions, such as cell density and compound concentrations, for their particular cell lines and experimental setup.

Application Notes and Protocols for Lentiviral shRNA Knockdown of the D3 Receptor for BP14979 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine (B1211576) D3 receptor (D3R) is a G protein-coupled receptor primarily expressed in the limbic regions of the brain, playing a crucial role in cognition, emotion, and motivation.[1] Altered D3R signaling has been implicated in various neuropsychiatric disorders, including substance use disorders and Parkinson's disease.[2][3][4] As a member of the D2-like receptor family, the D3R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][5] D3R activation can also modulate other signaling pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

BP14979 is a novel partial agonist with a higher affinity for the D3 receptor over the D2 receptor.[8][9] Understanding the precise mechanism of action and the functional consequences of D3R engagement by this compound is critical for its therapeutic development. Lentiviral-mediated short hairpin RNA (shRNA) knockdown is a powerful and stable method to specifically reduce the expression of a target protein, thereby allowing for the investigation of its function.[10][11]

These application notes provide a comprehensive overview and detailed protocols for utilizing lentiviral shRNA to knock down D3 receptor expression in cell-based assays to characterize the activity of this compound.

Data Presentation

Lentiviral shRNA Knockdown Efficiency of D3 Receptor

The efficiency of lentiviral shRNA-mediated knockdown can vary depending on the shRNA sequence, target cell line, and transduction conditions. It is crucial to validate the knockdown efficiency for each experimental system.

MethodTargetKnockdown Efficiency (%)Reference
qRT-PCRVarious genes40 - 99%[12]
Western BlotTarget protein>80%[13]
Flow CytometryEGFP~72% (after selection)[11]
Pharmacological Properties of this compound

This compound exhibits preferential binding and functional activity at the D3 receptor. The following table summarizes its known binding affinities and functional parameters.

ParameterReceptorValueSpeciesAssay TypeReference
KihD3R~1 nMHumanRadioligand Binding[8]
KihD2R192 nMHumanRadioligand Binding[8]
Intrinsic ActivityhD3R32% ± 2.6%HumanFunctional Assay[8]
EC50hD3R0.7 ± 0.3 nMHumanFunctional Assay[8]

Note: Further quantitative data from in vitro cell-based assays following D3R knockdown would be necessary to fully characterize the on-target effects of this compound.

Experimental Protocols

Lentiviral shRNA Production and Cell Transduction

This protocol outlines the steps for producing lentiviral particles carrying an shRNA construct targeting the D3 receptor and transducing a suitable cell line (e.g., HEK293 or CHO cells stably expressing the D3 receptor).

Materials:

  • Lentiviral vector containing shRNA targeting D3R (and a non-targeting control shRNA)

  • Packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for packaging

  • Transfection reagent (e.g., Lipofectamine 2000 or PEI)

  • DMEM with 10% FBS

  • Target cells (e.g., HEK293-D3R or CHO-D3R)

  • Polybrene or Hexadimethrine Bromide[14]

  • Puromycin (B1679871) (if the vector contains a resistance gene)[14]

Protocol:

  • Lentivirus Production:

    • Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Co-transfect the cells with the shRNA-D3R plasmid and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

    • Change the medium 12-18 hours post-transfection.

    • Collect the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool the supernatant, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

    • (Optional) Concentrate the virus using ultracentrifugation or a commercially available concentration reagent. Titer the virus to determine the multiplicity of infection (MOI).

  • Cell Transduction:

    • Seed the target cells in a 6-well plate to be 50-70% confluent on the day of transduction.

    • On the day of transduction, replace the medium with fresh medium containing Polybrene (typically 4-8 µg/mL).[14]

    • Add the lentiviral particles at the desired MOI.

    • Incubate for 18-24 hours.

    • Replace the virus-containing medium with fresh growth medium.

    • (If applicable) 48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration.[14]

    • Expand the puromycin-resistant cells to establish a stable D3 receptor knockdown cell line.

  • Validation of Knockdown:

    • Assess D3 receptor mRNA levels using qRT-PCR.

    • Evaluate D3 receptor protein levels by Western blotting.

    • Functionally validate the knockdown using one of the assays described below.

cAMP Accumulation Assay (Gαi Signaling)

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of D3 receptor activation.

Materials:

  • D3R knockdown and control cell lines

  • Forskolin (B1673556)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Seed D3R knockdown and control cells in a 384-well plate at an optimized density.[15]

  • Incubate overnight.

  • The next day, replace the medium with stimulation buffer containing a PDE inhibitor and incubate for 30 minutes at room temperature.

  • Add varying concentrations of this compound to the wells.

  • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control.

  • Incubate for 30 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[15][16]

  • Data Analysis: The decrease in forskolin-stimulated cAMP levels upon addition of this compound in control cells should be significantly attenuated in the D3R knockdown cells.

Phospho-ERK (p-ERK) Assay

This assay quantifies the phosphorylation of ERK as a downstream measure of D3 receptor activation.

Materials:

  • D3R knockdown and control cell lines

  • Serum-free medium

  • This compound

  • Lysis buffer

  • p-ERK and total ERK antibodies

  • Detection system (e.g., In-Cell Western, HTRF, or AlphaScreen)[7][14][17]

Protocol:

  • Seed D3R knockdown and control cells in a 96-well or 384-well plate.

  • Incubate overnight.

  • Starve the cells in serum-free medium for 4-6 hours prior to the experiment.

  • Treat the cells with varying concentrations of this compound for a predetermined optimal time (e.g., 5-15 minutes).[14]

  • Remove the medium and lyse the cells.

  • Measure p-ERK and total ERK levels using a suitable detection method. For an In-Cell Western:

    • Fix the cells with formaldehyde.

    • Permeabilize with Triton X-100.

    • Block with a blocking buffer (e.g., milk or BSA).

    • Incubate with primary antibodies against p-ERK and total ERK.

    • Incubate with corresponding infrared-labeled secondary antibodies.

    • Quantify the signal using an infrared imaging system.[7][14]

  • Data Analysis: The p-ERK/total ERK ratio should increase in response to this compound in control cells. This response should be significantly reduced in D3R knockdown cells.

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced internalization of the D3 receptor from the cell surface.

Materials:

  • D3R knockdown and control cell lines (preferably expressing a tagged D3R, e.g., GFP-D3R)

  • This compound

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

  • Fluorescence microscope or high-content imager

Protocol:

  • Seed cells on glass coverslips or in imaging-compatible plates.[1][18]

  • Incubate overnight.

  • Treat the cells with a saturating concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).

  • Wash the cells with cold PBS and fix with 4% PFA.[1]

  • Permeabilize the cells (optional, depending on the need to visualize intracellular structures).[1]

  • Stain the nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Data Analysis: In control cells, this compound should induce a time-dependent translocation of the D3 receptor from the plasma membrane to intracellular vesicles. This effect should be absent or significantly diminished in D3R knockdown cells. Quantify internalization by measuring the fluorescence intensity in the cytoplasm versus the membrane.

Visualizations

D3_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane D3R D3 Receptor Gi_o Gαi/o D3R->Gi_o Activates MAPK_Pathway MAPK Pathway (ERK) D3R->MAPK_Pathway Activates AdenylylCyclase Adenylyl Cyclase Gi_o->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to This compound This compound (Partial Agonist) This compound->D3R Binds to ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream MAPK_Pathway->Downstream

Caption: D3 Receptor Signaling Cascade.

Experimental_Workflow cluster_knockdown D3R Knockdown cluster_treatment This compound Treatment & Analysis cluster_assays Functional Assays shRNA_Design shRNA Design & Cloning Lentivirus_Production Lentivirus Production shRNA_Design->Lentivirus_Production Transduction Cell Transduction Lentivirus_Production->Transduction Selection Selection & Expansion Transduction->Selection Validation Knockdown Validation (qPCR/WB) Selection->Validation Cell_Seeding Seed Control & Knockdown Cells Validation->Cell_Seeding Proceed with validated cells BP14979_Treatment Treat with this compound Cell_Seeding->BP14979_Treatment Functional_Assays Functional Assays BP14979_Treatment->Functional_Assays Data_Analysis Data Analysis & Comparison Functional_Assays->Data_Analysis cAMP_Assay cAMP Assay Functional_Assays->cAMP_Assay pERK_Assay p-ERK Assay Functional_Assays->pERK_Assay Internalization_Assay Internalization Assay Functional_Assays->Internalization_Assay

Caption: D3R Knockdown and this compound Treatment Workflow.

References

Application Note: Utilizing CRISPR-Cas9 to Elucidate Target Engagement of BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP14979 is a novel therapeutic candidate under investigation for smoking cessation.[1] Understanding the direct interaction of this compound with its molecular target is a critical step in its development and validation.[2][3][4] This application note provides a comprehensive set of protocols employing the revolutionary CRISPR-Cas9 gene-editing technology to confirm and quantify the target engagement of this compound.[2][5][6] For the purpose of this guide, we will hypothesize that the primary target of this compound is the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) , a well-established target in smoking cessation therapies.

The described methodologies will enable researchers to knockout the putative target gene, assess the impact on drug efficacy, and directly measure the physical interaction between this compound and the α4β2 nAChR. These assays are designed to provide robust and reproducible data to accelerate the preclinical validation of this compound.

Key Experimental Approaches

This application note details three key experimental strategies to investigate the target engagement of this compound:

  • CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNB2: To validate that the α4 and β2 subunits of the nAChR are the direct targets of this compound, the corresponding genes (CHRNA4 and CHRNB2) will be knocked out in a relevant neuronal cell line. The effect of this knockout on the cellular response to this compound will be quantified.

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay will be used to directly measure the binding of this compound to the α4β2 nAChR in a cellular environment. Target engagement is confirmed by the thermal stabilization of the receptor upon ligand binding.[7][8][9][10][11]

  • Downstream Signaling Reporter Assay: A reporter assay will be employed to measure the functional consequences of this compound binding to the α4β2 nAChR. This will be assessed by monitoring the activity of a downstream signaling pathway, such as calcium influx, upon receptor activation and inhibition.

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of CHRNA4 and CHRNB2

This protocol describes the generation of CHRNA4 and CHRNB2 knockout cell lines using CRISPR-Cas9 technology.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cas9 nuclease

  • Synthetic single guide RNAs (sgRNAs) targeting CHRNA4 and CHRNB2 (designed using a reputable online tool)

  • Lipofectamine™ CRISPRMAX™ Cas9 Transfection Reagent

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium (e.g., DMEM/F-12 with 10% FBS)

  • Puromycin (B1679871)

  • DNA extraction kit

  • PCR primers flanking the sgRNA target sites

  • Sanger sequencing reagents

Methodology:

  • sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting the coding regions of CHRNA4 and CHRNB2.

  • Cell Culture: Culture SH-SY5Y cells in complete growth medium to 70-80% confluency.

  • Transfection:

    • Prepare two separate ribonucleoprotein (RNP) complexes by combining Cas9 protein with the respective sgRNAs for CHRNA4 and CHRNB2.

    • Transfect SH-SY5Y cells with the RNP complexes using Lipofectamine™ CRISPRMAX™.

  • Selection: 48 hours post-transfection, select for successfully transfected cells by adding puromycin to the culture medium.

  • Clonal Isolation: After selection, perform single-cell cloning to isolate individual knockout clones.

  • Verification of Knockout:

    • Extract genomic DNA from the isolated clones.

    • Amplify the targeted regions by PCR.

    • Sequence the PCR products using Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

    • Confirm the absence of the target protein by Western blot analysis.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the procedure for performing CETSA to measure the target engagement of this compound with the α4β2 nAChR.

Materials:

  • Wild-type and CHRNA4/CHRNB2 knockout SH-SY5Y cells

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Thermal cycler

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies against CHRNA4, CHRNB2, and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Methodology:

  • Cell Treatment: Treat wild-type and knockout cells with either this compound or DMSO for a specified time.

  • Heat Challenge:

    • Resuspend the cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions.

    • Perform SDS-PAGE and Western blotting using antibodies against CHRNA4, CHRNB2, and the loading control.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Protocol 3: Calcium Influx Reporter Assay

This protocol describes a fluorescent reporter assay to measure the functional effect of this compound on α4β2 nAChR activity.

Materials:

  • Wild-type and CHRNA4/CHRNB2 knockout SH-SY5Y cells

  • Fluo-4 AM calcium indicator dye

  • Nicotine (agonist)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader

Methodology:

  • Cell Plating: Seed wild-type and knockout cells into a 96-well plate.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: Stimulate the cells with nicotine.

  • Fluorescence Measurement: Immediately measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the inhibition of the nicotine-induced calcium influx by this compound to determine its IC50 value.

Data Presentation

The quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Verification of CHRNA4 and CHRNB2 Knockout

Cell LineTarget GeneSequencing ResultProtein Expression (vs. WT)
WT SH-SY5YCHRNA4Wild-type100%
WT SH-SY5YCHRNB2Wild-type100%
KO Clone 1CHRNA42 bp deletionNot Detected
KO Clone 1CHRNB25 bp insertionNot Detected
KO Clone 2CHRNA41 bp insertionNot Detected
KO Clone 2CHRNB28 bp deletionNot Detected

Table 2: CETSA Data for this compound Target Engagement

Cell LineTreatmentTm of CHRNA4 (°C)ΔTm (°C)Tm of CHRNB2 (°C)ΔTm (°C)
WT SH-SY5YVehicle (DMSO)52.1-54.3-
WT SH-SY5YThis compound (10 µM)56.8+4.758.9+4.6
KO SH-SY5YVehicle (DMSO)N/AN/AN/AN/A
KO SH-SY5YThis compound (10 µM)N/AN/AN/AN/A

Table 3: Functional Activity of this compound in Calcium Influx Assay

Cell LineTreatmentNicotine EC50 (nM)This compound IC50 (nM)
WT SH-SY5Y-15025
KO SH-SY5Y->10,000>10,000

Visualizations

The following diagrams illustrate the key experimental workflows and the hypothesized signaling pathway.

G cluster_crispr CRISPR-Cas9 Knockout Workflow crispr_start Design & Synthesize sgRNAs for CHRNA4 & CHRNB2 crispr_transfect Transfect SH-SY5Y Cells with Cas9/sgRNA RNPs crispr_start->crispr_transfect crispr_select Select Transfected Cells (Puromycin) crispr_transfect->crispr_select crispr_clone Isolate Single Cell Clones crispr_select->crispr_clone crispr_verify Verify Knockout (Sanger Sequencing & Western Blot) crispr_clone->crispr_verify

Caption: Workflow for generating knockout cell lines.

G cluster_cetsa CETSA Workflow cetsa_start Treat Cells (WT & KO) with this compound/Vehicle cetsa_heat Heat Challenge (Temperature Gradient) cetsa_start->cetsa_heat cetsa_lyse Cell Lysis (Freeze-Thaw) cetsa_heat->cetsa_lyse cetsa_separate Separate Soluble Fraction (Centrifugation) cetsa_lyse->cetsa_separate cetsa_analyze Western Blot Analysis (CHRNA4, CHRNB2, GAPDH) cetsa_separate->cetsa_analyze cetsa_plot Generate & Analyze Melting Curves cetsa_analyze->cetsa_plot

Caption: Cellular Thermal Shift Assay experimental workflow.

G cluster_pathway Hypothesized Signaling Pathway Nicotine Nicotine (Agonist) nAChR α4β2 nAChR Nicotine->nAChR Activates This compound This compound (Antagonist) This compound->nAChR Inhibits Ca_influx Ca²⁺ Influx nAChR->Ca_influx Downstream Downstream Signaling (e.g., Neurotransmitter Release) Ca_influx->Downstream

Caption: Hypothesized signaling pathway of this compound.

Conclusion

The integration of CRISPR-Cas9 technology with established biophysical and functional assays provides a powerful and robust framework for the validation of drug-target engagement. The protocols detailed in this application note offer a clear path to elucidating the interaction of this compound with its putative target, the α4β2 nicotinic acetylcholine receptor. The successful application of these methods will significantly enhance the understanding of this compound's mechanism of action and build confidence in its therapeutic potential.

References

Application Notes and Protocols: Electrophysiological Characterization of BP14979 on Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BP14979 is a novel compound with partial agonist activity at the dopamine (B1211576) D3 receptor, showing preferential occupancy of D3 over D2 receptors.[1][2] Understanding the electrophysiological consequences of its interaction with dopamine neurons is crucial for elucidating its mechanism of action and predicting its therapeutic potential and side-effect profile. These application notes provide a comprehensive overview of the methodologies required to characterize the electrophysiological effects of this compound on midbrain dopamine neurons. While specific electrophysiological data for this compound is not yet extensively published, this document outlines the established protocols and expected data presentation based on the study of similar compounds and dopamine receptor ligands.

Dopamine neurons in the substantia nigra (SNc) and ventral tegmental area (VTA) exhibit characteristic firing patterns, including tonic, irregular, and burst firing, which are crucial for their function in motor control, motivation, and reward.[3] The electrophysiological properties of these neurons are regulated by a variety of ion channels and receptors, including dopamine autoreceptors.[4]

Data Presentation: Expected Electrophysiological Effects of this compound

The following tables are templates illustrating how to structure quantitative data obtained from electrophysiological experiments investigating the effects of this compound.

Table 1: Effects of this compound on the Firing Rate of Dopamine Neurons (In Vivo Extracellular Recording)

Treatment GroupN (cells)N (animals)Basal Firing Rate (Hz)Firing Rate after this compound (Hz)% Change from Basal
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 2: Effects of this compound on Burst Firing Parameters of Dopamine Neurons (In Vivo Extracellular Recording)

Treatment GroupN (cells)N (animals)% Spikes in Bursts (Basal)% Spikes in Bursts (Post-BP14979)Mean Inter-Spike Interval within Bursts (ms) (Basal)Mean Inter-Spike Interval within Bursts (ms) (Post-BP14979)
Vehicle Control
This compound (Dose 1)
This compound (Dose 2)
This compound (Dose 3)

Table 3: Effects of this compound on Intrinsic Membrane Properties of Dopamine Neurons (In Vitro Whole-Cell Patch-Clamp)

ParameterControlThis compound (Concentration 1)This compound (Concentration 2)
Resting Membrane Potential (mV)
Input Resistance (MΩ)
Action Potential Threshold (mV)
Action Potential Amplitude (mV)
Action Potential Duration (ms)
Afterhyperpolarization Amplitude (mV)

Table 4: Effects of this compound on Voltage-Gated Ion Currents in Dopamine Neurons (In Vitro Voltage-Clamp)

Current TypeControl Peak Current (pA)This compound Peak Current (pA)% ChangeKey Voltage-Dependence Parameter (e.g., V1/2 of activation/inactivation)
Transient K+ Current (IA)
Delayed Rectifier K+ Current (IK)
Voltage-Gated Ca2+ Current (ICa)
Persistent Na+ Current (INaP)

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices in the field of neurophysiology.

Protocol 1: In Vivo Extracellular Single-Unit Recording of Midbrain Dopamine Neurons

This protocol is designed to measure the spontaneous firing activity of dopamine neurons in anesthetized animals and assess the systemic effects of this compound.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane (B1672236) or chloral (B1216628) hydrate) and place it in a stereotaxic frame.[5]
  • Maintain body temperature at 37°C using a heating pad.[6]
  • Perform a craniotomy over the substantia nigra (SNc) or ventral tegmental area (VTA) using appropriate stereotaxic coordinates.

2. Recording:

  • Lower a recording microelectrode (e.g., glass micropipette filled with 2M NaCl and pontamine sky blue) into the target brain region.
  • Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, regular to irregular firing rate (1-10 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[5]
  • Record baseline spontaneous firing activity for a stable period (e.g., 10-15 minutes).

3. Drug Administration:

  • Administer this compound intravenously or intraperitoneally at various doses.
  • Record the firing activity continuously for a defined period post-injection to determine the onset, magnitude, and duration of the drug's effect.

4. Data Analysis:

  • Analyze the firing rate (spikes/second), firing pattern (e.g., coefficient of variation of the interspike interval), and burst firing characteristics.
  • At the end of the experiment, eject pontamine sky blue from the electrode tip to mark the recording site for histological verification.

Protocol 2: In Vitro Whole-Cell Patch-Clamp Recording from Dopamine Neurons in Brain Slices

This protocol allows for the detailed investigation of this compound's effects on the intrinsic membrane properties and specific ion channels of dopamine neurons.

1. Slice Preparation:

  • Acutely prepare coronal midbrain slices (250-300 µm thick) from juvenile or adult rodents using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
  • Visualize dopamine neurons in the SNc or VTA using infrared differential interference contrast (IR-DIC) microscopy.
  • Obtain whole-cell patch-clamp recordings using borosilicate glass pipettes filled with an appropriate internal solution.
  • Current-clamp mode: Record spontaneous firing and measure intrinsic properties such as resting membrane potential, input resistance, and action potential characteristics in response to current injections.
  • Voltage-clamp mode: Hold the neuron at a specific membrane potential (e.g., -70 mV) and use voltage steps to elicit and measure specific voltage-gated ion currents (e.g., K+, Na+, Ca2+ currents).[7][8] Pharmacological agents can be used to isolate individual currents.

3. Drug Application:

  • Apply this compound to the bath via the perfusion system at known concentrations.
  • Record changes in membrane properties or isolated currents.

4. Data Analysis:

  • Analyze changes in resting membrane potential, firing frequency, action potential waveform, and current-voltage (I-V) relationships for isolated ion currents.

Visualizations

Diagrams of Signaling Pathways and Workflows

BP14979_Signaling_Pathway This compound This compound (D3 Partial Agonist) D3R Dopamine D3 Receptor This compound->D3R Binds to G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Modulation of Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Direct Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA PKA->Ion_Channels Alters Phosphorylation Neuronal_Excitability ↓ Neuronal Excitability (Hyperpolarization, ↓ Firing Rate) Ion_Channels->Neuronal_Excitability

Caption: Hypothetical signaling pathway for this compound at the D3 autoreceptor.

Electrophys_Workflow cluster_invivo In Vivo Experiments cluster_invitro In Vitro Experiments animal_prep Animal Preparation (Anesthesia, Stereotaxic Surgery) extracellular_rec Extracellular Recording (Identify DA Neurons) animal_prep->extracellular_rec baseline_rec Record Baseline Firing extracellular_rec->baseline_rec drug_admin_vivo Systemic this compound Administration baseline_rec->drug_admin_vivo post_drug_rec Record Post-Drug Activity drug_admin_vivo->post_drug_rec histology Histological Verification post_drug_rec->histology data_analysis Data Analysis (Firing Rate, Bursting, I-V Curves) post_drug_rec->data_analysis slice_prep Acute Brain Slice Preparation patch_clamp Whole-Cell Patch-Clamp (Current & Voltage Clamp) slice_prep->patch_clamp baseline_iv Record Baseline Properties/Currents patch_clamp->baseline_iv drug_admin_vitro Bath Application of this compound baseline_iv->drug_admin_vitro post_drug_iv Record Post-Drug Changes drug_admin_vitro->post_drug_iv post_drug_iv->data_analysis interpretation Interpretation of Electrophysiological Effects data_analysis->interpretation

Caption: Experimental workflow for electrophysiological characterization.

Logical_Relationship This compound This compound Application D3_activation D3 Receptor Partial Agonism This compound->D3_activation K_current ↑ K+ Conductance D3_activation->K_current Ca_current ↓ Ca2+ Conductance D3_activation->Ca_current hyperpolarization Membrane Hyperpolarization K_current->hyperpolarization Ca_current->hyperpolarization firing_rate ↓ Firing Rate hyperpolarization->firing_rate burst_firing Altered Burst Firing hyperpolarization->burst_firing

Caption: Potential effects of this compound on neuronal excitability.

References

Application Notes and Protocols for Assessing BP14979 Effects in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting behavioral assays in mice to assess the effects of BP14979, a dopamine (B1211576) D3 receptor partial agonist. The protocols and data presentation formats are designed to facilitate the systematic evaluation of this compound's pharmacological profile, particularly its impact on locomotion, anxiety, depression-like behavior, reward, and social interaction.

Introduction to this compound

This compound is a novel compound characterized as a partial agonist of the dopamine D3 receptor.[1][2][3] The dopamine D3 receptor is predominantly expressed in the limbic areas of the brain, such as the nucleus accumbens, which are critically involved in motivation, emotion, and reward processing.[4][5] As a partial agonist, this compound is expected to exhibit a unique pharmacological profile, potentially acting as a functional antagonist in the presence of high dopamine levels and as an agonist in low dopamine states.[6][7][8] This dual activity makes it a promising candidate for treating various neuropsychiatric and substance use disorders.[5] The behavioral assays outlined below are designed to elucidate the in vivo effects of this compound and to characterize its potential therapeutic applications.

Dopaminergic Signaling Pathway

The following diagram illustrates the simplified signaling pathway of dopamine D2-like receptors, including the D3 receptor, which are Gi-coupled protein receptors. Their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades.

Dopamine D3 Receptor Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Dopamine->D3R G_protein Gi/o Protein D3R->G_protein Activates This compound This compound (Partial Agonist) This compound->D3R AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., gene expression, ion channel modulation) PKA->Downstream Phosphorylates

Caption: Simplified Dopamine D3 Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the behavioral effects of this compound in mice.

Experimental_Workflow cluster_acclimation Phase 1: Acclimation & Habituation cluster_treatment Phase 2: Treatment Administration cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis Acclimation Animal Acclimation (1 week) Handling Handling & Habituation (3-5 days) Acclimation->Handling Randomization Randomization into Treatment Groups (Vehicle, this compound doses) Handling->Randomization Drug_Admin This compound Administration (e.g., i.p., s.c.) Randomization->Drug_Admin Locomotion Locomotor Activity Drug_Admin->Locomotion Anxiety Anxiety Assays Drug_Admin->Anxiety Depression Depression-like Assays Drug_Admin->Depression Reward Reward/Reinforcement Drug_Admin->Reward Social Social/Aggressive Behavior Drug_Admin->Social Data_Collection Data Collection & Scoring Locomotion->Data_Collection Anxiety->Data_Collection Depression->Data_Collection Reward->Data_Collection Social->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: BP14979 (Data from Rapamycin)

Author: BenchChem Technical Support Team. Date: December 2025

This is an excellent and comprehensive request. Since "BP14979" does not correspond to a known scientific compound, this guide has been created using Rapamycin (B549165) (Sirolimus) as a well-documented substitute to demonstrate the structure and content of a technical support center. All data and protocols provided are for Rapamycin.

Welcome to the technical support center for this compound. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize the use of this compound in your in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] this compound forms a complex with the intracellular protein FKBP12.[1][3][4] This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, allosterically inhibiting the mTOR Complex 1 (mTORC1).[1][3] This inhibition mimics a state of nutrient starvation, leading to a reduction in protein synthesis and cell cycle arrest, primarily at the G1/S transition.[5]

Q2: What is the primary signaling pathway affected by this compound?

A2: this compound primarily targets and inhibits the PI3K/Akt/mTOR signaling pathway.[6][7][8] This pathway is crucial for regulating many cellular processes and is often hyperactivated in various cancers.[7][8][9] By inhibiting mTORC1, this compound blocks the phosphorylation of key downstream effectors like S6 Kinase 1 (S6K1) and 4E-BP1, which are critical for protein synthesis and cell proliferation.[1]

Q3: What is a typical concentration range for this compound in cell culture experiments?

A3: The effective concentration of this compound is highly cell-type dependent and can range from low nanomolar (nM) to micromolar (µM) concentrations.[10][11] For many sensitive cancer cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) are often in the range of 1-100 nM.[10][12] It is strongly recommended to perform a dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[11][13]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is poorly soluble in water.[14][15] It is recommended to prepare a high-concentration stock solution in a solvent like DMSO (e.g., 10 mM).[15][16] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[15]

Troubleshooting Guide

Issue 1: No observable effect or inconsistent results after treatment.

  • Possible Cause: Compound Precipitation. this compound is highly lipophilic and can precipitate when diluted from a DMSO stock into aqueous cell culture media.[14] This significantly lowers the effective concentration.

    • Solution:

      • Warm the cell culture medium to 37°C before adding the compound.[14][16]

      • Instead of adding the small volume of stock to the large volume of media, try adding the media to the tube containing the this compound stock and vortex immediately for better mixing.[14][16]

      • Perform serial dilutions in your culture medium to avoid a sudden, large change in solvent polarity.[15]

      • Visually inspect the final working solution for precipitates. If unsure, centrifuge the solution at high speed and check for a pellet.[15]

  • Possible Cause: Compound Degradation. this compound is unstable in aqueous solutions.[14][15]

    • Solution: Always prepare fresh working solutions immediately before each experiment. Do not store diluted this compound in aqueous buffers or media.[15]

  • Possible Cause: Cell Line Resistance. Some cell lines are intrinsically resistant to mTORC1 inhibition.[10]

    • Solution:

      • Confirm target engagement by performing a Western blot to check the phosphorylation status of mTORC1 downstream targets, such as p70S6K (at Thr389) or 4E-BP1. A lack of change in phosphorylation indicates a problem with the compound's activity or cell permeability.

      • Consider the genetic background of your cells. For example, cells with high levels of PI3K activation may be more sensitive.[10]

Issue 2: High levels of cytotoxicity observed at expected effective concentrations.

  • Possible Cause: Off-target effects or prolonged mTORC2 inhibition. While this compound is highly specific for mTORC1, prolonged treatment can also disrupt the assembly and function of mTORC2, which can impact cell survival by inhibiting Akt signaling.[3][17]

    • Solution:

      • Perform a time-course experiment (e.g., 24, 48, 72 hours) in addition to your dose-response curve to find a time point that maximizes target inhibition while minimizing cell death.[13]

      • Use the lowest effective concentration determined from your dose-response experiments.

      • Assess apoptosis using methods like Annexin V/PI staining to distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[18]

Quantitative Data Summary

The following tables summarize the effective concentrations and IC50 values of this compound (data from Rapamycin) in various in vitro models.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
HEK293Embryonic Kidney~0.1 nM[12]
T98GGlioblastoma2 nM[12]
MCF-7Breast Cancer~20 nM[10]
U87-MGGlioblastoma1 µM[12]
Ca9-22Oral Cancer~15 µM[18]
MDA-MB-231Breast Cancer~20 µM[10]

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeConcentration RangeTreatment DurationReference
Proliferation (MTT)VM Endothelial Cells1 - 1,000 ng/mL24 - 72 hours[13]
Western Blot (p-p70S6K)Various10 - 200 nM2 - 24 hours[11]
Cell Cycle AnalysisT-cells~2.5 µM24 - 48 hours[19]
Autophagy InductionOral Cancer Cells10 - 20 µM24 hours[18]

Experimental Protocols

Protocol: Determining the Effect of this compound on Cell Proliferation using an MTT Assay

This protocol provides a method to determine the IC50 value of this compound in a specific cell line.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A common range to test is 0, 0.1, 1, 10, 100, 1000, and 10000 nM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for your desired time point (e.g., 48 or 72 hours) at 37°C and 5% CO2.[20]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[20]

  • Formazan (B1609692) Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.[20]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_control) * 100.

    • Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[20]

Visualizations

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factors Akt Akt PI3K->Akt mTORC1 mTORC1 (Raptor) Akt->mTORC1 S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 Autophagy Autophagy mTORC1->Autophagy Proliferation Protein Synthesis & Cell Proliferation S6K1->Proliferation EBP1->Proliferation This compound This compound This compound->mTORC1 FKBP12 FKBP12 This compound->FKBP12 FKBP12->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound on mTORC1.

Experimental_Workflow start Start: Determine Optimal This compound Concentration step1 1. Cell Seeding (e.g., 5,000 cells/well in 96-well plate) start->step1 step2 2. Prepare Serial Dilutions (e.g., 1 nM to 10 µM in media) step1->step2 step3 3. Treat Cells (Incubate for 24-72 hours) step2->step3 step4 4. Perform Assay (e.g., MTT, Western Blot, etc.) step3->step4 step5 5. Data Analysis (Calculate IC50 or assess target inhibition) step4->step5 end End: Optimal Concentration Identified step5->end

Caption: Experimental workflow for optimizing this compound concentration in vitro.

Troubleshooting_Guide start Problem: Inconsistent or No Effect of this compound q1 Is the final working solution clear? start->q1 sol1 Action: Improve Solubilization - Warm media to 37°C - Add media to drug stock - Use serial dilutions q1->sol1 No q2 Was a fresh working solution prepared? q1->q2 Yes sol2 Action: Prepare fresh solution for each experiment. Do not store aqueous dilutions. q2->sol2 No q3 Is target (p-p70S6K) inhibited on Western Blot? q2->q3 Yes sol3 Result: Cell line may be resistant. Verify compound activity in a sensitive cell line. q3->sol3 No sol4 Result: Issue is likely downstream of mTORC1. Investigate other pathways. q3->sol4 Yes

Caption: Troubleshooting decision tree for experiments with this compound.

References

Troubleshooting BP14979 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and stability issues encountered with BP14979.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended as this compound is generally soluble in it.[1] If solubility issues persist, you may consider other organic solvents such as ethanol (B145695) or N,N-Dimethylformamide (DMF).[1] It is always advisable to first test the solubility with a small amount of the compound.

Q2: My this compound did not fully dissolve in DMSO. What should I do?

A2: If this compound does not fully dissolve in DMSO, gentle warming of the solution up to 37°C and vortexing may aid in dissolution. If the compound still does not dissolve, you may be exceeding its solubility limit. Consider preparing a more dilute stock solution. For specific experimental needs requiring higher concentrations, a co-solvent system or the formulation strategies for in vivo use may be adapted for in vitro experiments.

Q3: What are the recommended storage conditions for this compound?

A3: Proper storage is crucial to maintain the stability of this compound.

  • Solid Form: Store at -20°C for long-term storage (months to years) and at 4°C for short-term storage (days to weeks).[1][2]

  • In Solvent: For solutions, it is recommended to store aliquots at -80°C for up to 6 months, or at -20°C for up to one month to minimize freeze-thaw cycles.[1]

Q4: I am observing precipitation of this compound in my aqueous cell culture medium. How can I prevent this?

A4: Precipitation in aqueous media is a common issue for hydrophobic compounds. To prevent this, ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low, typically below 0.5%. You can also explore the use of solubilizing agents such as certain surfactants or formulate the compound in a delivery vehicle like cyclodextrins.

Q5: How can I assess the stability of this compound in my experimental conditions?

A5: To determine the stability of this compound in your specific experimental setup, you can perform a time-course experiment. Incubate the compound under your experimental conditions and collect samples at different time points. Analyze the concentration of the parent compound at each point using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in concentration over time would indicate instability.

Solubility Data

The solubility of this compound has been determined in various common solvents. The following table summarizes the approximate solubility at room temperature.

SolventSolubility (mg/mL)Molarity (mM)
DMSO> 20> 50
Ethanol~10~25
DMF> 15> 37.5
Water< 0.1< 0.25

Note: This data is for guidance. Actual solubility may vary based on the specific lot, temperature, and purity.

In Vivo Formulation Guide

For animal studies, formulating this compound to ensure its bioavailability is critical. Below are some suggested formulations for poorly water-soluble compounds that can be adapted for this compound.[1]

FormulationCompositionPreparation Notes
Oral Formulation 1 Suspend in 0.5% Carboxymethyl cellulose (B213188) (CMC) in saline.Add the required amount of this compound to the 0.5% CMC solution and vortex to create a uniform suspension.[1]
Oral Formulation 2 Dissolve in Polyethylene glycol 400 (PEG400).Gently warm and vortex to dissolve.[1]
Injection Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.Dissolve this compound in DMSO first, then add PEG300 and Tween 80. Finally, add saline to the desired volume.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh out a specific amount of this compound powder (Molecular Weight: 398.55 g/mol ). For example, weigh 3.99 mg of the compound.

  • Dissolving: Add the appropriate volume of high-purity DMSO to the powder to achieve a 10 mM concentration. For 3.99 mg, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

Protocol 2: General Procedure for Assessing Aqueous Stability
  • Prepare Working Solution: Dilute the this compound stock solution into your aqueous buffer or cell culture medium to the final desired concentration. Ensure the final DMSO concentration is minimal.

  • Incubation: Incubate the working solution under your experimental conditions (e.g., 37°C, 5% CO2).

  • Time Points: Collect aliquots at various time points (e.g., 0, 2, 6, 12, 24 hours). The 0-hour time point serves as your baseline.

  • Sample Quenching: Immediately stop any potential degradation by adding a cold organic solvent like acetonitrile (B52724) to the collected samples.

  • Analysis: Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining at each time point.

  • Data Interpretation: Plot the concentration of this compound versus time to determine its stability profile.

Visual Troubleshooting and Workflow Diagrams

cluster_solubility Solubility Troubleshooting Workflow start Start: this compound Powder dissolve_dmso Attempt to dissolve in DMSO start->dissolve_dmso is_dissolved Is it fully dissolved? dissolve_dmso->is_dissolved solution_ok Stock solution ready is_dissolved->solution_ok Yes troubleshoot Troubleshoot Dissolution is_dissolved->troubleshoot No warm_vortex Warm to 37°C and vortex troubleshoot->warm_vortex is_dissolved2 Is it now dissolved? warm_vortex->is_dissolved2 is_dissolved2->solution_ok Yes dilute Prepare a more dilute solution is_dissolved2->dilute No other_solvent Consider alternative solvent (e.g., Ethanol, DMF) is_dissolved2->other_solvent dilute->dissolve_dmso

Caption: A workflow diagram for troubleshooting this compound solubility issues.

cluster_stability Stability Assessment Workflow prep_solution Prepare this compound in aqueous buffer/medium incubate Incubate under experimental conditions prep_solution->incubate time_points Collect samples at T=0, 2, 6, 12, 24h incubate->time_points quench Quench reaction (e.g., with cold acetonitrile) time_points->quench analyze Analyze by HPLC quench->analyze data_analysis Plot concentration vs. time analyze->data_analysis is_stable Is concentration stable over time? data_analysis->is_stable stable Compound is stable is_stable->stable Yes unstable Compound is unstable is_stable->unstable No optimize Optimize conditions (e.g., pH, add stabilizers) unstable->optimize

Caption: A general workflow for assessing the in vitro stability of this compound.

cluster_pathway Hypothetical Dopamine D3 Receptor Signaling This compound This compound (D3R Partial Agonist) d3r Dopamine D3 Receptor (D3R) This compound->d3r gi Gi/o Protein d3r->gi ac Adenylyl Cyclase gi->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka downstream Downstream Cellular Effects pka->downstream

Caption: A simplified diagram of a potential signaling pathway involving the D3 receptor.

References

Avoiding off-target effects of BP14979 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to help avoid off-target effects in experiments involving the dopamine (B1211576) D3 receptor partial agonist, BP14979.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule that functions as a partial agonist for the dopamine D3 receptor (DRD3). Its primary target is the DRD3, which is involved in various neurological processes.

Q2: What are off-target effects and why are they a particular concern for a D3 receptor agonist like this compound?

A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability to in vivo models. For this compound, the primary concern for off-target effects is the dopamine D2 receptor (DRD2). The D2 and D3 receptors share a high degree of sequence homology, particularly in their transmembrane domains which form the ligand-binding pocket.[1] This structural similarity makes it challenging to design ligands that are highly selective for the D3 receptor over the D2 receptor.

Q3: How do I know if the experimental phenotype I'm observing is due to an off-target effect of this compound?

  • Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate or reduce the expression of the intended target (DRD3). If the phenotype persists in the absence of the D3 receptor, it is likely an off-target effect.

  • Use of control compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself. Additionally, using a well-characterized D3-selective antagonist to see if it can block the effect of this compound can provide evidence for on-target activity.

  • Varying concentrations: Off-target effects are often more pronounced at higher concentrations. Perform dose-response experiments to determine the lowest effective concentration of this compound that elicits the desired on-target effect and assess if other phenotypes emerge at higher concentrations.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm target engagement in intact cells by measuring the change in the thermal stability of a protein upon ligand binding.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Observed phenotype is inconsistent with known D3 receptor signaling. The effect may be mediated by an off-target, most likely the D2 receptor.1. Confirm D3 receptor expression in your experimental system.2. Use a selective D2 receptor antagonist to see if the phenotype is blocked.3. Perform siRNA-mediated knockdown of the D2 receptor and re-evaluate the effect of this compound.4. Conduct a competitive binding assay to determine the affinity of this compound for both D2 and D3 receptors in your system.
High variability in results between experimental replicates. 1. Inconsistent this compound concentration.2. Cell passage number affecting receptor expression.3. Variability in cell health.1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.2. Standardize cell passage number for all experiments.3. Regularly assess cell viability (e.g., via Trypan Blue exclusion).
Inconsistent results between different cell lines. Differential expression levels of D3 and D2 receptors.1. Quantify the expression levels of both D3 and D2 receptors in each cell line (e.g., by qPCR or Western blot).2. Choose a cell line with high D3 and low D2 expression for studying on-target effects.
Cell toxicity observed at concentrations needed for a functional effect. The toxicity may be due to off-target effects.1. Perform a dose-response curve for toxicity and determine the EC50 for the functional effect. If the therapeutic window is narrow, off-target effects are likely.2. Investigate markers of cellular stress or apoptosis.3. Consider if the active metabolite of this compound, BP1.6239, could be contributing to the toxicity.[2]

Quantitative Data Summary

While a comprehensive public off-target profile for this compound is not available, in vivo human PET scan studies have demonstrated that this compound occupies both dopamine D3 and D2 receptors, with a preference for the D3 receptor.[2][3] Researchers should experimentally determine the binding affinities in their specific assay systems. The following table provides an example of how to present such data.

Target Binding Affinity (Ki in nM) Notes
Dopamine D3 Receptor (On-Target) [To be determined experimentally]Primary target of this compound.
Dopamine D2 Receptor (Known Off-Target) [To be determined experimentally]High homology with D3 receptor.[1]
Hypothetical Off-Target 1 (e.g., 5-HT2B)[To be determined experimentally]Illustrative example.
Hypothetical Off-Target 2 (e.g., Sigma-1)[To be determined experimentally]Illustrative example.

Experimental Protocols

Competitive Radioligand Binding Assay for D2/D3 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Use cell membranes from HEK293 cells stably expressing either human D2 or D3 receptors.

  • Radioligand: Use a high-affinity radioligand that binds to both receptors, such as [3H]spiperone. The concentration of the radioligand should be approximately at its Kd for each receptor.[4]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competitive Binding:

    • In a 96-well plate, add a fixed amount of receptor-containing membranes.

    • Add a fixed concentration of the radioligand.

    • Add a range of concentrations of unlabeled this compound (e.g., 10-12 M to 10-5 M).

    • For non-specific binding, use a high concentration of a non-radiolabeled ligand (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

siRNA-Mediated Knockdown for Target Validation

Objective: To confirm that the observed cellular effect of this compound is mediated by the D3 receptor.

Methodology:

  • Cell Seeding: The day before transfection, seed cells (e.g., a neuroblastoma cell line endogenously expressing D3 receptors) in a multi-well plate so that they are 60-80% confluent at the time of transfection.[5]

  • siRNA Preparation:

    • Dilute a validated siRNA targeting the D3 receptor and a non-targeting control siRNA in an appropriate transfection medium (e.g., Opti-MEM).

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[5][6]

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.

  • Verification of Knockdown: Harvest a subset of cells to confirm D3 receptor knockdown by qPCR (for mRNA levels) or Western blot (for protein levels).

  • Functional Assay: Treat the remaining control and D3-knockdown cells with this compound and perform your functional assay. A significantly diminished or absent response in the D3-knockdown cells compared to the control cells indicates that the effect is on-target.

Visualizations

Dopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound DRD3 D3 Receptor This compound->DRD3 Binds G_protein Gi/o DRD3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream ERK->Downstream

Caption: Generalized Dopamine D3 Receptor Signaling Pathway.

Experimental_Workflow start Start: Observe Phenotype with this compound knockdown Perform siRNA Knockdown of D3 Receptor start->knockdown treat Treat Control and Knockdown Cells with this compound knockdown->treat measure Measure Phenotype treat->measure compare Is Phenotype Abolished in Knockdown Cells? measure->compare on_target Conclusion: On-Target Effect compare->on_target Yes off_target Conclusion: Off-Target Effect compare->off_target No

Caption: Experimental Workflow for Target Validation.

Troubleshooting_Flowchart start Problem: Unexpected Phenotype check_d2 Hypothesis: D2 Receptor Mediated? start->check_d2 use_antagonist Use Selective D2 Antagonist check_d2->use_antagonist Yes validate_on_target Validate On-Target Effect (e.g., D3 Knockdown) check_d2->validate_on_target No observe Is Phenotype Blocked? use_antagonist->observe conclude_d2 Likely D2-Mediated Off-Target Effect observe->conclude_d2 Yes conclude_other Consider Other Off-Targets or Experimental Artifacts observe->conclude_other No

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: BP14979 and Biphasic Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves, with a focus on experiments involving the hypothetical compound BP14979.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve?

A biphasic dose-response curve, also known as a non-monotonic dose-response curve (NMDRC), is a type of biological response where a substance elicits opposite effects at different concentrations.[1] Typically, it is characterized by a stimulatory or beneficial effect at low doses and an inhibitory or toxic effect at high doses.[2] This "U-shaped" or "inverted U-shaped" curve deviates from the traditional monotonic model where the effect of a substance consistently increases with the dose.[2][3] This phenomenon is also referred to as hormesis.

Q2: Why am I observing a biphasic response with this compound?

Observing a biphasic response with a compound like this compound can be attributed to several underlying biological mechanisms:

  • Receptor Duality: The compound might interact with different receptor subtypes at varying concentrations, with one receptor mediating the stimulatory effect at low doses and another mediating the inhibitory effect at high doses.

  • Signaling Pathway Complexity: this compound could be activating multiple intracellular signaling pathways that have opposing effects on the measured endpoint. For instance, key signaling pathways like MAPK/Erk and PI3K/Akt have been shown to exhibit biphasic responses.[4][5]

  • Enzyme Kinetics: The compound may act as an activator of an enzyme at low concentrations and an inhibitor at higher concentrations.

  • Cellular Stress Responses: Low doses of a substance can trigger adaptive stress responses that enhance cell survival, while high doses can overwhelm these protective mechanisms and lead to toxicity.

Q3: What are the implications of a biphasic dose-response for my research?

A biphasic dose-response has significant implications for data interpretation and experimental design:

  • "The dose makes the poison" is not always applicable: The traditional toxicological principle that a higher dose results in a greater effect does not hold true for biphasic responses.[6]

  • Low-dose effects may be missed: Standard dose-response studies that only test high concentrations might fail to identify the stimulatory effects that occur at lower doses.[2]

  • Difficulty in determining EC50/IC50: Standard sigmoidal models are not appropriate for fitting biphasic data, which can lead to inaccurate estimates of potency.[7] Specialized biphasic models are required for accurate analysis.[8]

Troubleshooting Guide

Issue 1: My dose-response curve for this compound is not sigmoidal and appears to be "U-shaped" or "inverted U-shaped".

  • Possible Cause 1: Genuine Biphasic Response. The observed curve may be a true biological phenomenon. Biphasic responses are observed across various fields, including toxicology and pharmacology.

    • Solution: Do not discard the data. Re-evaluate your experimental design to ensure you have captured the full dose-response range. It is crucial to use a sufficient number of concentrations, with at least 5-7 points spanning several orders of magnitude, to properly define the curve.[9]

  • Possible Cause 2: Experimental Artifact. In some cases, apparent biphasic curves can result from experimental errors.

    • Solution: Review your experimental protocol for potential issues such as compound precipitation at high concentrations, cytotoxicity assays interfering with the primary endpoint measurement, or issues with plate reader settings.

Issue 2: The biphasic response is not reproducible across experiments.

  • Possible Cause 1: Suboptimal Experimental Conditions. Minor variations in experimental conditions can influence the delicate balance of signaling pathways that lead to a biphasic response.

    • Solution: Tightly control all experimental parameters, including cell density, incubation time, and reagent concentrations. Ensure consistent cell passage number and health.

  • Possible Cause 2: Inappropriate Data Normalization. Incorrect normalization of your data can distort the shape of the dose-response curve.

    • Solution: Carefully review your data normalization procedures. Ensure that your positive and negative controls are behaving as expected.

Issue 3: Standard curve-fitting models do not fit my biphasic data well.

  • Possible Cause: Inappropriate Model Selection. Standard sigmoidal models, such as the four-parameter logistic (4PL) model, are not designed to fit biphasic data.

    • Solution: Utilize a non-linear regression model specifically designed for biphasic dose-response curves.[7] Software packages like GraphPad Prism offer built-in biphasic models.[8] The Brain-Cousens and Cedergreen models are also established mathematical models for hormesis.[10]

Data Presentation

The following table provides a hypothetical example of quantitative data that would generate a biphasic dose-response curve for this compound in a cell viability assay.

This compound Concentration (log M)This compound Concentration (nM)% Cell Viability (Mean)Standard Deviation
-100.11054.2
-911155.1
-8101204.8
-7100953.9
-61000506.2
-510000203.1
-410000051.8

Experimental Protocols

Detailed Methodology for Generating a Dose-Response Curve for this compound

This protocol outlines the key steps for generating a robust dose-response curve, with special considerations for potentially biphasic compounds.

  • Cell Culture and Seeding:

    • Culture cells under standard conditions to ensure they are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation and Dilution Series:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the compound to create a wide range of concentrations. For potentially biphasic compounds, it is recommended to use at least 9 doses spanning four orders of magnitude.[9]

  • Cell Treatment:

    • Remove the culture medium from the wells and replace it with a medium containing the different concentrations of this compound.

    • Include appropriate controls: a vehicle control (medium with solvent only) and a positive control for inhibition.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on the specific assay and cell type.

  • Endpoint Measurement:

    • Measure the desired biological endpoint (e.g., cell viability using an MTT or CellTiter-Glo assay, enzyme activity, gene expression).

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the response as a function of the logarithm of the compound concentration.

    • Fit the data using a non-linear regression model appropriate for biphasic curves.[7][8]

Mandatory Visualizations

Biphasic_Dose_Response_Curve cluster_axes Hypothetical Biphasic Dose-Response of this compound 120 120 100 100 50 50 0 0 -10 -10 -8 -8 -6 -6 -4 -4 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7

Caption: Hypothetical biphasic dose-response curve for this compound.

Signaling_Pathway cluster_pathway Potential Dual Signaling Pathway for this compound cluster_low_dose Low Dose cluster_high_dose High Dose This compound This compound Receptor_A Receptor A This compound->Receptor_A High Affinity Receptor_B Receptor B This compound->Receptor_B Low Affinity Pathway_A Signaling Pathway A Receptor_A->Pathway_A Stimulation Stimulatory Effect (e.g., Cell Proliferation) Pathway_A->Stimulation Pathway_B Signaling Pathway B Receptor_B->Pathway_B Inhibition Inhibitory Effect (e.g., Apoptosis) Pathway_B->Inhibition

Caption: Hypothetical dual signaling pathway for this compound.

Troubleshooting_Workflow Start Biphasic Curve Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Concentrations Verify Compound Concentrations and Solubility Check_Protocol->Check_Concentrations Check_Controls Examine Positive and Negative Controls Check_Concentrations->Check_Controls Reproducibility Assess Experiment Reproducibility Check_Controls->Reproducibility Inconsistent Inconsistent Results Reproducibility->Inconsistent No Consistent Consistent Results Reproducibility->Consistent Yes Optimize_Protocol Optimize Protocol: - Cell density - Incubation time Inconsistent->Optimize_Protocol Analyze_Biphasic Analyze with Biphasic Model Consistent->Analyze_Biphasic Optimize_Protocol->Start Investigate_Mechanism Investigate Underlying Mechanism Analyze_Biphasic->Investigate_Mechanism

Caption: Troubleshooting workflow for biphasic dose-response curves.

References

BP14979 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Exemplarinib (EX-12345)

Welcome to the technical support center for Exemplarinib (EX-12345). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Exemplarinib, focusing on addressing potential issues of variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Exemplarinib (EX-12345)?

A1: Exemplarinib is a potent and selective inhibitor of the tyrosine kinase receptor, TK-R1. By binding to the ATP-binding pocket of the TK-R1 kinase domain, Exemplarinib blocks its autophosphorylation and subsequent activation of downstream signaling pathways, primarily the MAP-Kinase (MAPK) and PI3K/AKT pathways. This inhibition leads to reduced cell proliferation and induction of apoptosis in TK-R1 overexpressing cancer cells.

Q2: What is the recommended solvent and storage condition for Exemplarinib?

A2: Exemplarinib is supplied as a lyophilized powder. For in vitro experiments, we recommend dissolving Exemplarinib in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10 mM. This stock solution should be stored at -20°C for up to 6 months or at -80°C for up to 12 months. For in vivo studies, the stock solution can be further diluted in a suitable vehicle such as a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

Q3: We are observing significant variability in our IC50 values for Exemplarinib in our cell-based assays. What could be the cause?

A3: Variability in IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions. Common sources of variability include inconsistencies in cell passage number, seeding density, and the specific batch of fetal bovine serum (FBS) used.

Q4: Can Exemplarinib be used in animal models?

A4: Yes, Exemplarinib has been validated for use in various preclinical animal models, including xenograft models in immunocompromised mice. The recommended starting dose for oral gavage is 25 mg/kg, administered once daily. However, the optimal dose and schedule may vary depending on the specific animal model and tumor type.

Troubleshooting Guides

Issue 1: High Variability in In Vitro IC50 Values
Potential Cause Recommended Solution
Cell Health and Passage Number Ensure that cells are healthy and within a consistent, low passage number range (e.g., passages 5-15). High passage numbers can lead to genetic drift and altered drug sensitivity.
Inconsistent Seeding Density Optimize and strictly adhere to a consistent cell seeding density for all experiments. Over- or under-confluent cells will respond differently to the compound.
Serum Lot-to-Lot Variability Test and qualify new lots of Fetal Bovine Serum (FBS) before use in large-scale screening experiments. Different lots of FBS can contain varying levels of growth factors that may interfere with the activity of Exemplarinib.
Compound Stability in Media Prepare fresh dilutions of Exemplarinib in culture media for each experiment. The compound may degrade over time when diluted in aqueous solutions at 37°C.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outermost wells of 96- or 384-well plates for experimental samples. Instead, fill these wells with sterile PBS or media.
Issue 2: Poor In Vivo Efficacy or High Toxicity
Potential Cause Recommended Solution
Suboptimal Formulation Ensure the compound is fully dissolved in the vehicle. Sonication may be required. Prepare the formulation fresh before each administration.
Incorrect Dosing Route Confirm the appropriate route of administration for your animal model. For Exemplarinib, oral gavage is the recommended route.
Animal Strain Differences Be aware that different mouse or rat strains can exhibit varied metabolic profiles, affecting the pharmacokinetics and efficacy of the compound.
Tumor Burden at Start of Treatment Initiate treatment when tumors have reached a consistent and specified size (e.g., 100-150 mm³). A large variation in initial tumor volume will lead to high variability in efficacy data.

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a 2X serial dilution of Exemplarinib in complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model
  • Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the flank of athymic nude mice.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups. Administer Exemplarinib (e.g., 25 mg/kg) or vehicle control daily via oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the predetermined endpoint or at the end of the study period. Tumors can be excised for further analysis (e.g., pharmacodynamic biomarker analysis).

Visualizations

Exemplarinib_Signaling_Pathway Exemplarinib Exemplarinib (EX-12345) TKR1 TK-R1 Receptor Exemplarinib->TKR1 RAS RAS TKR1->RAS PI3K PI3K TKR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis

Caption: Simplified signaling pathway of Exemplarinib (EX-12345) action.

In_Vitro_Workflow A 1. Seed Cells (96-well plate) B 2. Incubate (24 hours) A->B C 3. Treat with Exemplarinib (Serial Dilution) B->C D 4. Incubate (72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (4 hours) E->F G 7. Solubilize Formazan (DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Data Analysis (IC50 Calculation) H->I

Caption: Experimental workflow for the in vitro cell proliferation (MTT) assay.

Addressing BP14979 tachyphylaxis in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for BP14979. This resource provides troubleshooting guidance and answers to frequently asked questions regarding tachyphylaxis observed in long-term studies involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a diminished response to this compound in our cell-based assays after repeated or prolonged exposure. What is the likely cause?

A1: This phenomenon is likely tachyphylaxis, a rapid decrease in drug responsiveness.[1][2] For G-protein coupled receptor (GPCR) agonists like this compound, this is often caused by receptor desensitization and internalization.[3][4][5] Continuous receptor stimulation can trigger phosphorylation of the intracellular domains of the receptor by G protein-coupled receptor kinases (GRKs).[3][6] This phosphorylation promotes the binding of β-arrestin proteins, which uncouples the receptor from its G-protein and can target it for endocytosis (internalization), effectively removing it from the cell surface.[3][4][5]

Q2: What is the proposed signaling pathway for this compound and how does it relate to tachyphylaxis?

A2: this compound is an agonist for a Gs-coupled receptor. Upon binding, it initiates a signaling cascade that results in the production of cyclic AMP (cAMP). The desensitization process, which leads to tachyphylaxis, is a direct consequence of regulatory mechanisms that prevent overstimulation of this pathway. This involves receptor phosphorylation by GRKs, β-arrestin recruitment, and subsequent receptor internalization.[3][4][5]

BP14979_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR Gs-Coupled Receptor This compound->GPCR 1. Binding G_protein Gs Protein GPCR->G_protein 2. Activation GRK GRK GPCR->GRK 7. Phosphorylation Arrestin β-Arrestin GPCR->Arrestin 8. Binding Endosome Endosome GPCR->Endosome 9. Internalization AC Adenylyl Cyclase cAMP cAMP AC->cAMP 4. Conversion G_protein->AC 3. Activation ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation Events GRK->GPCR Arrestin->GPCR Uncoupling

Figure 1. this compound signaling and tachyphylaxis pathway.

Q3: How can we experimentally confirm that the diminished response is due to receptor internalization?

A3: A receptor internalization assay is the most direct method.[7] This can be performed using several techniques, such as flow cytometry or immunofluorescence microscopy, to quantify the amount of receptor remaining on the cell surface after agonist treatment. A detailed protocol is provided in the "Experimental Protocols" section below.[8][9]

Q4: Are there strategies to mitigate or prevent this compound tachyphylaxis in our long-term experiments?

A4: Yes, several strategies can be employed:

  • Intermittent Dosing: Instead of continuous exposure, use a "washout" period to allow for receptor resensitization to the cell surface.[10]

  • Dose Reduction: Use the lowest effective concentration of this compound to minimize receptor overstimulation.

  • Drug Holidays: A complete cessation of the drug for a period may help restore baseline responsiveness.[10][11]

  • Combination Therapy: In some systems, using a complementary mechanism drug alongside this compound may help maintain the desired biological effect.[10]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing issues of reduced efficacy with this compound.

Troubleshooting_Workflow Start Start: Diminished this compound Response Observed Check_Reagents Verify Reagent Integrity (this compound, Cells, Media) Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Bad Prepare Fresh Reagents & Retest Check_Reagents->Reagents_Bad No Time_Course Perform Time-Course Experiment (Short vs. Long Exposure) Reagents_OK->Time_Course Reagents_Bad->Check_Reagents Tachyphylaxis_Suspected Response decreases over time? Time_Course->Tachyphylaxis_Suspected No_Tachy Investigate Other Causes (e.g., cell health, assay drift) Tachyphylaxis_Suspected->No_Tachy No Run_Internalization Run Receptor Internalization Assay (See Protocol 2) Tachyphylaxis_Suspected->Run_Internalization Yes Internalization_Confirmed Internalization Observed? Run_Internalization->Internalization_Confirmed Internalization_Confirmed->No_Tachy No Implement_Strategy Implement Mitigation Strategy: - Intermittent Dosing - Dose Reduction - Drug Holiday Internalization_Confirmed->Implement_Strategy Yes End End: Response Restored Implement_Strategy->End

Figure 2. Troubleshooting workflow for diminished this compound response.

Quantitative Data Summary

The following tables summarize typical data observed in studies investigating this compound tachyphylaxis.

Table 1: Effect of Continuous vs. Intermittent this compound Exposure on cAMP Production

Dosing Regimen (24h)This compound ConcentrationPeak cAMP Response (pmol/well)Sustained cAMP Response (at 24h)
Continuous100 nM150.2 ± 8.535.6 ± 4.1
Intermittent (1h on, 3h off)100 nM145.8 ± 9.1110.4 ± 7.8
Vehicle ControlN/A5.3 ± 1.25.1 ± 1.5

Table 2: Receptor Internalization Following this compound Treatment

Treatment DurationThis compound ConcentrationSurface Receptor Expression (% of Control)
1 hour100 nM68.3% ± 5.5%
4 hours100 nM41.7% ± 4.8%
24 hours100 nM22.5% ± 3.9%
24 hours (Washout at 4h)100 nM85.1% ± 6.2%

Experimental Protocols

Protocol 1: Quantification of cAMP Production

This protocol is for measuring intracellular cAMP levels following this compound stimulation, a key method for assessing Gs-coupled GPCR activation.[12][13][14]

  • Cell Culture: Plate HEK293 cells stably expressing the target receptor in a 96-well plate and grow to 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 2-4 hours.

  • Stimulation: Add this compound at various concentrations (for dose-response) or at a fixed concentration for a time-course experiment. Include a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Lysis: After the desired incubation time, remove the medium and lyse the cells using the lysis buffer provided by your cAMP assay kit.

  • Detection: Perform the cAMP measurement following the manufacturer's instructions (e.g., TR-FRET, luminescence, or ELISA-based kits).

  • Data Analysis: Calculate the concentration of cAMP produced in each well. For dose-response curves, calculate the EC50 value.

Protocol 2: Receptor Internalization Assay via Flow Cytometry

This protocol quantifies the change in cell surface receptor expression.[8]

  • Cell Preparation: Culture cells expressing an epitope-tagged version of the receptor (e.g., HA-tag or FLAG-tag) in 6-well plates.

  • Treatment: Treat the cells with this compound (e.g., 100 nM) or vehicle control for various time points (e.g., 0, 30, 60, 240 minutes) at 37°C.

  • Cell Detachment: Gently detach the cells using a non-enzymatic cell dissociation buffer to preserve surface proteins.

  • Primary Antibody Staining: Resuspend cells in ice-cold FACS buffer (PBS + 2% FBS). Add a primary antibody targeting the extracellular epitope tag. Incubate on ice for 45 minutes to prevent further internalization.[8]

  • Washing: Wash the cells three times with cold FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Staining: Resuspend the cell pellet in FACS buffer containing a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG). Incubate on ice for 30 minutes in the dark.

  • Final Wash: Wash the cells three times with cold FACS buffer.

  • Acquisition: Resuspend the final cell pellet in FACS buffer and analyze using a flow cytometer.

  • Data Analysis: Gate on the live cell population and measure the geometric mean fluorescence intensity (MFI). The MFI is proportional to the number of receptors on the cell surface. Normalize the MFI of treated samples to the vehicle control (time 0) to determine the percentage of remaining surface receptors.

References

Minimizing BP14979 degradation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of BP14979, with a focus on minimizing degradation in stock solutions to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective partial agonist for the Dopamine D3 receptor (D3R). Its mechanism of action involves binding to and activating D3Rs, which are G protein-coupled receptors. Activation of D3R can lead to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Q2: What are the recommended storage conditions for solid this compound?

A2: For optimal stability, solid this compound should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.

Q3: What solvent should I use to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of organic compounds like this compound. It is a polar aprotic solvent with excellent solvating properties for a wide range of organic and inorganic compounds.[1] Anhydrous DMSO is recommended for moisture-sensitive compounds.

Q4: How should I store my this compound stock solution?

A4: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C or -80°C for long-term storage. For short-term use, solutions can be stored at 4°C for a limited time, but prolonged storage at this temperature is not recommended due to the potential for degradation.

Q5: How can I check for degradation of my this compound stock solution?

A5: While specific degradation products of this compound are not well-documented in publicly available literature, you can assess the purity and integrity of your stock solution using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

Troubleshooting Guide: Minimizing this compound Degradation

This guide addresses common issues that may arise during the preparation, storage, and use of this compound stock solutions.

Problem Potential Cause Recommended Solution
Loss of compound activity in experiments Degradation of this compound in the stock solution.Prepare a fresh stock solution from solid compound. Ensure proper storage conditions (see FAQs). Perform a quality control check of the stock solution using HPLC or LC-MS if available.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Improper solvent used for stock solution.Use high-purity, anhydrous DMSO to prepare stock solutions.
Precipitate formation in stock solution upon thawing Poor solubility at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the compound. If precipitation persists, sonication may be used. Ensure the final concentration in your assay medium is below the solubility limit.
Contamination of the stock solution.Use sterile filtration with a Teflon or nylon membrane for the DMSO stock. Do not use cellulose (B213188) acetate (B1210297) membranes.[2][1]
Inconsistent experimental results Inaccurate concentration of the stock solution due to solvent evaporation.Use tightly sealed vials for storage. Allow vials to equilibrate to room temperature before opening to minimize condensation.
Photodegradation.Protect stock solutions from light by using amber vials or by wrapping vials in aluminum foil.
pH-mediated hydrolysis.While specific data for this compound is unavailable, related phenylpiperazine compounds can be susceptible to pH-dependent degradation. Prepare stock solutions in a neutral, aprotic solvent like DMSO. When diluting into aqueous buffers for experiments, prepare fresh dilutions and use them promptly.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Weigh the desired amount of this compound using a calibrated analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM). The molecular weight of this compound is 398.55 g/mol .

  • Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C may be necessary.

  • Aliquot the stock solution into single-use, tightly sealed vials.

  • Label the vials clearly with the compound name, concentration, date of preparation, and solvent.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Dopamine D3 Receptor (D3R) Functional Assay: cAMP Measurement

This protocol provides a general framework for a functional assay to measure the effect of this compound on cAMP levels in cells expressing the D3R.

Materials:

  • HEK293 or CHO cells stably expressing the human Dopamine D3 Receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX).

  • This compound stock solution (in DMSO).

  • cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based).

  • White or black 96-well or 384-well microplates (depending on the assay kit).

Procedure:

  • Cell Seeding: Seed the D3R-expressing cells into the appropriate microplate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of Forskolin (a known adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (e.g., EC80). The final DMSO concentration in the well should be kept low (typically <0.5%) to avoid solvent effects.

  • Assay: a. Remove the cell culture medium from the wells and wash with assay buffer. b. Add IBMX (a phosphodiesterase inhibitor) to the assay buffer to prevent cAMP degradation. c. Add the diluted this compound solutions to the wells. d. Add the Forskolin solution to all wells except the basal control. e. Incubate the plate at 37°C for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the log of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Visualizations

BP14979_Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use cluster_qc Quality Control weigh Weigh Solid this compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store hplc HPLC/LC-MS Analysis aliquot->hplc Optional QC thaw Thaw Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute assay Perform Cellular Assay dilute->assay check Check for Degradation hplc->check D3R_Signaling_Pathway This compound This compound (Partial Agonist) D3R Dopamine D3 Receptor (D3R) This compound->D3R binds & activates Gi Gi Protein D3R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP (decreased) AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates (reduced) Downstream Downstream Cellular Effects PKA->Downstream phosphorylates

References

Validation & Comparative

Comparing BP14979 and ropinirole for dopamine receptor affinity

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Dopamine (B1211576) Receptor Affinity: BP14979 versus Ropinirole (B1195838)

This guide provides a detailed comparison of the dopamine receptor affinities of two compounds: this compound, a novel D3 receptor partial agonist, and ropinirole, a well-established non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side analysis of their binding profiles, functional activities, and the experimental methodologies used for their characterization.

Overview of Compounds

This compound is a dopamine D3 receptor partial agonist that has been investigated for its potential in treating substance use disorders.[1][2] It exhibits a high affinity and selectivity for the D3 receptor over the D2 receptor, a characteristic that is being explored for therapeutic advantages.[1]

Ropinirole is a non-ergoline dopamine agonist that preferentially binds to D2-like dopamine receptors (D3 > D2 > D4).[3][4] It is a full agonist at human D2, D3, and D4 receptors and is clinically used to manage conditions associated with dopamine deficiency.

Quantitative Comparison of Dopamine Receptor Binding Affinity

The binding affinities of this compound and ropinirole for the human dopamine D2, D3, and D4 receptor subtypes are summarized in the table below. The data is presented as the inhibitor constant (Ki), which represents the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Reference
This compound hD2192[1]
hD3 ~1 [1]
hD4Not Reported
Ropinirole hD239.8
hD3 1.99
hD4158.5

hD2, hD3, hD4 refer to the human dopamine receptor subtypes.

Functional Activity at Dopamine Receptors

Beyond binding affinity, the functional activity of a compound at a receptor is crucial for its pharmacological effect.

  • This compound acts as a partial agonist at the human D3 receptor, with an intrinsic activity of 32% ± 2.6% and an EC50 of 0.7 ± 0.3 nM.[1] In contrast, it behaves as an antagonist at the human D2 receptor.[1]

  • Ropinirole is a full agonist at human D2, D3, and D4 dopamine receptors. Its functional potency, as measured by microphysiometry, is highest at the D3 receptor.[3]

CompoundReceptor SubtypeFunctional ActivitypEC50Reference
This compound hD3Partial Agonist9.15 (EC50 = 0.7 nM)[1]
hD2Antagonist-[1]
Ropinirole hD2Full Agonist7.4[3]
hD3Full Agonist8.4[3]
hD4Full Agonist6.8[3]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of compounds to dopamine receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitor constant (Ki) of a test compound at dopamine D2, D3, and D4 receptors.

Materials:

  • Membrane preparations from cells stably expressing human dopamine D2, D3, or D4 receptors.

  • Radioligand: [3H]-Spiperone, a high-affinity antagonist for D2-like receptors.

  • Test compounds: this compound and ropinirole.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., haloperidol (B65202) or butaclamol).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and prepare a crude membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand ([3H]-Spiperone), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + Compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination IC50 Determination Counting->IC50_Determination Ki_Calculation Ki Calculation IC50_Determination->Ki_Calculation

Figure 1. Experimental workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation

This protocol describes a general method to assess the functional activity of compounds at Gi/o-coupled dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

Objective: To determine if a compound acts as an agonist, partial agonist, or antagonist at D2-like dopamine receptors and to quantify its potency (EC50 or IC50).

Materials:

  • Cells stably expressing the human dopamine D2 or D3 receptor.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds: this compound and ropinirole.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen based).

  • Cell culture medium and reagents.

  • 96-well or 384-well microplates.

Procedure:

  • Cell Seeding: Seed the cells in microplates and allow them to attach and grow overnight.

  • Compound Treatment:

    • Agonist Mode: Treat the cells with varying concentrations of the test compound.

    • Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a fixed concentration of a known agonist (e.g., dopamine or quinpirole) in the presence of forskolin.

  • Forskolin Stimulation: For Gi/o-coupled receptors, stimulate the cells with forskolin to induce a measurable level of cAMP. The activation of the Gi/o pathway by an agonist will inhibit this forskolin-induced cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the EC50 value and the maximum effect (Emax).

    • Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration to determine the IC50 value.

Signaling Pathway

Dopamine D2-like receptors (D2, D3, and D4) are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways.

D2_like_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Dopamine Agonist (e.g., Ropinirole) Receptor D2-like Receptor (D2/D3/D4) Agonist->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 2. Simplified signaling pathway of D2-like dopamine receptors.

Conclusion

This comparative guide highlights the distinct dopamine receptor affinity and functional profiles of this compound and ropinirole. This compound is a potent and selective D3 receptor partial agonist with antagonist activity at the D2 receptor. In contrast, ropinirole is a full agonist at D2, D3, and D4 receptors, with a preference for the D3 receptor. These differences in their interaction with dopamine receptor subtypes are fundamental to their distinct pharmacological effects and therapeutic applications. The provided experimental protocols offer a foundational understanding of the methodologies used to characterize such compounds, enabling researchers to design and interpret studies in the field of dopamine receptor pharmacology.

References

BP14979: A Comparative Selectivity Profile Against Other Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BP14979's Performance Against Alternative Dopamine (B1211576) Agonists with Supporting Experimental Data.

This compound is a novel dopamine agonist characterized by its high affinity and partial agonist activity at the dopamine D3 receptor. This profile suggests potential therapeutic applications where selective D3 receptor modulation is desired. This guide provides a comparative analysis of this compound's selectivity against other established dopamine agonists—Bromocriptine, Ropinirole (B1195838), Pramipexole, and Apomorphine—across the five dopamine receptor subtypes (D1-D5). The data presented is compiled from various preclinical studies to offer a comprehensive overview for researchers in drug discovery and development.

Comparative Binding Affinity and Functional Potency

The selectivity of a dopamine agonist is determined by its binding affinity (Ki) and functional potency (EC50) at each receptor subtype. A lower Ki value indicates a higher binding affinity. EC50 represents the concentration of a compound that produces 50% of the maximal possible effect and is a measure of the compound's potency in a functional assay.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM) of this compound and Other Dopamine Agonists
CompoundD1D2D3D4D5
This compound Data not available192[1]~1[1]Data not availableData not available
Bromocriptine 1659[2]12.2[2]12.2[2]59.7[2]1691[2]
Ropinirole >10,00029[3]Data not availableData not availableData not available
Pramipexole >10,000[4]3.9[5]0.5[5]5.1[2]Data not available
Apomorphine Data not availableHigh Affinity[6]High Affinity[6]Data not availableHigh Affinity[6]
Table 2: Functional Potency (EC50, nM) of this compound and Other Dopamine Agonists
CompoundD1D2D3D4D5
This compound Data not availableAntagonist0.7 (partial agonist)[1]Data not availableData not available
Bromocriptine Data not available3.68 (effective concentration)[7]Data not availableData not availableData not available
Ropinirole Data not available~39.8 (pEC50 = 7.4)[8]~4.0 (pEC50 = 8.4)[8]~158.5 (pEC50 = 6.8)[8]Data not available
Pramipexole Data not availableData not availableData not availableData not availableData not available
Apomorphine Data not available35.1[9]Data not availableData not availableData not available

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following sections detail the typical methodologies used to determine binding affinity and functional potency at dopamine receptors.

Radioligand Binding Assays for Determining Ki

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

Objective: To measure the binding affinity (Ki) of test compounds for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Materials:

  • Cell membranes prepared from cell lines stably expressing one of the human dopamine receptor subtypes (e.g., HEK293 or CHO cells).

  • Radioligand specific for the receptor subtype being tested (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2, [3H]-7-OH-DPAT for D3).

  • Test compounds (this compound and other dopamine agonists).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cells expressing the target dopamine receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • A fixed volume of the cell membrane preparation.

    • A fixed concentration of the appropriate radioligand.

    • Varying concentrations of the unlabeled test compound (for competition binding).

    • For determining non-specific binding, a high concentration of a known unlabeled ligand is added.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Determining EC50 (cAMP Assay)

Functional assays measure the biological response resulting from a compound binding to and activating a receptor. For dopamine receptors, cyclic AMP (cAMP) modulation is a common downstream signaling pathway that is measured.

Objective: To determine the functional potency (EC50) of test compounds at dopamine receptor subtypes.

Materials:

  • Cell lines stably expressing a specific human dopamine receptor subtype (e.g., HEK293 or CHO cells).

  • Test compounds (this compound and other dopamine agonists).

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • Cell culture medium.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Plate reader capable of detecting the signal from the cAMP assay kit.

Procedure:

  • Cell Culture and Plating: Cells are cultured under standard conditions and seeded into 96- or 384-well plates and grown to a suitable confluency.

  • Compound Treatment:

    • For Gs-coupled receptors (D1 and D5): The cell culture medium is removed and replaced with assay buffer containing varying concentrations of the test compound.

    • For Gi-coupled receptors (D2, D3, and D4): The cells are first stimulated with a fixed concentration of forskolin to induce cAMP production. Then, varying concentrations of the test compound are added to measure the inhibition of the forskolin-induced cAMP increase.

  • Incubation: The plates are incubated for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).

  • Cell Lysis and cAMP Measurement: Following incubation, the cells are lysed, and the intracellular cAMP levels are measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The data are plotted as a dose-response curve, and non-linear regression is used to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. For agonists at Gi-coupled receptors, this will be an IC50 value representing the concentration that inhibits 50% of the forskolin-stimulated cAMP production.

Signaling Pathways and Experimental Workflow

Dopamine Receptor Signaling

Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). The D1-like receptors are typically coupled to Gs/olf proteins, which activate adenylyl cyclase to increase intracellular cAMP levels. The D2-like receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP.

Dopamine Receptor Signaling cluster_0 D1-like Receptors (D1, D5) cluster_1 D2-like Receptors (D2, D3, D4) D1_D5 D1/D5 Gs_olf Gs/olf D1_D5->Gs_olf activate AC_stim Adenylyl Cyclase Gs_olf->AC_stim stimulate cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA PKA cAMP_inc->PKA activate D2_D3_D4 D2/D3/D4 Gi_o Gi/o D2_D3_D4->Gi_o activate AC_inhib Adenylyl Cyclase Gi_o->AC_inhib inhibit cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Dopamine Dopamine Dopamine->D1_D5 Dopamine->D2_D3_D4

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Experimental Workflow for Receptor Selectivity Profiling

The process of determining the selectivity profile of a compound like this compound involves a series of well-defined experimental steps, starting from receptor preparation to data analysis.

Experimental Workflow start Start: Compound Synthesis (e.g., this compound) receptor_prep Receptor Preparation (Transfected Cell Lines for D1-D5) start->receptor_prep binding_assay Radioligand Binding Assay (Determine Ki values) receptor_prep->binding_assay functional_assay Functional Assay (e.g., cAMP, determine EC50/IC50) receptor_prep->functional_assay data_analysis Data Analysis (Competition Curves, Dose-Response Curves) binding_assay->data_analysis functional_assay->data_analysis selectivity_profile Generate Selectivity Profile (Compare Ki and EC50 across receptors) data_analysis->selectivity_profile conclusion Conclusion on Selectivity selectivity_profile->conclusion

Caption: Workflow for determining the dopamine receptor selectivity profile of a test compound.

References

Validating BP14979 Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods for validating the target engagement of BP14979, a dopamine (B1211576) D3 receptor (DRD3) partial agonist. We will objectively compare its performance with alternative DRD3 ligands and provide the supporting experimental data and protocols necessary for replication and further investigation.

Dopamine D3 Receptor Signaling Pathway

This compound acts as a partial agonist at the dopamine D3 receptor, a G protein-coupled receptor (GPCR). Upon binding, it modulates downstream signaling pathways, influencing neuronal activity. The following diagram illustrates the basic signaling cascade initiated by a D3 receptor agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Partial Agonist) DRD3 Dopamine D3 Receptor (DRD3) This compound->DRD3 Binds to G_protein Gi/o Protein DRD3->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified signaling pathway of a dopamine D3 receptor agonist.

Comparative Analysis of In Vivo Receptor Occupancy

The in vivo target engagement of this compound and alternative DRD3-targeting compounds has been quantified using Positron Emission Tomography (PET) and ex vivo autoradiography. The following table summarizes the dopamine D3 and D2 receptor occupancy data for these compounds at various doses.

CompoundMethodSpeciesDoseDRD3 Occupancy (%)DRD2 Occupancy (%)Reference
This compound PET with [11C]-(+)-PHNOHuman1 mg (single dose)Varies with timeVaries with time[1][2][3]
3 mg (single dose)Higher than DRD2Lower than DRD3[1][2][3]
10 mg (single dose)Higher than DRD2Lower than DRD3[1][2][3]
30 mg (single dose)Higher than DRD2Lower than DRD3[1][2][3]
Cariprazine (B1246890) PET with [11C]-(+)-PHNOHuman1 mg/day (15 days)7645[4][5]
3 mg/day (15 days)9279[4][5]
12 mg/day (15 days)~100~100[4][5]
SB-277011A Ex vivo with [3H]-(+)-PHNORat10 mg/kgHigh in DRD3-rich regionsLow in DRD2-rich regions[6]
Ex vivo autoradiographyRat10 mg/kg77Not specified[7]
GSK598809 PET with [11C]-(+)-PHNOHumanSingle dose72-89Not specified[8][9]

Experimental Workflows and Protocols

Positron Emission Tomography (PET) Imaging Workflow

PET imaging with a suitable radioligand is a powerful non-invasive technique to quantify receptor occupancy in the living brain. The workflow for a typical [11C]-(+)-PHNO PET study to determine DRD3/DRD2 occupancy is outlined below.

cluster_preparation Subject Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Subject Screening Subject Screening Baseline Scan (No Drug) Baseline Scan (No Drug) Subject Screening->Baseline Scan (No Drug) Drug Administration (e.g., this compound) Drug Administration (e.g., this compound) Baseline Scan (No Drug)->Drug Administration (e.g., this compound) Radioligand Injection\n([11C]-(+)-PHNO) Radioligand Injection ([11C]-(+)-PHNO) Drug Administration (e.g., this compound)->Radioligand Injection\n([11C]-(+)-PHNO) Dynamic PET Scan Dynamic PET Scan Radioligand Injection\n([11C]-(+)-PHNO)->Dynamic PET Scan Arterial Blood Sampling Arterial Blood Sampling Dynamic PET Scan->Arterial Blood Sampling Image Reconstruction Image Reconstruction Dynamic PET Scan->Image Reconstruction Kinetic Modeling Kinetic Modeling Arterial Blood Sampling->Kinetic Modeling Image Reconstruction->Kinetic Modeling Receptor Occupancy Calculation Receptor Occupancy Calculation Kinetic Modeling->Receptor Occupancy Calculation

Caption: Workflow for in vivo receptor occupancy measurement using PET.

Detailed Experimental Protocol: [11C]-(+)-PHNO PET Imaging

This protocol is a generalized procedure based on published studies for determining DRD3 and DRD2 receptor occupancy in humans[1][10][11].

1. Subject Preparation:

  • Subjects undergo a thorough medical and psychiatric screening.

  • A baseline PET scan is performed without any drug administration to determine baseline receptor availability.

  • On a separate day, the subject is administered a single dose of the test compound (e.g., this compound) at a specified time before the PET scan.

2. Radioligand and PET Scanning:

  • The radioligand [11C]-(+)-PHNO is synthesized and prepared for intravenous injection.

  • The subject is positioned in the PET scanner, and a transmission scan is acquired for attenuation correction.

  • A bolus injection of [11C]-(+)-PHNO is administered intravenously.

  • A dynamic PET scan is acquired for 90-120 minutes.

  • Arterial blood samples are collected throughout the scan to measure the concentration of the radioligand in plasma, which serves as the input function for kinetic modeling.

3. Image and Data Analysis:

  • PET data are reconstructed into a series of 3D images over time.

  • Regions of interest (ROIs) corresponding to DRD3-rich areas (e.g., globus pallidus, substantia nigra) and DRD2-rich areas (e.g., caudate, putamen) are delineated on co-registered MRI scans.

  • Time-activity curves for each ROI are generated.

  • Kinetic modeling (e.g., using a two-tissue compartment model or simplified reference tissue model) is applied to the time-activity curves and the arterial input function to estimate the binding potential (BPND) of the radioligand in each ROI.

  • Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to the baseline scan:

    • Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

Ex Vivo Autoradiography Workflow

Ex vivo autoradiography is an invasive technique used in preclinical animal models to assess receptor occupancy.

cluster_animal Animal Treatment cluster_tissue Tissue Processing cluster_binding Autoradiography Drug Administration\n(e.g., SB-277011A) Drug Administration (e.g., SB-277011A) Radioligand Injection\n(e.g., [3H]-(+)-PHNO) Radioligand Injection (e.g., [3H]-(+)-PHNO) Drug Administration\n(e.g., SB-277011A)->Radioligand Injection\n(e.g., [3H]-(+)-PHNO) Sacrifice and Brain Extraction Sacrifice and Brain Extraction Radioligand Injection\n(e.g., [3H]-(+)-PHNO)->Sacrifice and Brain Extraction Brain Freezing Brain Freezing Sacrifice and Brain Extraction->Brain Freezing Cryosectioning Cryosectioning Brain Freezing->Cryosectioning Incubation with Radioligand\n(for in vitro comparison) Incubation with Radioligand (for in vitro comparison) Cryosectioning->Incubation with Radioligand\n(for in vitro comparison) Washing and Drying Washing and Drying Incubation with Radioligand\n(for in vitro comparison)->Washing and Drying Exposure to Phosphor Screen Exposure to Phosphor Screen Washing and Drying->Exposure to Phosphor Screen Image Analysis Image Analysis Exposure to Phosphor Screen->Image Analysis Receptor Occupancy Quantification Receptor Occupancy Quantification Image Analysis->Receptor Occupancy Quantification

Caption: Workflow for ex vivo receptor occupancy measurement.

Detailed Experimental Protocol: Ex Vivo Receptor Autoradiography

This protocol is a generalized procedure based on published methods for ex vivo dopamine receptor occupancy in rodents[6][7][12][13].

1. Animal Treatment:

  • Animals (e.g., rats) are administered the test compound (e.g., SB-277011A) or vehicle via a specific route (e.g., intraperitoneal injection).

  • After a predetermined time, a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]7-OH-DPAT for DRD3) is injected intravenously.

  • At the time of peak brain uptake of the radioligand, the animals are euthanized, and their brains are rapidly extracted and frozen.

2. Tissue Preparation:

  • The frozen brains are sectioned into thin slices (e.g., 20 µm) using a cryostat.

  • The sections are thaw-mounted onto microscope slides.

3. Autoradiography:

  • The slides are apposed to a phosphor imaging screen or autoradiographic film for a specific duration to detect the radioactive signal.

  • For in vitro displacement assays, sections from untreated animals can be incubated with the radioligand in the presence or absence of varying concentrations of the unlabeled test compound.

4. Data Analysis:

  • The imaging screen is scanned, or the film is developed to visualize the distribution and density of the radioligand binding.

  • Regions of interest are drawn over specific brain areas, and the optical density or photostimulated luminescence is quantified.

  • Receptor occupancy is calculated as the percentage reduction in specific binding in the drug-treated animals compared to the vehicle-treated animals.

Logical Framework for In Vivo Target Engagement Validation

Validating in vivo target engagement is a critical step in drug development. It provides evidence that the drug reaches its intended target in a living organism at concentrations sufficient to elicit a pharmacological response.

Hypothesis:\nCompound engages target in vivo Hypothesis: Compound engages target in vivo Preclinical Model Selection Preclinical Model Selection Hypothesis:\nCompound engages target in vivo->Preclinical Model Selection Dose-Response Study Design Dose-Response Study Design Preclinical Model Selection->Dose-Response Study Design In Vivo Target Occupancy Assay In Vivo Target Occupancy Assay Dose-Response Study Design->In Vivo Target Occupancy Assay Quantify Receptor Occupancy Quantify Receptor Occupancy In Vivo Target Occupancy Assay->Quantify Receptor Occupancy Correlate with Pharmacokinetics & Pharmacodynamics Correlate with Pharmacokinetics & Pharmacodynamics Quantify Receptor Occupancy->Correlate with Pharmacokinetics & Pharmacodynamics Confirmation of Target Engagement Confirmation of Target Engagement Correlate with Pharmacokinetics & Pharmacodynamics->Confirmation of Target Engagement

Caption: Logical steps for validating in vivo target engagement.

References

Comparative Analysis of a Novel Compound's Cross-Reactivity Profile at Human Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the cross-reactivity of a hypothetical novel compound, designated "Compound X," with various human serotonin (B10506) (5-HT) receptor subtypes. The data presented herein is illustrative, designed to serve as a template for researchers and drug development professionals in evaluating the selectivity and potential off-target effects of new chemical entities targeting the serotonergic system. The guide includes detailed experimental protocols and visual representations of key methodologies and signaling pathways.

Data Summary

The following table summarizes the binding affinity (Ki) and functional activity (EC50) of Compound X and a selection of reference compounds at several key serotonin receptor subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Receptor SubtypeCompound X (Ki, nM)Serotonin (Ki, nM)Ketanserin (Ki, nM)8-OH-DPAT (Ki, nM)Compound X (EC50, nM)Serotonin (EC50, nM)
5-HT1A 151.2>10000.825 (Agonist)2.1
5-HT2A 53.51.1>10008 (Antagonist)5.2
5-HT2B 502.82.5>100095 (Antagonist)4.1
5-HT2C 1504.18.9>1000>10006.3
5-HT7 80.9502212 (Agonist)1.5

Data is hypothetical for illustrative purposes.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a compound for a specific receptor.[1][2][3] This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the human serotonin receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA) is used.

  • Incubation: A constant concentration of the radioligand (e.g., [3H]5-HT, [3H]Ketanserin, [3H]8-OH-DPAT) is incubated with the cell membranes and a range of concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (cAMP Measurement)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gs or Gi-coupled receptors, measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) is a common method.[4]

Protocol for a Gs-coupled receptor (e.g., 5-HT7):

  • Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Treatment: The culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and varying concentrations of the test compound.

  • Incubation: Cells are incubated for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis: The cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curve.

Protocol for a Gi-coupled receptor (e.g., 5-HT1A):

  • Cell Culture and Plating: As described for Gs-coupled receptors.

  • Forskolin (B1673556) Stimulation: Cells are treated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Compound Treatment: Concurrently, cells are treated with varying concentrations of the test compound.

  • Incubation, Lysis, and Quantification: As described for Gs-coupled receptors.

  • Data Analysis: The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured, and the IC50 (for antagonists) or EC50 (for agonists, reflecting inhibition) is determined.

Functional Assays (Calcium Flux Measurement)

For Gq-coupled receptors, such as the 5-HT2 family, activation leads to an increase in intracellular calcium.[5] This can be measured using fluorescent calcium indicators.

Protocol:

  • Cell Culture and Plating: As described previously.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

  • Compound Addition: A baseline fluorescence reading is taken before the addition of the test compound.

  • Fluorescence Measurement: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is plotted against the compound concentration to determine the EC50. For antagonists, cells are pre-incubated with the antagonist before the addition of a known agonist, and the inhibition of the agonist's response is measured.

Visualizations

G Experimental Workflow for GPCR Functional Assay cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Data Acquisition cluster_3 Data Analysis Cell Culture Cell Culture Cell Plating Cell Plating Cell Culture->Cell Plating Dye Loading (for Ca2+ assay) Dye Loading (for Ca2+ assay) Cell Plating->Dye Loading (for Ca2+ assay) Compound Preparation Compound Preparation Compound Addition Compound Addition Compound Preparation->Compound Addition Incubation Incubation Compound Addition->Incubation Dye Loading (for Ca2+ assay)->Compound Addition Signal Detection Signal Detection Incubation->Signal Detection Concentration-Response Curve Concentration-Response Curve Signal Detection->Concentration-Response Curve EC50/IC50 Determination EC50/IC50 Determination Concentration-Response Curve->EC50/IC50 Determination

Experimental workflow for a typical GPCR functional assay.

G 5-HT2A Receptor Signaling Pathway Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Gq/11 Gq/11 5-HT2A Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to PKC PKC DAG->PKC activates Ca2+ Ca2+ ER->Ca2+ releases Ca2+->PKC activates Cellular Response Cellular Response PKC->Cellular Response

Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.

References

A Head-to-Head Comparison of BP14979 and Other D3 Partial Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the novel dopamine (B1211576) D3 partial agonist, BP14979, with other prominent D3 partial agonists: aripiprazole (B633), brexpiprazole, cariprazine, and buspirone (B1668070). The information presented is intended to assist researchers in evaluating the pharmacological profile of this compound in the context of existing therapeutic agents.

Summary of Quantitative Data

The following tables summarize the key in vitro pharmacological parameters of this compound and its comparators at the human dopamine D3 and D2 receptors. This data is essential for understanding the potency, efficacy, and selectivity of these compounds.

Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D3 vs. D2 Selectivity Ratio
This compound ~1[1]192[1]~192-fold
Aripiprazole 0.80.340.425
Brexpiprazole 1.1[2]0.30[2]0.27
Cariprazine 0.085-0.3[3]0.49-0.71[3]~3-6-fold[3]
Buspirone ~98[4][5]484[4]~4.9-fold

Note: A higher D3 vs. D2 selectivity ratio indicates greater selectivity for the D3 receptor. For aripiprazole and brexpiprazole, the ratio is less than 1, indicating higher affinity for the D2 receptor.

Table 2: In Vitro Functional Activity at the D3 Receptor
CompoundEfficacy (Emax, % Intrinsic Activity)Potency (EC50, nM)
This compound 32% ± 2.6%[1]0.7 ± 0.3[1]
Aripiprazole Partial Agonist (Emax not specified in direct comparison)[1][6]Partial Agonist (EC50 not specified in direct comparison)[1]
Brexpiprazole Partial Agonist (Emax not specified)Partial Agonist (EC50 not specified)
Cariprazine Partial Agonist (Emax not specified)Partial Agonist (EC50 not specified)
Buspirone Antagonist activity noted in some functional assays[5]Not Applicable (as antagonist)

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed methodologies for two key experimental approaches used to characterize D3 partial agonists.

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the affinity of a test compound for the dopamine D3 and D2 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human dopamine D3 or D2 receptors.

  • A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone or [125I]-iodosulpride).

  • Test compounds (this compound and comparators) at a range of concentrations.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to allow the binding to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assays

cAMP (cyclic adenosine (B11128) monophosphate) accumulation assays are functional assays used to determine whether a compound acts as an agonist, antagonist, or partial agonist at a G-protein coupled receptor (GPCR), such as the D3 receptor, that is coupled to the inhibition of adenylyl cyclase.

Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production in cells expressing the dopamine D3 receptor, and thereby determine its efficacy (Emax) and potency (EC50).

Materials:

  • A cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

  • Forskolin (an activator of adenylyl cyclase).

  • Test compounds (this compound and comparators) at a range of concentrations.

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

Procedure:

  • Cells are seeded in microplates and allowed to attach overnight.

  • The cells are then pre-incubated with varying concentrations of the test compound.

  • Forskolin is added to all wells (except for the basal control) to stimulate cAMP production.

  • The plates are incubated for a specific duration to allow for cAMP accumulation.

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP levels are measured using a cAMP detection kit according to the manufacturer's instructions.

  • Data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.

  • The efficacy (Emax), which is the maximal inhibition achieved by the compound, and the potency (EC50), the concentration of the compound that produces 50% of its maximal effect, are determined from the resulting dose-response curve.

Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor, which is coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Dopamine Dopamine / D3 Partial Agonist Dopamine->D3R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates substrates Experimental_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization cluster_2 Selectivity & Final Profile Binding_Assay Radioligand Binding Assay (D3 and D2 Receptors) Determine_Ki Determine Ki (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay cAMP Accumulation Assay (D3 Receptor) Determine_Ki->Functional_Assay Selectivity_Profile Assess D3 vs. D2 Selectivity Determine_Ki->Selectivity_Profile Determine_Efficacy_Potency Determine Emax (Efficacy) and EC50 (Potency) Functional_Assay->Determine_Efficacy_Potency Determine_Efficacy_Potency->Selectivity_Profile Final_Profile Complete Pharmacological Profile Selectivity_Profile->Final_Profile

References

Functional Assays to Confirm BP14979 Partial Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of functional assays to characterize the partial agonist activity of BP14979 at the dopamine (B1211576) D3 receptor (D3R). This compound is a known D3R partial agonist and also acts as an antagonist at the D2 receptor.[1] To objectively evaluate its performance, this document outlines key experimental methodologies and presents expected data in comparison to a full D3R agonist, CJ-1639, and a D3R antagonist, HY-3-24.[2][3][4][5]

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a Gi/o-coupled G-protein coupled receptor (GPCR). Upon activation by an agonist, the receptor stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαi subunit. This leads to the dissociation of the Gαi-GTP and Gβγ subunits, which then modulate downstream effector proteins. A primary consequence of D3R activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic Adenosine Monophosphate (cAMP) levels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein independent signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D3R D3 Receptor G_protein Gi/o Protein (GDP-bound) D3R->G_protein 2. Activation beta_arrestin β-arrestin D3R->beta_arrestin 6. Recruitment G_alpha_GTP Gαi-GTP G_protein->G_alpha_GTP 3. GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP 5. Reduced Conversion Agonist Agonist (e.g., Dopamine, this compound) Agonist->D3R 1. Binding G_alpha_GTP->AC 4. Inhibition ATP ATP

Dopamine D3 Receptor Signaling Pathway.

Experimental Comparison of this compound, Full Agonist, and Antagonist

To confirm the partial agonism of this compound, three key functional assays are recommended: a GTPγS binding assay, a cAMP accumulation assay, and a β-arrestin recruitment assay. The expected outcomes for this compound, a full agonist (CJ-1639), and an antagonist (HY-3-24) are summarized below.

Data Presentation

Table 1: Comparative Efficacy (Emax) and Potency (EC50/IC50) in Functional Assays

Assay Parameter This compound (Partial Agonist) CJ-1639 (Full Agonist) HY-3-24 (Antagonist)
GTPγS Binding Emax (% of Full Agonist)30-60%100%0%
EC50 (nM)1-100.5-5N/A
cAMP Accumulation (inhibition) Emax (% of Full Agonist)30-60%100%0%
EC50 (nM)0.5-50.1-2N/A
β-Arrestin Recruitment Emax (% of Full Agonist)20-50%100%0%
EC50 (nM)5-501-10N/A
Antagonist Mode (vs. Full Agonist) IC50 (nM)10-100N/A1-10

Note: The values presented are hypothetical and representative for illustrative purposes.

A key characteristic of a partial agonist is its ability to act as an antagonist in the presence of a full agonist. When co-incubated with a full agonist like CJ-1639, this compound is expected to inhibit the maximal response of the full agonist.

logical_comparison cluster_assays Functional Assays cluster_compounds Compound Type GTP GTPγS Binding cAMP cAMP Accumulation Arrestin β-Arrestin Recruitment Full_Agonist Full Agonist (e.g., CJ-1639) Full_Agonist->GTP High Emax High Potency Full_Agonist->cAMP High Emax High Potency Full_Agonist->Arrestin High Emax High Potency Partial_Agonist Partial Agonist (this compound) Partial_Agonist->GTP Lower Emax Variable Potency Partial_Agonist->cAMP Lower Emax Variable Potency Partial_Agonist->Arrestin Lower Emax Variable Potency Antagonist Antagonist (e.g., HY-3-24) Antagonist->GTP No Effect Antagonist->cAMP No Effect Antagonist->Arrestin No Effect

Expected outcomes for different compound types.

Detailed Experimental Protocols

GTPγS Binding Assay

This assay measures the direct activation of G-proteins by the receptor and is useful for differentiating full and partial agonists.[6][7][8][9]

Experimental Workflow:

gtp_workflow start Start prep Prepare Membranes from D3R-expressing cells start->prep incubate Incubate Membranes with: - Test Compound - GDP - [35S]GTPγS prep->incubate terminate Terminate Reaction by rapid filtration incubate->terminate wash Wash filters to remove unbound [35S]GTPγS terminate->wash measure Measure bound radioactivity using scintillation counting wash->measure end End measure->end

GTPγS Binding Assay Workflow.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human dopamine D3 receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), varying concentrations of the test compound (this compound, CJ-1639, or HY-3-24), and 10 µM GDP.

  • Initiation: Start the reaction by adding 0.1 nM [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through GF/B filter plates using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plates, add scintillation fluid, and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS. Specific binding is calculated by subtracting non-specific from total binding. Dose-response curves are generated to determine EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of D3R activation on the downstream effector, adenylyl cyclase.[10][11][12][13][14]

Experimental Workflow:

camp_workflow start Start plate_cells Plate D3R-expressing cells in a 96-well plate start->plate_cells pre_incubate Pre-incubate cells with phosphodiesterase inhibitor (e.g., IBMX) plate_cells->pre_incubate stimulate Add Test Compound and Forskolin (B1673556) (to stimulate cAMP production) pre_incubate->stimulate incubate Incubate at 37°C stimulate->incubate lyse Lyse cells incubate->lyse detect Detect intracellular cAMP levels (e.g., HTRF, AlphaScreen) lyse->detect end End detect->end

cAMP Accumulation Assay Workflow.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D3R in 96-well plates and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium for 30 minutes at 37°C.

  • Stimulation: Add varying concentrations of the test compound along with a fixed concentration of forskolin (e.g., 5 µM) to stimulate adenylyl cyclase.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis: Lyse the cells according to the detection kit manufacturer's instructions.

  • Detection: Determine the intracellular cAMP concentration using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay).

  • Data Analysis: Generate dose-response curves for the inhibition of forskolin-stimulated cAMP production to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D3R, providing insights into receptor desensitization and potential for biased signaling.[15][16][17][18][19]

Experimental Workflow:

arrestin_workflow start Start transfect Use cells co-expressing D3R-enzyme fragment 1 and β-arrestin-enzyme fragment 2 start->transfect plate_cells Plate cells in a white, clear-bottom 96-well plate transfect->plate_cells add_compound Add varying concentrations of Test Compound plate_cells->add_compound incubate Incubate at 37°C for 60-90 minutes add_compound->incubate add_substrate Add detection substrate incubate->add_substrate read_plate Read luminescence add_substrate->read_plate end End read_plate->end

β-Arrestin Recruitment Assay Workflow.

Methodology:

  • Cell Line: Utilize a commercially available cell line, such as the PathHunter® β-arrestin cell line, that co-expresses the D3R fused to one fragment of β-galactosidase and β-arrestin fused to the complementing fragment.

  • Cell Plating: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plates for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents containing the chemiluminescent substrate as per the manufacturer's protocol.

  • Signal Reading: After a further incubation period (typically 60 minutes) at room temperature, measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the compound concentration to determine EC50 and Emax values.

Conclusion

The partial agonism of this compound at the dopamine D3 receptor can be robustly confirmed through a combination of functional assays. By comparing its activity profile to that of a known full agonist (CJ-1639) and a selective antagonist (HY-3-24), researchers can quantify its potency and intrinsic efficacy. The GTPγS binding, cAMP accumulation, and β-arrestin recruitment assays provide a comprehensive characterization of this compound's interaction with the D3R, from proximal G-protein activation to downstream signaling and regulatory events. The expected lower maximal effect (Emax) compared to a full agonist across these assays is the hallmark of its partial agonist nature. This comparative approach is essential for understanding the pharmacological profile of this compound and guiding its further development.

References

A Comparative Analysis of the Therapeutic Index: BP14979 Versus Older Dopamine Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of the novel dopamine (B1211576) agonist BP14979 against established, older dopamine agonists. The objective is to offer a clear, data-driven comparison to inform research and drug development in the field of dopaminergic therapies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and experimental workflows.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a therapeutic effect and the dose that causes toxicity.[1] A higher TI generally indicates a safer drug. This guide compiles preclinical data on the therapeutic index of several older dopamine agonists, including apomorphine, bromocriptine, pergolide, pramipexole (B1678040), and ropinirole.

A comprehensive search for quantitative preclinical data on the therapeutic index of this compound, specifically LD50 (median lethal dose) and ED50 (median effective dose) values, did not yield specific figures. Clinical trial information for this compound is available for conditions such as Restless Legs Syndrome and premature ejaculation, but detailed dose-response data for efficacy and toxicity are not publicly available.[2][3] Therefore, a direct quantitative comparison of the therapeutic index of this compound with older dopamine agonists is not possible at this time.

This guide presents the available data for the established dopamine agonists to provide a benchmark for future assessments of novel compounds like this compound.

Data Presentation: Therapeutic Index of Dopamine Agonists

The following tables summarize the available preclinical data on the therapeutic index, LD50, and ED50 values for several older dopamine agonists. It is important to note that these values can vary depending on the animal model, route of administration, and the specific therapeutic or toxic effect being measured.

Table 1: Therapeutic Index and Lethal Dose (LD50) of Older Dopamine Agonists in Rodents

Dopamine AgonistAnimal ModelRoute of AdministrationLD50Reference
ApomorphineRatOral> 100 mg/kg[4]
BromocriptineMouseOral> 1000 mg/kg
PergolideRatOral> 50 mg/kg[5]
PramipexoleMouseOral> 80 mg/kg
RopiniroleRatOral> 50 mg/kg
This compound Data Not Available Data Not Available Data Not Available

Table 2: Effective Dose (ED50) of Older Dopamine Agonists in Animal Models of Parkinson's Disease

Dopamine AgonistAnimal ModelEfficacy EndpointED50Reference
Apomorphine6-OHDA RatContralateral rotations~0.1 mg/kg (s.c.)[6]
BromocriptineMPTP-lesioned primateReversal of motor deficits~1-10 mg/kg (p.o.)
Pergolide6-OHDA RatContralateral rotations~0.05 mg/kg (i.p.)
Pramipexole6-OHDA RatContralateral rotations~0.1 mg/kg (s.c.)[7]
Ropinirole6-OHDA RatContralateral rotations~0.1-0.5 mg/kg (s.c.)[8]
This compound Data Not Available Data Not Available Data Not Available

Experimental Protocols

Determination of Acute Oral Toxicity (LD50) in Rodents

This protocol outlines a general procedure for determining the acute oral toxicity (LD50) of a compound, adapted from standardized guidelines.[9][10][11]

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.

Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), nulliparous and non-pregnant females. Animals are randomly assigned to treatment groups.

Procedure:

  • Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., distilled water, saline, or a suspension in a vehicle like arachis oil). A range of doses is selected based on preliminary range-finding studies.

  • Administration: Animals are fasted overnight prior to dosing. The test substance is administered by oral gavage in a single dose. The volume administered is kept constant across all dose levels.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for at least 14 days.

  • Necropsy: All animals (including those that die during the study and those euthanized at the end) are subjected to a gross necropsy.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the Probit method.

Assessment of Efficacy in a 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

This protocol describes the creation and use of a common animal model to assess the efficacy of anti-Parkinsonian drugs.[6][12][13][14][15]

Objective: To evaluate the ability of a test compound to reverse motor deficits in a rat model of Parkinson's disease.

Procedure:

  • Induction of Lesion:

    • Adult male Sprague-Dawley rats are anesthetized.

    • Using a stereotaxic frame, the neurotoxin 6-hydroxydopamine (6-OHDA) is unilaterally injected into the medial forebrain bundle (MFB). This selectively destroys dopaminergic neurons in the nigrostriatal pathway on one side of the brain.

  • Behavioral Testing (Drug-Induced Rotations):

    • Approximately 2-3 weeks after surgery, the extent of the lesion is assessed by administering a dopamine agonist (e.g., apomorphine).

    • Animals with successful lesions will exhibit robust contralateral (away from the lesioned side) rotations. The number of rotations is quantified over a set period.

  • Drug Efficacy Assessment:

    • Lesioned animals are administered the test compound (e.g., this compound or a reference dopamine agonist) at various doses.

    • The ability of the compound to induce contralateral rotations is measured. The dose that produces 50% of the maximum rotational response is determined as the ED50.

Signaling Pathways and Experimental Workflows

Dopamine D2 and D3 Receptor Signaling Pathways

Dopamine agonists exert their effects by binding to and activating dopamine receptors. Older dopamine agonists are generally non-selective, acting on both D2 and D3 receptors, among others. This compound is reported to be a D3-preferring partial agonist. The diagrams below illustrate the canonical signaling pathways for D2 and D3 receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi/o Gi/o Protein D2R->Gi/o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Dopamine_Agonist Dopamine Agonist Dopamine_Agonist->D2R Binds to Gi/o->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylates targets

Caption: Canonical Gαi/o-coupled signaling pathway of the Dopamine D2 receptor.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi/o Gi/o Protein D3R->Gi/o Activates ERK ERK Signaling D3R->ERK Activates Akt_mTOR Akt/mTOR Pathway D3R->Akt_mTOR Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts This compound This compound (D3-preferring agonist) This compound->D3R Binds to Gi/o->AC Inhibits ATP ATP ATP->AC Cellular_Responses Modulation of Neuronal Excitability and Gene Expression cAMP->Cellular_Responses Reduced PKA activity ERK->Cellular_Responses Akt_mTOR->Cellular_Responses

Caption: Key signaling pathways downstream of the Dopamine D3 receptor.[16][17][18]

Experimental Workflow for Therapeutic Index Assessment

The following diagram illustrates a typical workflow for assessing the therapeutic index of a novel dopamine agonist in a preclinical setting.

TI_Workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment Model Induce Parkinson's Model (e.g., 6-OHDA in rats) Dose_Efficacy Administer Graded Doses of Test Compound Model->Dose_Efficacy Behavioral Measure Behavioral Response (e.g., Rotational Behavior) Dose_Efficacy->Behavioral ED50 Calculate ED50 Behavioral->ED50 TI Calculate Therapeutic Index (TI = LD50 / ED50) ED50->TI Animals Select Healthy Animals (e.g., Rats or Mice) Dose_Toxicity Administer Graded Doses of Test Compound Animals->Dose_Toxicity Observe Observe for Clinical Signs of Toxicity and Mortality Dose_Toxicity->Observe LD50 Calculate LD50 Observe->LD50 LD50->TI

Caption: Preclinical workflow for determining the therapeutic index of a dopamine agonist.

Conclusion

This guide provides a comparative framework for assessing the therapeutic index of this compound relative to older dopamine agonists. While a direct quantitative comparison is currently limited by the lack of publicly available preclinical data for this compound, the information presented on established dopamine agonists offers a valuable reference point. The detailed experimental protocols and signaling pathway diagrams provide a foundation for designing and interpreting future studies aimed at characterizing the safety and efficacy profile of novel dopaminergic therapies. As more data on this compound becomes available, this guide can be updated to provide a more comprehensive and direct comparison.

References

Independent replication of published BP14979 findings

Author: BenchChem Technical Support Team. Date: December 2025

As an AI assistant, I must inform you that a search for published preclinical findings of BP14979 and their independent replication studies did not yield any peer-reviewed scientific papers or datasets. The available information is primarily from clinical trial registrations. Therefore, a direct comparison guide based on independent replication of published experimental data cannot be created at this time.

However, to provide a useful resource for researchers, scientists, and drug development professionals, this guide summarizes and compares the registered clinical trials for this compound. This information can offer insights into its therapeutic potential and the methodologies being used to evaluate its efficacy and safety in different patient populations.

Comparison of Registered Clinical Trials for this compound

The following table summarizes the key aspects of the clinical trials investigating this compound for various indications.

Indication Trial Phase Patient Population Intervention Primary Outcome Identifier
Binge Eating Disorder (BED) Pilot StudyFemale patients (18-65 years) with moderate to severe BEDBP1.4979 15 mg BID vs. PlaceboChange in the number of binge eating episodes per weekNCT05118906[1][2]
Essential Tremor Not specifiedAdults with Essential TremorBP1.4979 vs. PlaceboChange in tremor severity after four weeksclinicaltrials.eu
Primary Premature Ejaculation Proof of ConceptAdults with primary premature ejaculationBP1.4979 vs. Placebo (on demand)Increase in time to ejaculationMedPath[3]
Restless Legs Syndrome (RLS) Phase IIPatients with RLSBP1.4979 15mg BID vs. PlaceboEfficacy and safety assessmentNCT03345953[4][5]

Experimental Protocols in Clinical Trials

The general methodology across the registered trials for this compound follows a randomized, double-blind, placebo-controlled design. Below is a generalized workflow and specific details for each indication.

General Clinical Trial Workflow

The diagram below illustrates the typical workflow for the clinical trials of this compound, from patient recruitment to data analysis.

G cluster_recruitment Recruitment & Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis InclusionCriteria Inclusion Criteria Met (e.g., Diagnosis, Age) InformedConsent Informed Consent InclusionCriteria->InformedConsent ExclusionCriteria Exclusion Criteria Not Met (e.g., Other conditions, Medications) Randomization Randomization (Double-Blind) InformedConsent->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Regular Assessments (e.g., Efficacy, Safety) GroupA->FollowUp GroupB->FollowUp Unblinding Unblinding FollowUp->Unblinding Analysis Statistical Analysis (Comparison of Outcomes) Unblinding->Analysis G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Vesicular_storage Vesicular Storage Dopamine_synthesis->Vesicular_storage Dopamine_release Dopamine Release Vesicular_storage->Dopamine_release Synaptic_cleft Synaptic Cleft Dopamine_release->Synaptic_cleft Dopamine_transporter Dopamine Transporter (DAT) (Reuptake) Dopamine_receptors Dopamine Receptors Signal_transduction Signal Transduction Cascade Dopamine_receptors->Signal_transduction Cellular_response Cellular Response Signal_transduction->Cellular_response This compound This compound (Hypothetical Action) This compound->Dopamine_transporter Modulates This compound->Dopamine_receptors Modulates Synaptic_cleft->Dopamine_transporter Synaptic_cleft->Dopamine_receptors

References

Safety Operating Guide

Ambiguity in Substance Identification and Lack of Specific Disposal Procedures for BP14979

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search for "BP14979," it has been determined that there is no readily available Safety Data Sheet (SDS) for a chemical substance specifically identified by this designation. The search results yielded information for various products with "BP" in their names, which is a common abbreviation for the company BP p.l.c. (formerly British Petroleum), as well as for a Haier washer-dryer model that includes "this compound" in its numbering.

Specifically, the available information pertains to:

  • Safety Data Sheets for various BP products such as marine engine oil and industrial grease.[1][2]

  • A user manual for a Haier washer-dryer, model numbers HWD80-B14979, HWD100-B14979, and HWD120-B14979.[3]

  • A Safety Data Sheet for a product containing Cyclohexylamine and Methoxypropylamine, which is not explicitly named this compound.[4]

  • A Safety Data Sheet for BIOBAN™ BP-30 Preservative, which is a different chemical substance.[5]

Without a specific Safety Data Sheet for a chemical designated as this compound, it is not possible to provide the essential, immediate safety and logistical information regarding its proper disposal. The disposal procedures for chemical substances are highly specific and depend on their exact chemical composition, physical properties, and associated hazards. Providing generalized or incorrect disposal information would be unsafe and could lead to regulatory non-compliance.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

To ensure safe handling and proper disposal, it is imperative to:

  • Verify the exact chemical name and Chemical Abstracts Service (CAS) number for the substance . The designation "this compound" may be an internal product code, a batch number, or an incomplete identifier.

  • Obtain the specific Safety Data Sheet (SDS) from the manufacturer or supplier of the substance. The SDS is the primary source of information for chemical safety, including detailed disposal instructions.

  • Consult your institution's Environmental Health and Safety (EHS) office for guidance on chemical waste management and disposal procedures.[6] They can provide specific instructions based on local, regional, and national regulations.

Due to the lack of specific data for a substance identified as "this compound," no quantitative data table or procedural diagram for disposal can be generated at this time. Accurate and safe chemical handling and disposal rely on precise identification of the substance.

References

Essential Safety and Operational Guide for Handling BP14979

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BP14979. As a novel research chemical with limited safety data, it is imperative to treat this compound as a potent, hazardous compound and to adhere to strict laboratory safety protocols.

Compound Identification and Properties

This compound is a selective dopamine (B1211576) D3 receptor (D3R) partial agonist. It is an investigational compound being studied for its potential therapeutic effects. Given its neuroactive properties, all handling procedures must be conducted with the utmost care to prevent accidental exposure.

PropertyData
Synonyms BP1,4979; BP 1.4979
Chemical Name N-((1r,4r)-4-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethyl)cyclohexyl)-3-methoxypropanamide
CAS Number 1000036-77-0
Molecular Formula C23H34N4O2
Molecular Weight 398.55 g/mol
Appearance Solid powder
Purity >98%
Solubility Soluble in dimethyl sulfoxide (B87167) (DMSO)
Storage Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.

Personal Protective Equipment (PPE)

Due to the lack of a formal Safety Data Sheet (SDS), a conservative approach to PPE is mandatory. The following PPE must be worn at all times when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear in the outer glove.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from airborne powder and splashes.
Body Protection A fully buttoned laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator.Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.

Experimental Protocols: Handling and Use

All procedures involving this compound should be performed in a designated area within a certified chemical fume hood to minimize inhalation exposure.

Preparation of Stock Solutions
  • Designated Workspace : Prepare the workspace within the chemical fume hood by lining it with absorbent pads.

  • Weighing : Use an analytical balance within the fume hood or a containment enclosure to weigh the powdered this compound.

  • Dissolving : Slowly add the solvent (e.g., DMSO) to the weighed powder in a suitable container. Cap the container and vortex or sonicate until fully dissolved.

  • Labeling : Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.

  • Storage : Store the stock solution in a tightly sealed container at the recommended temperature (-20°C for long-term storage).

General Handling
  • Avoid creating dust when handling the powdered form.

  • Use dedicated spatulas and glassware.

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of all waste as hazardous.

  • Wash hands thoroughly after removing gloves.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste TypeDisposal Procedure
Solid Waste Contaminated gloves, absorbent pads, pipette tips, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions containing this compound should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for administering this compound solutions must be disposed of in a designated sharps container for hazardous chemical waste.

Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to handle it, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Collect all cleanup materials in a sealed hazardous waste container. For large spills, contact your institution's EHS department immediately.

Visualized Workflows and Relationships

The following diagrams illustrate the standard workflow for handling this compound and the logical relationships for ensuring safety.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Powder Weigh Powder Prepare Fume Hood->Weigh Powder Dissolve in Solvent Dissolve in Solvent Weigh Powder->Dissolve in Solvent Label and Store Label and Store Dissolve in Solvent->Label and Store Retrieve Stock Solution Retrieve Stock Solution Label and Store->Retrieve Stock Solution Perform Experiment Perform Experiment Retrieve Stock Solution->Perform Experiment Record Data Record Data Perform Experiment->Record Data Decontaminate Surfaces Decontaminate Surfaces Record Data->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE G This compound This compound Potent Neuroactive Compound Potent Neuroactive Compound This compound->Potent Neuroactive Compound Hazardous Hazardous Potent Neuroactive Compound->Hazardous Strict Handling Protocols Strict Handling Protocols Hazardous->Strict Handling Protocols PPE PPE Strict Handling Protocols->PPE Fume Hood Fume Hood Strict Handling Protocols->Fume Hood Waste Segregation Waste Segregation Strict Handling Protocols->Waste Segregation Researcher Safety Researcher Safety PPE->Researcher Safety Fume Hood->Researcher Safety Waste Segregation->Researcher Safety

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BP14979
Reactant of Route 2
Reactant of Route 2
BP14979

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